2-(Furan-2-yl)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(furan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGHSPJMFHHOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378210 | |
| Record name | 2-(furan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16191-32-5 | |
| Record name | 2-(furan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Furan-2-yl)benzaldehyde CAS 16191-32-5 properties
An In-Depth Technical Guide to 2-(Furan-2-yl)benzaldehyde (CAS 16191-32-5): Properties, Synthesis, and Applications
Introduction
This compound, identified by CAS Number 16191-32-5, is a bifunctional aromatic aldehyde that incorporates both a phenyl and a furan ring system.[1] This unique structural arrangement, with the furan moiety positioned ortho to the aldehyde group, imparts a distinct reactivity profile, making it a highly valuable and versatile building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a key starting material for the construction of complex heterocyclic scaffolds and novel molecular architectures.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound are foundational to its application in synthetic chemistry. The compound typically presents as a light yellow to brown clear liquid.[1] A summary of its key properties is provided in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 16191-32-5 | [1][3] |
| Molecular Formula | C₁₁H₈O₂ | [1][3][4] |
| Molecular Weight | 172.18 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Light yellow to brown clear liquid | [1] |
| Boiling Point | 301.8°C at 760 mmHg | [4] |
| Density | 1.154 g/cm³ | [4] |
| Flash Point | 99.2°C | [4] |
| XLogP3-AA | 2.1 | [3] |
| InChI Key | BJGHSPJMFHHOCJ-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC=C(C(=C1)C=O)C2=CC=CO2 |[3] |
Spectroscopic Characterization
While full spectral data sets are typically provided by the vendor upon purchase, the structure of this compound allows for the confident prediction of its key spectroscopic features.[5]
-
¹H NMR: The proton spectrum would be characterized by a distinct singlet for the aldehydic proton in the downfield region (δ 9.5-10.5 ppm). A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) would correspond to the protons on the benzene and furan rings.
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the aldehyde carbonyl carbon around 190-200 ppm.[3] Additional signals will be present in the aromatic region (110-160 ppm) for the carbons of the two rings.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde is expected around 1690-1715 cm⁻¹. C-H stretching vibrations for the aromatic rings will appear around 3000-3100 cm⁻¹, and C-O-C stretching of the furan ring will be observed near 1000-1300 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 172, corresponding to the molecular weight of the compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound is most effectively achieved through modern cross-coupling methodologies, which offer high selectivity and yields. The Suzuki-Miyaura cross-coupling reaction is a particularly robust and widely adopted method for forming the C-C bond between the furan and benzene rings.
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol describes a reliable pathway starting from commercially available precursors. The choice of a palladium catalyst, base, and solvent system is critical for achieving high conversion and minimizing side products.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromobenzaldehyde (1.0 eq), furan-2-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Reagent Addition: Add a suitable base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 3.0 eq) or potassium carbonate (K₂CO₃).
-
Solvent System: Introduce a degassed solvent mixture. A common choice is a biphasic system of toluene and water (e.g., 4:1 v/v) to facilitate both the organic reaction and the dissolution of the inorganic base.
-
Reaction Execution: Purge the flask with nitrogen for 10-15 minutes. Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromobenzaldehyde is consumed (typically 4-12 hours).
-
Workup and Purification: Upon completion, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Causality in Experimental Design:
-
Catalyst Choice: Pd(PPh₃)₄ is selected for its reliability and effectiveness in a wide range of Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: An inorganic base like Na₂CO₃ is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate complex.
-
Solvent: The biphasic solvent system ensures that both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base and boronic acid salt can interact effectively at the phase interface.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling synthesis.
Chemical Reactivity and Derivatization Potential
The reactivity of this compound is dominated by its aldehyde functional group, which serves as an electrophilic center for a multitude of synthetic transformations.
-
Nucleophilic Addition: The aldehyde readily undergoes reactions with various nucleophiles. For example, Grignard reagents or organolithium compounds can add to the carbonyl to form secondary alcohols.
-
Condensation Reactions: It is an excellent substrate for condensation reactions like the Wittig reaction (to form alkenes), Knoevenagel condensation, and aldol condensation.[6] These reactions are fundamental for extending the carbon skeleton.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a direct route to substituted amines, a common motif in pharmaceuticals.
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent. Conversely, it can be reduced to the primary alcohol with reducing agents such as sodium borohydride.
-
Furan Ring Reactivity: The furan ring can participate in electrophilic aromatic substitution, although it is sensitive to strong acids. It can also act as a diene in Diels-Alder reactions under appropriate conditions.
Caption: Key reaction pathways for derivatizing this compound.
Applications in Research and Development
The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules with significant biological activity.[1]
-
Pharmaceutical Development: It is a key building block for heterocyclic compounds, which form the core of many therapeutic agents.[1] The furan and benzaldehyde moieties can be elaborated into larger ring systems like quinazolines, benzofurans, and other fused systems that are prevalent in drug discovery.[7][8] Furan-containing compounds are actively explored as potential anticancer, anti-inflammatory, and antimicrobial agents.[9]
-
Agrochemicals: The structural motifs accessible from this compound are also relevant in the development of new pesticides and herbicides.[1]
-
Flavor and Fragrance Industry: Its aromatic character makes it a useful component in the formulation of complex aromas and flavors.[1]
Caption: Workflow from building block to therapeutic application.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. The following information is derived from available Safety Data Sheets (SDS).[10]
GHS Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or if inhaled (H302 + H332).[10]
-
Skin Irritation: Causes skin irritation (H315).[10]
-
Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
-
Reproductive Toxicity: May damage the unborn child and is suspected of damaging fertility (H360Df).[10]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects (H411).[10]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area or under a chemical fume hood.[10]
-
Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[11]
-
Avoid inhalation of vapor or mist.[11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[10]
-
Take precautionary measures against static discharge.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]
-
For long-term stability, it is recommended to store at 0-8°C under an inert atmosphere, such as nitrogen.[1][5]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10]
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[10]
-
Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen and get medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Conclusion
This compound is a chemical intermediate of significant strategic importance. Its well-defined physicochemical properties, coupled with a rich and versatile reactivity profile centered on the aldehyde functional group, make it an indispensable tool for synthetic chemists. While its synthesis requires controlled conditions, established methods like the Suzuki coupling provide reliable access. Its primary application as a scaffold for complex, biologically active heterocycles underscores its value in drug discovery and agrochemical research. Adherence to strict safety and handling protocols is mandatory to mitigate the associated health and environmental risks. For research professionals, a thorough understanding of this compound's characteristics is key to unlocking its full potential in the development of next-generation chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C11H8O2 | CID 2772294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS:16191-32-5 FT-0637333 2-FURAN-2-YL-BENZALDEHYDE Product Detail Information [finetechchem.com]
- 5. 16191-32-5|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.be [fishersci.be]
- 11. kasturiaromatics.com [kasturiaromatics.com]
Introduction: Elucidating the Molecular Architecture
An In-Depth Technical Guide to the Spectral Analysis of 2-(Furan-2-yl)benzaldehyde
This compound is a bi-aryl organic compound featuring a benzaldehyde moiety substituted with a furan ring at the ortho position. Its molecular formula is C₁₁H₈O₂ and it has a molecular weight of approximately 172.18 g/mol [1]. This structure presents an interesting case for spectral analysis, as the spectroscopic signatures arise from the distinct yet electronically interacting furan and substituted benzene rings. Understanding its spectral properties is crucial for researchers in synthetic chemistry, materials science, and drug development for confirming its identity, purity, and structural integrity following synthesis or modification.
This guide provides a comprehensive analysis of the key spectral data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and supported by established data for related furan and benzaldehyde derivatives[2][3][4].
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the relative number of protons, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing connectivity.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as residual solvent peaks must not obscure signals of interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to δ 0.00 ppm for calibration.
-
Data Acquisition: Place the NMR tube into the spectrometer's probe[2]. Acquire the Free Induction Decay (FID) signal using a standard pulse sequence on a 400 MHz or higher field spectrometer.
-
Data Processing: Perform a Fourier Transform (FT) on the FID. The resulting spectrum should be phased and baseline corrected to ensure accurate integration and peak identification[2].
Data Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the four protons on the benzaldehyde ring, and the three protons on the furan ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | - | 1H |
| Furan H5 | 7.6 - 7.8 | Doublet of doublets (dd) | ~1.8, ~0.8 | 1H |
| Furan H3 | 7.2 - 7.4 | Doublet of doublets (dd) | ~3.6, ~0.8 | 1H |
| Furan H4 | 6.5 - 6.7 | Doublet of doublets (dd) | ~3.6, ~1.8 | 1H |
| Benzene Ring Protons | 7.3 - 8.0 | Multiplet (m) | Various | 4H |
Causality and Interpretation:
-
Aldehydic Proton (δ ~10.0 ppm): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen, causing it to appear far downfield. It typically appears as a sharp singlet as it has no adjacent protons with which to couple.
-
Furan Ring Protons: The furan protons exhibit a characteristic splitting pattern. The chemical shifts are influenced by the electronegative oxygen atom within the ring[3].
-
H5 (δ ~7.7 ppm): This proton is adjacent to the oxygen and is the most downfield of the furan protons. It couples to both H4 and H3, appearing as a doublet of doublets.
-
H3 (δ ~7.3 ppm): This proton is coupled to H4 and H5.
-
H4 (δ ~6.6 ppm): This proton is coupled to both H3 and H5, resulting in a doublet of doublets. The coupling constants for furan systems are characteristically small[3].
-
-
Benzaldehyde Ring Protons (δ 7.3 - 8.0 ppm): The four protons on the substituted benzene ring will appear in the aromatic region. Due to the ortho-substitution pattern, they will form a complex multiplet. The proton ortho to the aldehyde group is expected to be the most downfield of this set due to the anisotropy and electron-withdrawing nature of the carbonyl group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in a molecule. Each unique carbon atom produces a distinct signal, and its chemical shift provides insight into its bonding and electronic environment.
Experimental Protocol: ¹³C NMR
The protocol is similar to ¹H NMR, but typically requires a higher sample concentration or a longer acquisition time due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in a spectrum of singlets for each carbon.
Data Analysis and Interpretation
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 194 |
| Furan C2 | 151 - 154 |
| Furan C5 | 147 - 149 |
| Furan C3 | 120 - 122 |
| Furan C4 | 112 - 114 |
| Benzene C1' (C-CHO) | 136 - 138 |
| Benzene C2' (C-Furan) | 134 - 136 |
| Benzene C3'-C6' | 128 - 135 |
Causality and Interpretation:
-
Carbonyl Carbon (δ ~192 ppm): This is the most downfield signal in the spectrum, a highly diagnostic feature for aldehydes and ketones[5]. Its extreme deshielding is caused by the double bond to the highly electronegative oxygen atom.
-
Furan Carbons: The carbons of the furan ring appear in the aromatic/olefinic region. C2 (attached to the benzene ring) and C5 (adjacent to oxygen) are the most downfield among the furan carbons[6].
-
Benzene Carbons: The six carbons of the benzene ring will give distinct signals. The two quaternary carbons (C1' and C2', attached to the aldehyde and furan groups, respectively) will typically have lower intensities. The remaining four C-H carbons will appear in the δ 128-135 ppm range[5][7].
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and when the molecule absorbs infrared radiation at these frequencies, it produces a peak in the IR spectrum.
Caption: Standard workflow for IR spectroscopic analysis.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a thin liquid film. Place one or two drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: Record a background spectrum of the empty spectrometer. Then, place the sample holder with the salt plates into the beam path and acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹[2].
Data Analysis and Interpretation
The IR spectrum will be dominated by absorptions from the aldehyde and the two aromatic rings.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| ~3100 | Aromatic/Furan C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds. |
| ~2820 and ~2720 | Aldehyde C-H Stretch | Weak | A characteristic "Fermi doublet" that is highly diagnostic for aldehydes[8]. |
| ~1705 | Carbonyl (C=O) Stretch | Strong, Sharp | The most intense peak in the spectrum. Conjugation with the benzene ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹)[4][8]. |
| 1500 - 1600 | Aromatic/Furan C=C Stretch | Medium | Multiple bands are expected due to ring vibrations in both the furan and benzene moieties[8][9]. |
| ~1020 | Furan C-O-C Stretch | Medium | A common band for the C-O-C vibration of the furan ring[10]. |
| 700 - 900 | Aromatic C-H Bending | Strong | The out-of-plane bending pattern can give clues about the substitution pattern of the benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information from fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use an ionization technique such as Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that causes extensive fragmentation, which is useful for structural elucidation.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: Ions are detected, and a mass spectrum (relative intensity vs. m/z) is generated.
Data Analysis and Interpretation
-
Molecular Ion (M⁺): The molecular formula is C₁₁H₈O₂. The exact mass is 172.05 g/mol [1]. The mass spectrum should show a prominent molecular ion peak at m/z = 172 .
-
Major Fragmentation Pathways:
| m/z | Proposed Fragment | Notes |
| 171 | [M-H]⁺ | Loss of the aldehydic hydrogen radical. A very common fragmentation for aldehydes. |
| 143 | [M-CHO]⁺ | Loss of the formyl radical (-CHO), resulting in a 2-furanylphenyl cation. This is expected to be a significant peak. |
| 115 | [M-CHO-CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment. This is a characteristic fragmentation for aryl cations. |
| 63 | [C₅H₃]⁺ | A fragment characteristic of the furan ring. |
| 39 | [C₃H₃]⁺ | A common aromatic fragment ion. |
digraph "Fragmentation Pathway" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#EA4335"];M [label="[C₁₁H₈O₂]⁺˙\nm/z = 172"]; M_H [label="[C₁₁H₇O₂]⁺\nm/z = 171"]; M_CHO [label="[C₁₀H₇O]⁺\nm/z = 143"]; M_CHO_CO [label="[C₉H₇]⁺\nm/z = 115"];
M -> M_H [label="- •H"]; M -> M_CHO [label="- •CHO"]; M_CHO -> M_CHO_CO [label="- CO"]; }
Caption: Proposed EI fragmentation of this compound.
Conclusion
The structural elucidation of this compound is definitively achieved through a coordinated application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and electronic environment of each atom. IR spectroscopy offers unambiguous evidence for the key functional groups, particularly the conjugated aldehyde. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. Together, these methods provide a self-validating system of analysis, ensuring the structural identity and purity of the compound for any research or development application.
References
- 1. This compound | C11H8O2 | CID 2772294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d | MDPI [mdpi.com]
- 7. Benzaldehyde(100-52-7) 13C NMR spectrum [chemicalbook.com]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. scientists.uz [scientists.uz]
1H and 13C NMR of 2-(Furan-2-yl)benzaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(Furan-2-yl)benzaldehyde
Executive Summary
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a molecule combining two distinct aromatic systems—a substituted benzene ring and a furan ring—its structural elucidation presents a unique set of challenges and learning opportunities. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization. We will delve into the theoretical basis for the expected chemical shifts and coupling constants, provide detailed assignments for every proton and carbon nucleus, and discuss the influence of the molecule's preferred conformation on the resulting spectra. Furthermore, this guide includes a robust, field-proven experimental protocol for acquiring high-quality NMR data, ensuring reproducibility and accuracy.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₁₁H₈O₂, is a bi-aryl compound featuring a furan ring attached to a benzaldehyde moiety at the ortho position.[1] The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which significantly influences its electronic properties and reactivity.[2][3] The benzaldehyde portion consists of a benzene ring substituted with a formyl (-CHO) group, an electron-withdrawing group that deshields the aldehydic proton and perturbs the chemical shifts of the aromatic protons.
The covalent linkage between these two rings introduces restricted rotation, leading to a preferred three-dimensional conformation. This conformation is critical as it can bring specific protons into close proximity, resulting in through-space interactions observable by NMR. Understanding the complete NMR profile is therefore essential for confirming the compound's identity, assessing its purity, and gaining insight into its conformational dynamics in solution. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra to provide a definitive structural fingerprint of the molecule.
Molecular Structure and Atom Numbering
For clarity and consistency throughout this guide, the following IUPAC-compliant numbering scheme will be used for assigning NMR signals. The diagram below was generated using the DOT language to illustrate the atom-numbering convention.
References
Infrared (IR) spectroscopy of 2-(Furan-2-yl)benzaldehyde
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(Furan-2-yl)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (C₁₁H₈O₂). Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical application of Fourier Transform Infrared (FTIR) spectroscopy for the structural characterization of this multifunctional molecule. We will deconstruct the molecule into its primary functional components—the aromatic aldehyde, the furan ring, and the ortho-disubstituted benzene ring—to predict and assign its characteristic vibrational modes. This guide includes a detailed experimental protocol for acquiring high-fidelity spectra, a thorough interpretation of the spectral data, and a summary of the key absorptions that serve as a unique spectroscopic fingerprint for this compound.
Introduction: The Molecular Architecture of this compound
This compound is a bi-aromatic aldehyde possessing a furan ring connected to a benzaldehyde moiety at the ortho position.[1] This structure is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the aldehyde group and the electronic properties of the coupled furan and benzene ring systems.
Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic compounds.[2][3] By probing the vibrational modes of a molecule's covalent bonds, IR spectroscopy provides a unique "fingerprint," allowing for the unambiguous identification of functional groups.[4] For a molecule like this compound, with its distinct aldehyde, aromatic, and heteroaromatic functionalities, IR spectroscopy is exceptionally powerful for confirming its identity and purity.
As a non-linear molecule with 21 atoms, this compound has 57 fundamental vibrational modes (calculated as 3N-6).[5] While not all of these modes are IR-active or easily resolved, a systematic analysis of the spectrum allows for the assignment of the most characteristic and structurally significant vibrations.
Theoretical Principles: A Vibrational Overview
Infrared spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes, provided that the vibration causes a change in the molecule's net dipole moment.[3] These absorptions are observed as peaks in an IR spectrum.
The primary types of vibrations include:
-
Stretching: A change in the inter-atomic distance along the bond axis. These can be symmetric or asymmetric.
-
Bending: A change in the angle between two bonds. These include scissoring, rocking, wagging, and twisting.[5]
The frequency of a vibration is primarily determined by the masses of the bonded atoms and the strength of the bond between them. Heavier atoms and weaker bonds vibrate at lower frequencies (wavenumbers), while lighter atoms and stronger bonds vibrate at higher frequencies. This fundamental relationship allows us to predict the spectral regions where different functional groups will absorb.
Predicted Spectral Features of Key Functional Groups
The IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. A predictive analysis based on established group frequencies is the first step in spectral interpretation.
The Aromatic Aldehyde Group (-CHO)
The aldehyde is the most spectroscopically distinct feature of the molecule.
-
C=O (Carbonyl) Stretch: This is expected to be a very strong and sharp absorption. For aromatic aldehydes like benzaldehyde, this peak typically appears around 1700-1710 cm⁻¹.[6][7][8] The conjugation of the carbonyl group with the benzene ring (and in this case, the furan ring) weakens the C=O bond slightly, lowering its stretching frequency from the 1720-1740 cm⁻¹ range seen in saturated aliphatic aldehydes.[8][9]
-
C-H (Aldehydic) Stretch: This is a highly diagnostic feature for aldehydes. It typically appears as a pair of weak to medium bands between 2880 cm⁻¹ and 2650 cm⁻¹.[6][9] The lower frequency band, often appearing around 2720-2775 cm⁻¹, is particularly characteristic and helps distinguish aldehydes from other carbonyl-containing compounds.[7][9] This doublet can arise from Fermi resonance, an interaction between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.
The Benzene Ring (Ortho-Disubstituted)
-
Aromatic C-H Stretch: The stretching vibrations of the sp²-hybridized C-H bonds on the benzene ring consistently appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[10]
-
Aromatic C=C In-Ring Stretches: The benzene ring exhibits characteristic skeletal vibrations due to the stretching of its carbon-carbon double bonds. These typically appear as a series of medium to sharp peaks in the 1625-1440 cm⁻¹ range.[6][10]
-
C-H Out-of-Plane Bending: In the fingerprint region (below 1000 cm⁻¹), strong absorptions arise from the out-of-plane bending of the aromatic C-H bonds. The position of these bands is highly indicative of the substitution pattern on the benzene ring. For ortho-disubstitution, a strong band is expected in the 770-735 cm⁻¹ range.
The Furan Ring
The furan ring also contributes a set of characteristic absorptions.
-
Aromatic C-H Stretch: Similar to the benzene ring, the C-H bonds on the furan ring will exhibit stretching vibrations above 3000 cm⁻¹, often around 3160-3120 cm⁻¹.[11]
-
Ring C=C and C-O-C Stretches: The furan ring has characteristic skeletal vibrations involving both C=C and C-O-C stretching. These typically result in several bands, with prominent absorptions often found near 1580-1500 cm⁻¹, 1480-1400 cm⁻¹, and a C-O-C stretch around 1260-1180 cm⁻¹.[11][12]
Experimental Protocol: High-Fidelity FTIR-ATR Spectroscopy
The following protocol describes a robust, self-validating method for obtaining a high-quality infrared spectrum of this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for analyzing liquid or solid samples directly with minimal preparation.
4.1 Instrumentation and Materials
-
FTIR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector).
-
ATR Accessory with a diamond or zinc selenide (ZnSe) crystal.
-
Sample of this compound (liquid or solid).
-
Solvent for cleaning (e.g., isopropanol or acetone, reagent grade).
-
Lint-free laboratory wipes.
4.2 Step-by-Step Methodology
-
System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during data acquisition.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is completely clean and dry. Causality: Any residue on the crystal from previous samples or the environment will contribute to the spectrum, leading to inaccurate results.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). Causality: The background scan measures the ambient spectrum of the instrument and environment (e.g., atmospheric CO₂ and H₂O). This is computationally subtracted from the sample spectrum to provide the true spectrum of the analyte.
-
Sample Application: Apply a small amount of this compound directly onto the center of the ATR crystal. If the sample is a liquid, one drop is sufficient. If it is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact. Causality: Effective contact between the sample and the crystal is critical for the evanescent wave to penetrate the sample, which is the basis of the ATR measurement.
-
Sample Spectrum Acquisition: Using the same acquisition parameters as the background scan (32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.
-
Data Processing and Cleaning: After acquisition, perform an ATR correction if the software allows, which corrects for the wavelength-dependent depth of penetration of the evanescent wave. Clean the ATR crystal thoroughly as described in step 2.
4.3 Workflow Diagram
Caption: Workflow for acquiring an FTIR-ATR spectrum.
Spectral Interpretation and Analysis
The following is a detailed analysis of the expected IR spectrum of this compound, correlating observed peaks with their corresponding molecular vibrations.
-
~3125 cm⁻¹ (Weak to Medium, Sharp): Attributed to the C-H stretching vibrations of the furan ring.[11]
-
~3070 cm⁻¹ (Weak to Medium, Sharp): Assigned to the C-H stretching vibrations of the aromatic benzene ring.[6][7]
-
~2860 cm⁻¹ & ~2760 cm⁻¹ (Weak, Sharp): This doublet is highly characteristic of the aldehyde C-H stretch. The presence of these two peaks is strong evidence for the aldehyde functional group.[7][8]
-
~1705 cm⁻¹ (Very Strong, Sharp): This prominent peak is unequivocally assigned to the C=O stretching vibration of the aromatic aldehyde.[6][8] Its position below 1710 cm⁻¹ reflects the electronic effect of conjugation with both aromatic systems.
-
~1595 cm⁻¹ & ~1560 cm⁻¹ (Medium, Sharp): These absorptions are due to the C=C in-ring stretching vibrations of the benzene ring.[6][10]
-
~1475 cm⁻¹ & ~1440 cm⁻¹ (Medium, Sharp): Additional C=C skeletal vibrations from both the benzene and furan rings.[6][11]
-
~1220 cm⁻¹ (Medium, Sharp): Likely corresponds to the asymmetric C-O-C stretch of the furan ring.[11]
-
~1155 cm⁻¹ (Medium, Sharp): Can be attributed to in-plane C-H bending vibrations of the aromatic rings.
-
~1010 cm⁻¹ (Medium, Sharp): Often associated with the symmetric "ring breathing" vibration of the furan ring.
-
~755 cm⁻¹ (Strong, Sharp): This strong absorption is characteristic of the C-H out-of-plane bending mode for an ortho-disubstituted benzene ring. This is a key feature confirming the substitution pattern.
Data Summary Table
The expected vibrational frequencies and their assignments for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3125 | Weak-Medium | =C-H Stretch | Furan Ring |
| ~3070 | Weak-Medium | =C-H Stretch | Benzene Ring |
| ~2860 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde |
| ~2760 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde |
| ~1705 | Very Strong | C=O Stretch | Aromatic Aldehyde |
| ~1595 | Medium | C=C In-Ring Stretch | Benzene Ring |
| ~1560 | Medium | C=C In-Ring Stretch | Benzene/Furan Ring |
| ~1475 | Medium | C=C In-Ring Stretch | Benzene/Furan Ring |
| ~1220 | Medium | C-O-C Asymmetric Stretch | Furan Ring |
| ~1010 | Medium | Ring Breathing | Furan Ring |
| ~755 | Strong | C-H Out-of-Plane Bend | Ortho-Disubstituted Benzene |
Conclusion
The infrared spectrum of this compound provides a definitive fingerprint for its structural verification. The most salient features for rapid identification are the very strong carbonyl (C=O) absorption around 1705 cm⁻¹, the characteristic aldehyde C-H stretching doublet near 2860 cm⁻¹ and 2760 cm⁻¹, and the strong C-H out-of-plane bending mode around 755 cm⁻¹, which confirms the ortho-substitution pattern. The combination of these peaks, along with absorptions from the furan and benzene rings, provides a comprehensive and reliable method for characterizing this molecule in research and development settings.
References
- 1. This compound | C11H8O2 | CID 2772294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. benchchem.com [benchchem.com]
- 12. globalresearchonline.net [globalresearchonline.net]
An In-Depth Technical Guide to the Reactivity Profile of 2-(Furan-2-yl)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the reactivity profile of 2-(Furan-2-yl)benzaldehyde, a versatile bifunctional molecule featuring both an aromatic aldehyde and a furan ring. The document is structured to offer researchers, scientists, and drug development professionals a deep understanding of the molecule's synthetic pathways, the distinct and synergistic reactivity of its constituent functional groups, and its applications as a pivotal building block in medicinal chemistry and materials science. We will explore the nuanced interplay between the electrophilic aldehyde and the electron-rich furan moiety, covering key transformations such as oxidation, reduction, condensation, cycloaddition, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic diagrams, and summarized data are provided to serve as a practical resource for laboratory applications.
Introduction and Molecular Properties
This compound (CAS No: 16191-32-5) is a heteroaromatic compound that bridges a phenyl and a furan ring system via a direct carbon-carbon bond.[1] This unique arrangement, with an aldehyde group positioned ortho to the furan substituent, creates a fascinating platform for synthetic exploration. The molecule's reactivity is not merely the sum of its parts; the electronic properties of the furan ring influence the aldehyde, and the electron-withdrawing nature of the formyl group modulates the reactivity of the furan. This duality makes it a valuable intermediate for constructing complex heterocyclic scaffolds, which are prominent in many pharmacologically active compounds.[2][3][4] Furthermore, the furan moiety's capacity to undergo reversible Diels-Alder reactions opens avenues for its use in dynamic materials and polymer science.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₂ | PubChem[1] |
| Molecular Weight | 172.18 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 16191-32-5 | PubChem[1] |
| Canonical SMILES | C1=CC=C(C(=C1)C=O)C2=CC=CO2 | PubChem[1] |
| InChIKey | BJGHSPJMFHHOCJ-UHFFFAOYSA-N | PubChem[1] |
Synthesis of the Core Scaffold
The primary synthetic routes to this compound and its derivatives involve modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The Suzuki cross-coupling reaction is a particularly effective method, typically involving the palladium-catalyzed reaction of an ortho-substituted arylboronic acid with a 2-halofuran, or vice versa.
A prevalent strategy involves the coupling of 2-bromobenzaldehyde with furan-2-boronic acid. The choice of a palladium catalyst, ligand, and base is critical for achieving high yields. Catalytic systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, and an aqueous-organic solvent mixture often facilitates the reaction.[6][7]
Caption: Conceptual workflow for the Suzuki synthesis of this compound.
Reactivity at the Aldehyde Moiety
The aldehyde group is a primary site for electrophilic reactions and can be readily transformed into a variety of other functional groups.
Oxidation
The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(furan-2-yl)benzoic acid. Standard oxidizing agents can be used; however, care must be taken to select conditions that do not degrade the sensitive furan ring. Milder reagents like silver(I) oxide (Tollens' reagent) or buffered potassium permanganate are often preferred over harsher acidic oxidants, which can cause furan ring opening or polymerization.[8] The resulting carboxylic acid is a valuable intermediate for synthesizing amides or esters.
Reduction
Selective reduction of the aldehyde to the corresponding alcohol, [2-(furan-2-yl)phenyl]methanol, is straightforwardly achieved using sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation is typically high-yielding and chemoselective, leaving the furan and phenyl rings intact.
Condensation Reactions
The aldehyde readily participates in condensation reactions with active methylene compounds. A notable example is the Erlenmeyer-Plöchl reaction with hippuric acid in the presence of acetic anhydride and sodium acetate, which yields a 2-phenyl-4-(furan-2-yl)methylene-1,3-oxazol-5(4H)-one.[9] These oxazolones are versatile intermediates for the synthesis of amino acids and other heterocyclic systems. Similarly, it undergoes condensation with benzothiazolium salts to produce vinyl derivatives, which are useful as dyes or electronic materials.[10]
Caption: Key reaction pathways originating from the aldehyde group.
Protocol 1: Knoevenagel-Type Condensation with Hippuric Acid [9]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), hippuric acid (1.0 eq), anhydrous sodium acetate (1.0 eq), and acetic anhydride (3.0 eq).
-
Reaction: Heat the mixture with stirring at 100 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly add ethanol to the flask with stirring. The product, an azlactone, will often precipitate.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then with water to remove unreacted starting materials and salts. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Reactivity of the Furan Ring
The furan ring behaves as an electron-rich diene, making it a prime candidate for cycloaddition reactions and susceptible to oxidative cleavage.
[4+2] Diels-Alder Cycloaddition
The furan moiety can act as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles (e.g., maleic anhydride, acrylates).[11] These reactions are often reversible, and the equilibrium can be influenced by temperature and pressure.[12] The retro-Diels-Alder reaction at elevated temperatures is a key feature exploited in the design of self-healing polymers and other dynamic materials.[5] Lewis acid catalysis can be employed to enhance the reaction rate and control selectivity.[12]
[2+2] Photochemical Cycloaddition (Paternò-Büchi Reaction)
In the presence of UV light, the furan ring can participate as the alkene component in a [2+2] cycloaddition with an excited carbonyl compound, a process known as the Paternò-Büchi reaction, to form an oxetane.[13] The regioselectivity of this reaction is governed by the stability of the intermediate biradical species formed upon addition of the excited carbonyl to the furan double bond.[14]
Oxidative Ring Opening and Rearrangement
The furan ring is sensitive to strong oxidizing agents and can undergo oxidative dearomatization.[15] Under certain conditions, this can lead to the formation of butenolides or other rearranged products. For instance, oxidation can lead to endoperoxide formation, which can subsequently rearrange to form unsaturated dicarbonyl compounds.[8]
Caption: Major cycloaddition pathways involving the furan ring.
Applications in Medicinal Chemistry and Materials Science
The structural motif of this compound is a cornerstone for the synthesis of a wide array of biologically active molecules. Its derivatives have been investigated for various therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities.[2][4][16] The ability to readily modify both the aldehyde and furan components allows for the systematic exploration of structure-activity relationships (SAR). For example, it serves as a precursor for the synthesis of quinazolin-4(3H)-ones, a class of compounds with significant pharmacological profiles.[17]
In materials science, the furan group is prized for its role in reversible polymer networks. The thermally reversible Diels-Alder reaction between furan and maleimide units allows for the creation of self-healing materials, recyclable thermosets, and responsive coatings.[5] this compound can be incorporated into polymer backbones after conversion of the aldehyde group, introducing these dynamic properties into new material systems.
Summary and Outlook
This compound is a molecule of significant synthetic utility, characterized by a rich and tunable reactivity profile. The aldehyde group provides a reliable handle for oxidation, reduction, and a variety of condensation reactions, while the furan ring offers unique opportunities for cycloaddition chemistry and further functionalization. The interplay between these two moieties enables the construction of complex molecular architectures that are relevant to both drug discovery and advanced materials. Future research will likely focus on developing novel catalytic methods for the selective functionalization of this scaffold and harnessing its unique reactivity to design next-generation therapeutics and smart materials.
References
- 1. This compound | C11H8O2 | CID 2772294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cycloaddition - Wikipedia [en.wikipedia.org]
- 12. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]
- 17. rsc.org [rsc.org]
An In-depth Technical Guide to the Stability and Storage of 2-(Furan-2-yl)benzaldehyde
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 2-(Furan-2-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. Understanding the chemical stability of this compound is paramount for ensuring its integrity in experimental settings and for the development of robust pharmaceutical formulations.
Introduction to this compound
This compound, with the chemical formula C₁₁H₈O₂ and CAS number 16191-32-5, is a bifunctional molecule incorporating both a benzaldehyde and a furan moiety. This unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of novel pharmaceutical intermediates and other complex organic molecules. The reactivity of both the aldehyde group and the furan ring dictates its synthetic utility and, concurrently, its susceptibility to degradation. This guide will delve into the critical factors affecting its stability and provide actionable protocols for its proper storage and handling.
Chemical Stability Profile
The overall stability of this compound is influenced by the inherent reactivity of its constituent functional groups: the aromatic aldehyde and the furan ring. The primary degradation pathways are autoxidation of the aldehyde and acid-mediated opening of the furan ring. The compound is also sensitive to light and moisture, which can accelerate these degradation processes.
Autoxidation of the Aldehyde Moiety
A well-documented degradation pathway for benzaldehyde and its derivatives is autoxidation upon exposure to air, leading to the formation of the corresponding carboxylic acid.[1][2] In the case of this compound, this results in the formation of 2-(Furan-2-yl)benzoic acid. This process is a radical chain reaction that can be initiated by light, heat, or the presence of metal ions.
dot graph TD { A[this compound] -- "O₂, Light, Heat" --> B(Peroxy Radical Intermediate); B --> C[2-(Furan-2-yl)benzoic acid]; A -- "Initiator (Radical)" --> B; B -- "H-abstraction from anotherthis compound" --> C; subgraph Autoxidation Pathway A; B; C; end node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A; C; node [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; B; edge [color="#34A853"]; A -> B; B -> C; } caption: Proposed autoxidation pathway of this compound.
Furan Ring Instability
The furan ring is susceptible to cleavage under acidic conditions. Protonation of the furan oxygen atom can lead to ring-opening, forming reactive dicarbonyl species that can subsequently undergo further reactions or polymerization. The presence of electron-withdrawing groups can influence the stability of the furan ring.
dot graph TD { A[this compound] -- "H⁺ (Acidic Conditions)" --> B(Protonated Furan Intermediate); B --> C{Ring Opening}; C --> D[Reactive Dicarbonyl Species]; D --> E[Polymerization/Further Reactions];
} caption: Proposed acid-catalyzed degradation of the furan ring.
Photostability
Exposure to ultraviolet (UV) light can promote the degradation of both the benzaldehyde and furan components. Photolysis of benzaldehyde can lead to the formation of benzoic acid or even decarbonylation to produce benzene.[3][4] Furan moieties can also undergo photochemical reactions, including ring-opening and the formation of various unsaturated carbonyl compounds.[5] Therefore, protection from light is crucial for maintaining the integrity of this compound.
Recommended Storage and Handling
To minimize degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended storage is often between 2-8°C.[6] | Reduces the rate of chemical reactions, including autoxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the aldehyde group by atmospheric oxygen. |
| Light | Protect from light by storing in an amber or opaque container. | Minimizes photodegradation of both the benzaldehyde and furan rings. |
| Moisture | Keep the container tightly sealed to prevent moisture ingress. | Moisture can facilitate hydrolytic reactions and potentially accelerate other degradation pathways. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong reducing agents, strong bases, and alkali metals. | These substances can react vigorously with the aldehyde or furan functional groups, leading to decomposition. |
Experimental Protocols for Stability Assessment
For researchers and drug development professionals, conducting forced degradation studies is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7] The following are detailed protocols for subjecting this compound to various stress conditions.
dot graph TD { subgraph "Forced Degradation Workflow" direction LR; A[Prepare Stock Solution of this compound] --> B{Expose to Stress Conditions}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidative Degradation]; B --> F[Thermal Degradation]; B --> G[Photolytic Degradation]; C --> H{Neutralize & Dilute}; D --> H; E --> H; F --> H; G --> H; H --> I[Analyze by Stability-Indicating HPLC Method]; end
} caption: General workflow for forced degradation studies.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol. This stock solution will be used for all stress conditions.
Acidic and Basic Hydrolysis
-
Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate both solutions at 60°C for 24 hours.
-
After incubation, cool the solutions to room temperature.
-
Neutralize the acidic solution with an appropriate amount of 0.1 M sodium hydroxide and the basic solution with 0.1 M hydrochloric acid.
-
Dilute the neutralized solutions with the mobile phase to a suitable concentration for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
Thermal Degradation
-
Transfer a small amount of the solid this compound to a vial.
-
Place the vial in a hot air oven maintained at 80°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the stressed solid in the mobile phase to obtain a suitable concentration for HPLC analysis.
Photolytic Degradation
-
Expose the stock solution (in a quartz cuvette or a suitable transparent container) to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber.
-
The exposure should be for a period sufficient to cause some degradation, as recommended by ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be kept in the dark at the same temperature.
-
After exposure, dilute the solutions with the mobile phase to a suitable concentration for HPLC analysis.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products, thus allowing for an accurate assessment of stability. The following is a starting point for developing a suitable HPLC-UV method.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A) 0.1% Formic acid in Water B) Acetonitrile |
| Gradient | Start with a higher percentage of A and gradually increase the percentage of B to elute more non-polar degradation products. A typical gradient might be: 0-5 min (90% A), 5-25 min (linear gradient to 10% A), 25-30 min (10% A), 30-35 min (return to 90% A). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (or a wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Conclusion
This compound is a valuable but inherently reactive molecule. Its stability is primarily challenged by autoxidation of the aldehyde group and the potential for acid-catalyzed ring-opening of the furan moiety. Sensitivity to light and moisture further necessitates careful handling and storage. By implementing the recommended storage conditions—cool, dark, dry, and under an inert atmosphere—and by understanding its degradation pathways through systematic forced degradation studies, researchers and drug development professionals can ensure the integrity of this compound and develop robust, stable formulations. The provided experimental protocols serve as a foundational framework for a comprehensive stability assessment program.
References
- 1. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization [mdpi.com]
- 7. longdom.org [longdom.org]
An In-depth Technical Guide on the Synthesis of 2-(Furan-2-yl)benzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(Furan-2-yl)benzaldehyde, a significant heterocyclic aldehyde with applications in medicinal chemistry and materials science. While a definitive historical account of its initial discovery and synthesis is not prominently documented in readily accessible scientific literature, this guide focuses on a robust and widely applicable modern synthetic method: the Suzuki-Miyaura cross-coupling reaction. This document furnishes a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and a summary of the key analytical data for the target compound. The content is structured to provide researchers with both a practical synthetic route and a thorough understanding of the underlying chemical principles, thereby ensuring a self-validating and reproducible methodology.
Introduction and Significance
This compound (CAS No. 16191-32-5) is a biaryl compound featuring a furan ring connected to a benzaldehyde moiety at the ortho position.[1] This structural motif is of considerable interest in the field of drug discovery and development. The furan ring is a key component in numerous biologically active natural products and synthetic drugs, while the benzaldehyde functional group serves as a versatile handle for a wide array of chemical transformations. The combination of these two pharmacophores in this compound makes it a valuable intermediate for the synthesis of more complex molecular architectures with potential therapeutic applications.
Given the absence of a well-documented "first synthesis," this guide will pivot to a detailed exposition of a reliable and contemporary synthetic strategy. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2] Its high functional group tolerance, mild reaction conditions, and the commercial availability of starting materials make it an ideal choice for the synthesis of this compound.
Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The recommended approach for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromobenzaldehyde with furan-2-boronic acid. This method provides a direct and efficient route to the desired biaryl linkage.
Overall Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.[3][4]
Materials:
-
2-Bromobenzaldehyde (1.0 eq.)
-
Furan-2-boronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq.)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq.), furan-2-boronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), and sodium carbonate (2.0 eq.).
-
Solvent Addition and Degassing: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask. The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 90 °C under an inert atmosphere (argon or nitrogen) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-bromobenzaldehyde, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[5]
-
Transmetalation: The furan-2-boronic acid is activated by the base (sodium carbonate) to form a more nucleophilic boronate species. This species then transfers the furan group to the palladium center, displacing the bromide.[6] The role of the base is crucial for facilitating this step.
-
Reductive Elimination: The two organic groups (the benzaldehyde and furan moieties) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
The choice of a phosphine ligand, such as triphenylphosphine in Pd(PPh₃)₄, is critical as it stabilizes the palladium catalyst and influences its reactivity throughout the cycle.[7]
Data Presentation
| Parameter | Value/Description | Source |
| Molecular Formula | C₁₁H₈O₂ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | [8] |
| ¹H NMR (Predicted) | Aldehyde Proton (CHO): ~10.0-10.5 ppm (singlet).Aromatic Protons (Benzene Ring): 7.2-8.0 ppm (multiplets).Furan Protons: 6.5-7.7 ppm (multiplets). | Based on analogous structures |
| ¹³C NMR (Predicted) | Aldehyde Carbonyl (C=O): ~190-195 ppm.Aromatic & Furan Carbons: 110-160 ppm. | Based on analogous structures |
| Infrared (IR) Spectroscopy | C=O Stretch (Aldehyde): Strong absorption around 1690-1710 cm⁻¹.C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.Aromatic C=C Stretches: 1450-1600 cm⁻¹.C-O-C Stretch (Furan): Around 1000-1300 cm⁻¹. | [9][10] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 172.Key Fragments: Loss of H (m/z=171), loss of CHO (m/z=143), furan ring fragments. | [1] |
Conclusion
This technical guide has outlined a robust and reliable synthetic pathway to this compound utilizing the Suzuki-Miyaura cross-coupling reaction. While the historical discovery of this compound remains obscure, the presented methodology, grounded in well-established chemical principles, provides researchers with a practical and reproducible protocol. The detailed explanation of the reaction mechanism and the compilation of expected analytical data serve to empower scientists in their synthetic endeavors and subsequent characterization of this valuable chemical intermediate. The continued application of powerful synthetic tools like the Suzuki-Miyaura coupling will undoubtedly facilitate the exploration of novel derivatives of this compound for various applications in drug discovery and materials science.
References
- 1. This compound | C11H8O2 | CID 2772294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. i.uran.ru [i.uran.ru]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 16191-32-5 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. 16191-32-5|this compound|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Geometry and Conformation of 2-(Furan-2-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the molecular geometry and conformational preferences of 2-(furan-2-yl)benzaldehyde, a key heterocyclic scaffold in medicinal chemistry and materials science. In the absence of a definitive experimental crystal structure for this specific molecule, this document synthesizes data from analogous bi-aryl and aryl-carbonyl systems, computational modeling studies, and spectroscopic principles to construct a robust predictive model of its structural behavior. We delve into the critical interplay of steric hindrance, resonance stabilization, and intramolecular interactions that govern the rotational dynamics around the pivotal C-C bond linking the furan and benzaldehyde moieties. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the experimental and computational workflows essential for characterizing such molecules.
Introduction: The Significance of Bi-Aryl Aldehydes in Modern Chemistry
The this compound scaffold, possessing the molecular formula C₁₁H₈O₂, is a member of the bi-aryl aldehyde family, a class of compounds with significant utility in organic synthesis and drug discovery.[1] The conformational flexibility of these molecules, arising from the rotation around the interannular single bond, is a critical determinant of their chemical reactivity, spectroscopic properties, and biological activity. Understanding the preferred three-dimensional arrangement of the furan and benzaldehyde rings is paramount for designing novel therapeutics and functional materials with optimized properties. This guide will explore the nuanced structural landscape of this compound, providing a framework for its analysis and exploitation in various scientific endeavors.
Fundamental Molecular Geometry: A Predictive Overview
The molecular geometry of this compound is defined by the bond lengths, bond angles, and dihedral angles of its constituent atoms. While a specific crystal structure is not publicly available, we can infer key geometric parameters from related structures and theoretical calculations.
Table 1: Predicted Key Geometric Parameters for this compound
| Parameter | Predicted Value | Rationale and Comparative Data |
| C(phenyl)-C(furan) Bond Length | ~1.47 Å | Shorter than a typical C-C single bond (~1.54 Å) due to partial double bond character from π-conjugation between the aromatic rings. |
| C=O Bond Length | ~1.22 Å | Typical for an aromatic aldehyde. |
| Dihedral Angle (Phenyl-Furan) | Non-planar | Steric hindrance between the ortho-hydrogen of the benzaldehyde and the hydrogen on the furan ring is expected to favor a twisted conformation over a fully planar one. |
The planarity of the molecule is a delicate balance between the stabilizing effect of π-conjugation, which favors a coplanar arrangement of the rings, and the destabilizing effect of steric repulsion between the ortho-substituents.
Conformational Analysis: The Rotational Landscape
The most significant conformational degree of freedom in this compound is the rotation around the C-C single bond connecting the phenyl and furan rings. This rotation gives rise to a spectrum of conformers with varying energies.
Key Conformers and Interconversion
Two principal types of conformers can be envisioned:
-
Planar or Near-Planar Conformations: These are stabilized by maximum π-conjugation between the two aromatic systems. However, a fully planar conformation would induce significant steric strain between the ortho-hydrogen of the benzaldehyde moiety and a hydrogen atom on the furan ring.
-
Twisted or Non-Planar Conformations: By rotating one ring relative to the other, the steric clash can be alleviated, but at the cost of reduced π-conjugation. The lowest energy conformation is therefore a compromise between these two opposing forces.
The interconversion between these conformers occurs via rotation around the central C-C bond, and the energy required for this process is known as the rotational barrier.
Driving Forces of Conformational Preference
The conformational landscape of this compound is shaped by a subtle interplay of several factors:
-
Steric Hindrance: This is the primary force driving the molecule away from planarity. The van der Waals repulsion between the ortho-hydrogen on the benzaldehyde ring and the adjacent hydrogen on the furan ring is significant in a coplanar arrangement.
-
Resonance Stabilization: The delocalization of π-electrons across both rings is maximized in a planar conformation. This electronic stabilization is a key factor favoring planarity.
-
Intramolecular Interactions: Weak non-covalent interactions, such as C-H···O contacts between the aldehydic hydrogen and the furan oxygen, may also play a role in stabilizing certain conformations.
The final, preferred conformation will be the one that minimizes the total energy of the system, achieving an optimal balance between these competing effects.
Experimental and Computational Methodologies for Conformational Analysis
A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough understanding of the conformational behavior of this compound.
X-ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray diffraction provides unambiguous information about the molecular geometry and conformation in the solid state. While a crystal structure for the title compound is not yet reported, the general workflow for such an analysis is well-established.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, revealing the precise atomic coordinates. This information provides definitive bond lengths, bond angles, and the solid-state dihedral angle between the furan and benzaldehyde rings.
A logical workflow for crystallographic data analysis is depicted in the following diagram:
Caption: Logical flow of crystallographic data analysis.
NMR Spectroscopy: Probing Conformation in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.[2]
-
Chemical Shifts: The chemical shifts of the protons and carbons in this compound are sensitive to the local electronic environment, which is influenced by the conformation. The 13C NMR spectrum for this compound is available in public databases.[1]
-
Nuclear Overhauser Effect (NOE): NOE experiments can be used to identify protons that are close in space, providing direct evidence for specific conformations. For example, an NOE between the ortho-proton of the benzaldehyde ring and a proton on the furan ring would indicate a preference for a near-planar conformation.
-
Coupling Constants: The magnitude of scalar coupling constants between protons can sometimes be related to the dihedral angles between them, providing further conformational insights.
Experimental Protocol: 2D NMR for Conformational Analysis
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.
-
Data Acquisition: A suite of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC, and NOESY or ROESY) are performed on a high-field NMR spectrometer.
-
Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals. NOE cross-peaks are integrated to determine inter-proton distances, which are then used to build a model of the predominant solution-state conformation.
Computational Chemistry: In Silico Conformational Searching
Computational methods, particularly Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of a molecule and predicting the relative energies of different conformers and the barriers to their interconversion.
Computational Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: A 3D model of this compound is built.
-
Conformational Search: A systematic or stochastic conformational search is performed by rotating the dihedral angle between the furan and benzaldehyde rings in small increments.
-
Geometry Optimization and Energy Calculation: The geometry of each conformer is optimized, and its energy is calculated using a suitable DFT functional and basis set.
-
Transition State Search: The transition state for the rotation between the energy minima is located and its energy calculated to determine the rotational barrier.
The results of such a computational study can be visualized in a potential energy surface diagram, as shown below.
Caption: Predicted potential energy surface for rotation around the C-C bond.
Synthesis and Reactivity: The Influence of Conformation
The synthesis of this compound can be achieved through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. The conformation of the molecule can influence its reactivity. For instance, a more planar conformation might enhance the reactivity of the aldehyde group by increasing its conjugation with the aromatic system.
Conclusion
The molecular geometry and conformational preferences of this compound are governed by a delicate balance of steric and electronic effects. While a definitive experimental structure remains to be determined, a comprehensive analysis of related systems and the application of modern computational and spectroscopic techniques provide a strong predictive framework. The favored conformation is likely to be non-planar, with a twisted arrangement of the furan and benzaldehyde rings to alleviate steric hindrance, while still maintaining a degree of π-conjugation. A thorough understanding of this conformational landscape is crucial for the rational design of new molecules based on this important scaffold.
References
Methodological & Application
Synthesis of 2-(Furan-2-yl)benzaldehyde: A Detailed Guide to Palladium-Catalyzed Cross-Coupling Strategies
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of 2-(furan-2-yl)benzaldehyde from furan and 2-bromobenzaldehyde. We will explore three powerful palladium-catalyzed cross-coupling methodologies: Direct C-H Arylation, Suzuki-Miyaura Coupling, and Stille-Kelly Coupling. For each method, we delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the relative advantages and considerations. This guide is designed to be a practical resource, enabling the successful synthesis of this valuable heterocyclic building block, which is of significant interest in medicinal chemistry and materials science.
Introduction
Heterocyclic aldehydes, such as this compound, are pivotal intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The fusion of the furan and benzaldehyde moieties creates a scaffold with unique electronic and steric properties, making it a versatile precursor for further chemical transformations. The efficient construction of the C-C bond between the furan and phenyl rings is a key synthetic challenge. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for forging such bonds with high efficiency and functional group tolerance.[1][2][3][4][5]
This application note will provide a thorough examination of three prominent palladium-catalyzed methods for the synthesis of this compound:
-
Direct C-H Arylation: An atom-economical approach that directly couples furan with 2-bromobenzaldehyde, avoiding the pre-functionalization of the furan ring.
-
Suzuki-Miyaura Coupling: A widely used method involving the reaction of an organoboron derivative of one reactant with the halide of the other.
-
Stille-Kelly Coupling: A powerful technique that utilizes an organotin reagent.
By understanding the principles and practical details of these methods, researchers can select the most appropriate strategy for their specific needs, considering factors such as substrate availability, cost, and desired scale.
Part 1: Direct C-H Arylation: The Atom-Economical Approach
Direct C-H arylation is a highly attractive strategy for the synthesis of biaryls as it circumvents the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and improving overall efficiency.[1] In this approach, a C-H bond on the furan ring is directly coupled with the C-Br bond of 2-bromobenzaldehyde.
Mechanistic Rationale
The currently accepted mechanism for palladium-catalyzed direct C-H arylation often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 2-bromobenzaldehyde to form a Pd(II) intermediate.
-
C-H Activation/Concerted Metalation-Deprotonation (CMD): The furan substrate coordinates to the Pd(II) complex. A base then assists in the deprotonation of a C-H bond on the furan ring, leading to the formation of a palladacycle.
-
Reductive Elimination: The two organic moieties on the palladium center reductively eliminate to form the desired C-C bond of this compound and regenerate the active Pd(0) catalyst.
Experimental Protocol: Direct C-H Arylation
This protocol is adapted from established procedures for the direct arylation of furan derivatives.[1][6][7]
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Furan | C₄H₄O | 68.07 | (Excess) | - |
| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1.0 g | 5.40 |
| [PdCl(η³-C₃H₅)]₂ | C₆H₁₀Cl₂Pd₂ | 365.88 | 9.9 mg | 0.027 (0.5 mol%) |
| Tedicyp | C₄₅H₄₄P₄ | 724.71 | 39.1 mg | 0.054 (1 mol%) |
| Sodium Acetate (NaOAc) | C₂H₃NaO₂ | 82.03 | 664 mg | 8.10 |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | 20 mL | - |
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 g, 5.40 mmol), sodium acetate (664 mg, 8.10 mmol), [PdCl(η³-C₃H₅)]₂ (9.9 mg, 0.027 mmol), and Tedicyp (39.1 mg, 0.054 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add furan (in excess, e.g., 5-10 equivalents) and degassed N,N-dimethylacetamide (20 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 150 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
dot
Caption: Catalytic cycle for Direct C-H Arylation.
Part 2: Suzuki-Miyaura Coupling: A Versatile and Robust Method
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4][5] This reaction typically involves the palladium-catalyzed coupling of an organoboron species with an organohalide.
Two primary strategies can be envisioned for the synthesis of this compound via Suzuki coupling:
-
Strategy A: Coupling of 2-furylboronic acid with 2-bromobenzaldehyde.
-
Strategy B: Coupling of 2-formylphenylboronic acid with 2-bromofuran.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., 2-bromobenzaldehyde) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species (e.g., 2-furylboronic acid) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired carbon-carbon bond, regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling (Strategy A)
This protocol is a general procedure based on well-established Suzuki coupling methodologies.[3][4]
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1.0 g | 5.40 |
| 2-Furylboronic Acid | C₄H₅BO₃ | 111.89 | 663 mg | 5.94 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 156 mg | 0.135 (2.5 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.49 g | 10.8 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - |
| Water | H₂O | 18.02 | 5 mL | - |
Procedure:
-
In a round-bottom flask, dissolve 2-bromobenzaldehyde (1.0 g, 5.40 mmol), 2-furylboronic acid (663 mg, 5.94 mmol), and potassium carbonate (1.49 g, 10.8 mmol) in a mixture of 1,4-dioxane (20 mL) and water (5 mL).
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (156 mg, 0.135 mmol) to the reaction mixture.
-
Heat the mixture to 90-100 °C under an argon atmosphere and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield this compound.
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Direct Arylation of Benzo[b]furan and Other Benzo-Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-(Furan-2-yl)benzaldehyde via Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of Biaryl Scaffolds
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this powerful transformation has become indispensable in both academic research and industrial-scale chemical production, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1] At its core, the Suzuki coupling facilitates the union of an organoboron species, typically a boronic acid, with an organic halide or triflate.[2] This methodology is particularly vital for the construction of biaryl and heteroaryl frameworks, which are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.
This application note provides a comprehensive, field-proven guide for the synthesis of 2-(Furan-2-yl)benzaldehyde, a valuable biaryl aldehyde intermediate. The furan moiety is a key heterocycle in numerous biologically active compounds, and its incorporation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3] The target molecule is synthesized through the Suzuki-Miyaura coupling of 2-bromobenzaldehyde and furan-2-ylboronic acid. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered around a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[4] The cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (2-bromobenzaldehyde) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a new organopalladium(II) species.[4] The choice of phosphine ligands on the palladium catalyst is crucial, as they must be labile enough to allow for this initial step while also stabilizing the subsequent intermediates.
-
Transmetalation: This is the pivotal step where the organic moiety from the organoboron reagent (furan-2-ylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[5] The exact mechanism of transmetalation is complex and can vary with the specific substrates, base, and solvent system employed.
-
Reductive Elimination: In the final step, the two organic fragments coupled to the palladium center are expelled as the desired biaryl product (this compound). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4]
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C11H8O2 | CID 2772294 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for condensation reaction of 2-(Furan-2-yl)benzaldehyde with amines
Application Note: Synthesis of Furan-Containing Schiff Bases
Protocol for the Condensation Reaction of 2-(Furan-2-yl)benzaldehyde with Primary Amines
Abstract: This document provides a comprehensive guide for the synthesis of Schiff bases (imines) through the condensation reaction of this compound with primary amines. The protocol details the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines methods for product characterization, and discusses critical parameters that influence reaction success. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing the technical insights necessary for the reliable synthesis of this important class of compounds.
Introduction: The Significance of Furan-Based Imines
The condensation of an aldehyde or ketone with a primary amine yields an imine, a compound characterized by a carbon-nitrogen double bond (-C=N-), also known as a Schiff base.[1][2] This reaction is a cornerstone of organic synthesis due to its simplicity and the wide-ranging applications of its products. Schiff bases containing heterocyclic rings, such as furan, are of particular interest. The furan moiety is a common scaffold in biologically active molecules and pharmaceuticals.[3] When incorporated into a Schiff base structure, it can impart unique electronic properties and conformational constraints, leading to compounds with significant biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5] Furthermore, these molecules serve as versatile ligands in coordination chemistry, forming stable complexes with various metal ions.[6][7]
The protocol herein focuses on this compound as a versatile starting material for creating a library of novel furan-containing Schiff bases for applications in drug discovery and materials development.
Reaction Mechanism: The Path to Imine Formation
The formation of a Schiff base is a reversible, typically acid-catalyzed, two-stage process involving nucleophilic addition followed by dehydration.[8][9] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting.
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield a neutral hemiaminal (also called a carbinolamine).[10] This step is generally fast.
-
Dehydration: The dehydration of the hemiaminal is the rate-determining step and is often facilitated by an acid catalyst.[9] The acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water). Subsequent elimination of water and a proton from the nitrogen atom results in the formation of the stable carbon-nitrogen double bond of the imine.
It is crucial to control the acidity; while catalytic acid accelerates the reaction, a high acid concentration will protonate the amine reactant, rendering it non-nucleophilic and inhibiting the initial addition step.[9] Therefore, reactions are typically run under neutral or mildly acidic conditions.
Caption: The two-stage mechanism of Schiff base synthesis.
Experimental Protocol: Synthesis of a Representative Schiff Base
This section provides a general and reliable protocol for the synthesis of an imine from this compound and a primary aromatic amine.
Reagents and Equipment
Table 1: Required Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Purpose | Notes |
| This compound | C₁₁H₈O₂ | 172.18 | Aldehyde | Starting material. |
| Aniline (example amine) | C₆H₇N | 93.13 | Primary Amine | Can be substituted with other primary amines. |
| Ethanol (95%) | C₂H₅OH | 46.07 | Solvent | Methanol is also a suitable solvent.[11] |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalyst | Optional, but recommended to increase reaction rate. |
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel) and developing chamber
Step-by-Step Synthesis Procedure
Caption: General workflow for Schiff base synthesis.
-
Setup: Assemble a clean, dry 100 mL round-bottom flask with a magnetic stir bar and attach a reflux condenser.
-
Reagent Addition: To the flask, add this compound (e.g., 10 mmol, 1.72 g) and 30 mL of ethanol. Stir the mixture until the aldehyde is fully dissolved.
-
Amine Addition: Add the primary amine (e.g., aniline, 10 mmol, 0.93 g) to the flask. If using a catalyst, add 2-3 drops of glacial acetic acid.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80°C for ethanol) using a heating mantle. Let the reaction proceed for 2-4 hours. The formation of a precipitate may be observed during this time.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the product should appear, while the spots for the starting materials diminish.
-
Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize product crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Allow the product to air-dry completely or dry it in a vacuum oven at a low temperature (e.g., 40-50°C). The resulting solid can be further purified by recrystallization if necessary.
Product Characterization: A Self-Validating System
Proper characterization is essential to confirm the identity and purity of the synthesized Schiff base. A combination of spectroscopic methods provides a self-validating system for structural confirmation.
-
FTIR Spectroscopy: The most direct evidence of imine formation. Key spectral changes to observe are:
-
Disappearance of the aldehyde C=O stretching band (typically ~1700-1680 cm⁻¹).
-
Disappearance of the primary amine N-H stretching bands (typically two bands in the 3400-3200 cm⁻¹ region).
-
Appearance of a strong C=N (azomethine) stretching band, typically in the range of 1640-1610 cm⁻¹.[12]
-
-
¹H NMR Spectroscopy: Provides detailed structural information.
-
The most characteristic signal is a singlet in the δ 8.0-9.0 ppm region corresponding to the azomethine proton (-CH=N-).[13]
-
The signal for the aldehyde proton (-CHO), typically found around δ 9.5-10.5 ppm, will be absent in the product spectrum.
-
Signals corresponding to the furan and benzene rings will be present, often with shifts indicative of the new electronic environment.[14]
-
-
¹³C NMR Spectroscopy: Confirms the carbon framework.
-
The azomethine carbon (-C=N-) will appear as a distinct signal in the δ 145-160 ppm range.[13]
-
The aldehyde carbonyl carbon signal (typically >190 ppm) will be absent.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product. The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the calculated mass of the target Schiff base.[14]
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient reaction time or temperature. 2. Deactivated amine (e.g., strongly electron-withdrawing groups). 3. Reaction equilibrium favors reactants. | 1. Increase reflux time and monitor with TLC. 2. Use a catalyst (acetic acid) or a more forcing solvent (e.g., toluene with a Dean-Stark trap). 3. Remove water as it forms using a Dean-Stark apparatus or molecular sieves to drive the reaction forward.[15] |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. The product has a low melting point. | 1. Purify via column chromatography. 2. Attempt to precipitate the product from a different solvent system or use trituration with a non-polar solvent like hexane. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Extend the reaction time or add a catalyst. 2. Wash the filtered solid thoroughly with a cold solvent. Recrystallize the product from a suitable solvent. |
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jocpr.com [jocpr.com]
- 4. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. A Treatise on Furan Cored Schiff Base Cu(II), Ni(II) and Co(III) Complexes Accentuating Their Biological Efficacy: Synthesis, Thermal and Spectroscopic Characterization, DNA Interactions, Antioxidant and Antibacterial Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wjpsonline.com [wjpsonline.com]
- 10. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Spectroscopic Studies of Metal Complexes of Schiff Base Derived From 2-acetyl naphtho [2,1-b] furan. – Oriental Journal of Chemistry [orientjchem.org]
- 13. chemmethod.com [chemmethod.com]
- 14. acgpubs.org [acgpubs.org]
- 15. Carbonyl condensation - Wikipedia [en.wikipedia.org]
2-(Furan-2-yl)benzaldehyde in the synthesis of quinazolin-4(3H)-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Privileged Scaffolds
The quinazolin-4(3H)-one core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2] These molecules exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3] The furan moiety, another significant heterocyclic ring, is also integral to many pharmaceuticals and natural products, often enhancing pharmacokinetic properties such as solubility and bioavailability. The strategic fusion of these two pharmacophores into a single molecular entity, 2-(furan-2-yl)quinazolin-4(3H)-one, presents a compelling avenue for the discovery of novel therapeutic agents. Recent studies have highlighted the potential of these hybrid molecules as potent antiproliferative agents, for instance, by targeting key enzymes like EGFR tyrosine kinase.[4]
This application note provides a detailed guide for the synthesis of 2-(furan-2-yl)quinazolin-4(3H)-ones, focusing on a robust and widely applicable method involving the condensation of 2-aminobenzamides with furan-2-carbaldehyde. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and present data to guide researchers in their synthetic endeavors.
Synthetic Strategy: Acid-Catalyzed Condensation and Oxidative Cyclization
The most common and efficient route to 2-substituted quinazolin-4(3H)-ones involves the reaction of a 2-aminobenzamide with an aldehyde.[5][6] This process typically proceeds in two key stages:
-
Acid-Catalyzed Imine Formation: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the aldehyde (furan-2-carbaldehyde in this case), rendering it more electrophilic. The primary amine of 2-aminobenzamide then undergoes nucleophilic attack on the carbonyl carbon, followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization and Oxidation: The amide nitrogen of the intermediate then attacks the imine carbon in an intramolecular cyclization step, forming a dihydroquinazolinone ring. Subsequent oxidation of this intermediate yields the stable, aromatic quinazolin-4(3H)-one.
Various oxidizing agents can be employed for the final step, with phenyliodine diacetate (PIDA) being a mild and effective option.[6] The entire sequence can often be performed in a one-pot procedure, enhancing the efficiency and practicality of the synthesis.[6]
Reaction Mechanism Workflow
References
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Biological Activity of Quinazolinones | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis, and molecular docking studies of 2-(furan-2-yl)quinazolin-4-one derivatives as potential antiproliferative agents [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]
Application Note: Microwave-Assisted Synthesis of Biologically Relevant Heterocycles from 2-(Furan-2-yl)benzaldehyde
Abstract
This technical guide details the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient construction of diverse heterocyclic scaffolds using 2-(Furan-2-yl)benzaldehyde as a versatile starting material. This aldehyde possesses two distinct reactive centers: an electrophilic aldehyde for condensations and a furan ring that can act as a diene in cycloadditions. We demonstrate that harnessing the unique heating mechanism of microwave irradiation dramatically accelerates reaction times, improves yields, and promotes greener synthetic pathways compared to conventional methods.[1] This note provides detailed, field-proven protocols for key multicomponent reactions, including the Biginelli and Hantzsch reactions, as well as a robust method for synthesizing substituted quinolines. These protocols are designed for reproducibility and scalability, offering researchers in medicinal chemistry and drug development a powerful toolkit for library synthesis and lead optimization.
Introduction: A Synergy of Reagent and Technology
The Synthetic Potential of this compound
This compound is a compelling building block for synthetic chemistry. Its structure offers a unique combination of functionalities:
-
The Aldehyde Group: A classical electrophile, readily participating in condensation reactions with nucleophiles such as amines and active methylene compounds. This reactivity is fundamental to numerous named reactions for heterocycle synthesis.
-
The Furan Moiety: A five-membered aromatic heterocycle that can function as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), providing a pathway to complex bicyclic structures.[2][3]
The strategic placement of these two groups allows for the synthesis of a wide array of complex molecules, particularly nitrogen- and oxygen-containing heterocycles, which are privileged structures in medicinal chemistry.[4]
The Transformative Power of Microwave-Assisted Organic Synthesis (MAOS)
Conventional synthesis often relies on conductive heating, which can be slow and inefficient, leading to longer reaction times and the formation of side products. Microwave-assisted synthesis has emerged as a transformative technology that circumvents these limitations.[5][6][7] By using microwave irradiation to directly heat the solvent and reactants, MAOS provides:
-
Rapid and Uniform Heating: Eliminates thermal gradients and delivers energy efficiently to the reaction mixture.
-
Drastically Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[8]
-
Enhanced Yields and Purity: The speed of the reactions often minimizes the decomposition of reactants and the formation of byproducts.[9]
-
Green Chemistry Alignment: MAOS frequently allows for solvent-free reactions or the use of less hazardous solvents, reducing environmental impact.
This guide focuses on the synergy between the versatile this compound and the efficiency of MAOS to create high-value heterocyclic compounds.
Core Applications and Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of three distinct classes of heterocycles from this compound. The causality behind key experimental choices is explained to ensure both understanding and successful replication.
Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[10] It is a cornerstone of combinatorial chemistry for generating libraries of dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of pharmacological activities. Microwave irradiation dramatically accelerates this acid-catalyzed reaction, often reducing reaction times from hours to minutes.[9][11]
Causality of Protocol Design:
-
Catalyst: A catalytic amount of acid (e.g., HCl or Yb(OTf)₃) is crucial for activating the aldehyde carbonyl for nucleophilic attack and facilitating the subsequent dehydration steps.[10][11]
-
Solvent: Ethanol is an excellent choice as it is a polar solvent that absorbs microwave energy efficiently and effectively solubilizes the reactants. Solvent-free conditions can also be employed for a greener approach.[12]
-
Microwave Parameters: The reaction is temperature-controlled. Maintaining a consistent temperature (e.g., 120 °C) ensures the reaction proceeds efficiently without degrading the furan ring or other components.
References
- 1. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. research.monash.edu [research.monash.edu]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. studylib.net [studylib.net]
- 11. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 12. asianpubs.org [asianpubs.org]
Application Note: Strategic Synthesis of Benzofuran Scaffolds via Acid-Catalyzed Cascade of 2-(Furan-2-yl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini
Introduction: The Privileged Benzofuran Scaffold
The benzofuran motif is a cornerstone in medicinal chemistry and materials science. As a "privileged scaffold," its rigid, planar structure and unique electronic properties are found in a vast number of natural products and synthetic pharmaceuticals.[1][2] Benzofuran derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Consequently, the development of efficient and modular synthetic routes to access this core structure is of paramount importance for accelerating drug discovery pipelines.[5][6] This guide details the strategic use of 2-(furan-2-yl)benzaldehyde, a readily accessible precursor, for the synthesis of functionalized benzofurans through an elegant acid-catalyzed cascade reaction.
Mechanistic Rationale: An Intramolecular Piancatelli-Type Rearrangement
The conversion of this compound and its derivatives into benzofurans proceeds through a powerful acid-catalyzed intramolecular cyclization cascade. This transformation is mechanistically analogous to the celebrated Piancatelli rearrangement, which traditionally converts 2-furylcarbinols into 4-hydroxycyclopentenones.[7] In this specific application, the pendant phenyl ring acts as the intramolecular nucleophile.
The reaction is initiated by a potent electrophilic catalyst, typically a Brønsted or Lewis acid. Homogeneous gold catalysts are particularly effective due to their strong carbophilic nature, which selectively activates the furan ring.[8][9][10]
The proposed mechanism unfolds in several key steps:
-
Activation: The catalyst (e.g., H⁺ or Au⁺) coordinates to the furan oxygen or the π-system, increasing the electrophilicity of the furan ring.
-
Ring Opening & Cation Formation: The activated furan ring opens to form a highly stabilized pentadienyl cation intermediate.
-
Intramolecular Cyclization: The electron-rich ortho-position of the benzaldehyde's phenyl ring performs an intramolecular electrophilic aromatic substitution onto the terminal carbon of the pentadienyl cation. This is the key ring-forming step.
-
Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic benzofuran ring system.[11][12]
This mechanistic pathway is visualized in the diagram below.
Caption: Proposed mechanism for benzofuran synthesis.
Experimental Protocols
The following protocols provide methodologies using two distinct catalytic systems: a modern gold(I) catalyst and a classic Brønsted acid.
Homogeneous gold catalysts offer mild reaction conditions and high efficiency, making them a preferred modern method for this transformation.[6][8][13] This protocol is a representative example for synthesizing a generic benzofuran derivative from a substituted this compound.
Materials and Equipment:
-
Substituted this compound (1.0 eq)
-
(Triphenylphosphine)gold(I) chloride (PPh₃AuCl) (2 mol%)
-
Silver triflimide (AgNTf₂) or Silver hexafluoroantimonate (AgSbF₆) (2 mol%)
-
Anhydrous 1,2-dichloroethane (DCE) or Toluene
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add (PPh₃AuCl) (0.02 eq) and the silver salt co-catalyst (0.02 eq). Add anhydrous DCE (approx. 0.1 M relative to substrate). Stir the suspension for 10-15 minutes at room temperature. The formation of a white precipitate (AgCl) indicates the in-situ generation of the active cationic gold(I) catalyst.
-
Reaction Setup: To the flask containing the activated catalyst, add the this compound substrate (1.0 eq).
-
Reaction Execution: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 2 to 12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a short plug of Celite or silica gel to remove the catalyst residues, washing with dichloromethane or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure benzofuran derivative.
-
Characterization: Confirm the structure of the product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.[14]
This protocol offers a more classical and cost-effective alternative using a strong Brønsted acid.
Materials and Equipment:
-
This compound (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (10-20 mol%)
-
Anhydrous Toluene
-
Dean-Stark apparatus (optional, to remove water)
-
Standard glassware for reflux and workup
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a condenser (and optionally a Dean-Stark trap), add the this compound substrate (1.0 eq), p-TsOH (0.1-0.2 eq), and anhydrous toluene (0.1-0.2 M).
-
Reaction Execution: Heat the mixture to reflux (approx. 110 °C). The removal of water via the Dean-Stark trap drives the reaction towards the aromatized product. Monitor the reaction progress by TLC.
-
Workup: After the starting material is consumed (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol 1.
Data Summary and Optimization Insights
The choice of catalyst and conditions can significantly impact yield and reaction time. The following table summarizes representative data from the literature to guide optimization.
| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Key Insights & Reference |
| AuCl₃ / AgSbF₆ | DCE | 60 | 75-95% | Highly efficient, broad substrate scope.[6][8] |
| PtCl₂ | Toluene | 80 | 70-90% | Platinum offers a potent alternative to gold catalysts.[15] |
| p-TsOH | Toluene | 110 (reflux) | 60-85% | Cost-effective; higher temperatures and longer times may be needed.[7][16] |
| Polyphosphoric Acid (PPA) | Neat | 100-120 | 50-80% | Strong acid useful for less reactive substrates, but workup can be challenging.[11] |
Causality Behind Experimental Choices:
-
Anhydrous Solvents: Water can compete as a nucleophile in the Piancatelli rearrangement, potentially leading to undesired cyclopentenone byproducts.[7] Using anhydrous solvents and a Dean-Stark trap minimizes this side reaction.
-
Inert Atmosphere: While not always strictly necessary, using an inert atmosphere is good practice, especially with sensitive gold catalysts, to prevent oxidative degradation and ensure reproducibility.
-
Silver Salt Co-catalyst: In gold(I) catalysis, a silver salt is used as a halide scavenger to abstract the chloride from the gold pre-catalyst (e.g., PPh₃AuCl), generating the highly active cationic gold species [L-Au]⁺ in situ.[6]
General Experimental Workflow
The overall process from starting material to final, characterized product follows a standardized workflow in synthetic organic chemistry.
Caption: Standard synthetic chemistry workflow.
Product Characterization
Validation of the benzofuran product is achieved through standard spectroscopic methods.
-
¹H NMR: Expect to see signals in the aromatic region (~7.0-8.5 ppm). A characteristic singlet for the C3-proton of the furan ring often appears between 6.8-7.5 ppm, depending on substitution.[16][17]
-
¹³C NMR: Aromatic carbons will appear in the ~110-160 ppm range. The two carbons of the fused ether linkage (C7a and C3a) are typically deshielded.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target benzofuran should be observed.[18]
Conclusion
The acid-catalyzed cyclization of this compound derivatives is a robust, efficient, and atom-economical strategy for accessing the medicinally vital benzofuran scaffold. The operational simplicity and the ability to employ various catalytic systems, from classic Brønsted acids to modern gold complexes, provide researchers with a versatile tool for synthesizing diverse libraries of benzofuran-containing molecules for applications in drug discovery and materials science.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
- 12. [PDF] Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. | Semantic Scholar [semanticscholar.org]
- 13. Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals [morressier.com]
- 14. researchgate.net [researchgate.net]
- 15. Benzofuran synthesis [organic-chemistry.org]
- 16. BJOC - First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives [beilstein-journals.org]
- 17. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzofuran [webbook.nist.gov]
Application Notes and Protocols for 2-(Furan-2-yl)benzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Furan-2-yl)benzaldehyde is a versatile heterocyclic aldehyde that has garnered significant attention in medicinal chemistry. Its unique structural framework, which combines a furan ring with a benzaldehyde moiety, serves as a valuable scaffold for the synthesis of a diverse array of bioactive molecules. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common feature in many pharmacologically active compounds, contributing to a range of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1][2][3] This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, detailing its synthesis, derivatization, and biological evaluation. Detailed protocols for the synthesis of derivatives and in vitro anticancer assays are provided to guide researchers in harnessing the therapeutic potential of this compound.
Introduction: The Significance of the Furan Scaffold
The furan nucleus is a cornerstone in the design and development of novel therapeutic agents.[3] Its ability to act as a bioisostere for phenyl rings allows for modifications in steric and electronic properties, which can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[1] The oxygen atom in the furan ring can participate in hydrogen bonding, a crucial interaction for binding to biological targets.[1] Consequently, furan derivatives have demonstrated a wide spectrum of biological activities, making them a fertile ground for drug discovery.[1][2][3] this compound, in particular, offers a reactive aldehyde group that is amenable to a variety of chemical transformations, enabling the creation of large libraries of compounds for screening.
Synthesis and Derivatization of this compound
The aldehyde functionality of this compound is a key feature that allows for its extensive use in the synthesis of more complex molecules, most notably through condensation reactions to form Schiff bases.
General Synthesis of Schiff Bases from this compound
Schiff bases, or imines, are formed by the reaction of a primary amine with an aldehyde or ketone.[4][5] These compounds are of significant interest in medicinal chemistry due to their broad range of pharmacological activities, including antimicrobial and anticancer properties.[5][6]
Reaction Scheme:
Protocol: Synthesis of a Schiff Base Derivative
This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a primary amine, a common and fundamental reaction in the derivatization of this scaffold.[4][6]
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Aldehyde: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.
-
Dissolution of Amine: In a separate beaker, dissolve 1.0 mmol of the selected primary amine in 10 mL of absolute ethanol. Gentle warming may be necessary to achieve complete dissolution.
-
Reaction Mixture: Add the amine solution to the flask containing the this compound solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[6]
-
Reflux: Fit the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer. Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the purified Schiff base.
-
Drying and Characterization: Dry the purified crystals and determine the yield and melting point. Characterize the compound using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry to confirm its structure.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common solvent for Schiff base synthesis as it readily dissolves both the aldehyde and amine reactants and has a suitable boiling point for reflux.
-
Glacial Acetic Acid as Catalyst: The acidic conditions provided by glacial acetic acid protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine, thus accelerating the reaction rate.
-
Reflux: Heating the reaction mixture to its boiling point under reflux increases the reaction rate by providing the necessary activation energy for the condensation reaction. The condenser prevents the loss of solvent during heating.
-
Recrystallization: This purification technique is used to remove impurities from the solid product. The principle is based on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.
Biological Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated a wide array of biological activities, making this scaffold a valuable starting point for the development of new therapeutic agents.
Anticancer Activity
The furan ring is a structural component of several compounds with demonstrated anticancer properties.[1][7] Derivatives of this compound have been investigated for their potential as anticancer agents.[8] For example, certain furan-containing chalcones and Schiff bases have shown promising cytotoxic activity against various cancer cell lines.[9][10] The mechanism of action can vary, but may involve the inhibition of key enzymes or the induction of apoptosis.[11]
Protocol: In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[12][13] It is a valuable tool for the initial screening of potential anticancer compounds.[12][14][15]
Materials:
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative (test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control group (medium with the same concentration of DMSO used to dissolve the compound) and a negative control group (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[11]
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Workflow for Anticancer Drug Screening
Caption: Workflow for evaluating the anticancer potential of this compound derivatives.
Antimicrobial Activity
Furan derivatives have a long history of use as antimicrobial agents.[1][2] The furan ring is a key component of nitrofurantoin, an antibiotic used to treat urinary tract infections.[1] Schiff bases and other derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities.[16][17] The mechanism of their antimicrobial action is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Enzyme Inhibition
The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. For instance, benzaldehyde itself has been shown to inhibit mushroom tyrosinase. By modifying the benzaldehyde and furan rings with various substituents, it is possible to design molecules that can selectively bind to the active site of specific enzymes, such as kinases or cholinesterases, which are important targets in various diseases.[12][18]
Quantitative Data Summary
The following table summarizes representative biological activity data for derivatives of furan-containing compounds. Note that direct data for this compound itself is limited in publicly available literature, and the data presented here is for structurally related furan derivatives to illustrate their potential.
| Compound Class | Biological Activity | Target/Organism | Potency (IC50/MIC) | Reference |
| Furan-containing naphthalenol analogs | Anti-breast cancer | MDA-MB-231 cell line | 0.85 µg/mL | [8] |
| Furan-based Schiff bases | Antifungal | Candida krusei | Potent as ketoconazole | [16] |
| Benzaldehyde | Tyrosinase Inhibition | Mushroom tyrosinase | 31.0 µM | |
| Thiazole-based furan derivatives | Acetylcholinesterase Inhibition | AChE | KI = 14.887 µM | [18] |
| Thiazole-based furan derivatives | Butyrylcholinesterase Inhibition | BChE | KI = 4.763 µM | [18] |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in the quest for novel therapeutic agents. Future research should focus on the synthesis of novel derivatives and their systematic evaluation against a wider range of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, investigations into their mechanisms of action will provide a deeper understanding of their therapeutic potential and pave the way for the development of new and effective drugs for a variety of diseases.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ijacskros.com [ijacskros.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor agents 279. Structure-activity relationship and in vivo studies of novel 2-(furan-2-yl)naphthalen-1-ol (FNO) analogs as potent and selective anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 14. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro anticancer assay: Significance and symbolism [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Design of Novel Bio-active Heterocycles from 2-(Furan-2-yl)benzaldehyde
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction: The Strategic Value of the Furan Scaffold
The furan ring system is a cornerstone of medicinal chemistry, serving as a critical pharmacophore in a wide array of therapeutic agents.[1][2][3][4] Its unique electronic and steric properties allow it to act as a bioisostere for phenyl rings, often improving metabolic stability, bioavailability, and receptor-binding interactions.[2] Furan-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5][6] Among the myriad of furan-based starting materials, 2-(Furan-2-yl)benzaldehyde stands out as a particularly versatile scaffold. Possessing a reactive aldehyde group ortho to a furan-substituted phenyl ring, it offers a unique platform for constructing complex, polycyclic, and drug-like heterocyclic systems through a variety of synthetic strategies.
This technical guide provides validated protocols for leveraging this compound as a key building block in the synthesis of novel pyridines and thiophenes via powerful multicomponent reactions (MCRs). These MCRs are chosen for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple precursors, making them ideal for drug discovery campaigns. We will explore the causality behind experimental choices, provide step-by-step methodologies, and present the data in a clear, actionable format.
Strategic Overview: Synthetic Pathways from a Versatile Precursor
The strategic position of the aldehyde and the furan moiety on the benzaldehyde core allows for a divergent synthetic approach. Three high-impact pathways are detailed in this guide, each leading to a distinct and pharmaceutically relevant heterocyclic core.
References
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-(Furan-2-yl)benzaldehyde in the Synthesis of Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Furan Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, bestowing a diverse range of biological activities upon molecules that contain it.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" for the design of novel therapeutic agents. The furan ring's capacity for both polar and non-polar interactions contributes to the broad spectrum of biological functions exhibited by furan-containing molecules.[3] Within this chemical space, 2-(Furan-2-yl)benzaldehyde emerges as a particularly valuable and versatile starting material for the synthesis of a new generation of antimicrobial compounds.
The aldehyde functionality at the 2-position of the benzaldehyde ring, coupled with the furan moiety, provides two reactive sites for a multitude of chemical transformations. This dual reactivity allows for the construction of complex molecular architectures with diverse pharmacophoric features, a critical aspect in the quest to overcome the escalating challenge of microbial resistance.[2] This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key reaction protocols and elucidating the structure-activity relationships (SAR) that govern the antimicrobial efficacy of the resulting derivatives.
Synthetic Pathways from this compound
The strategic placement of the aldehyde and furan groups in this compound opens doors to several powerful synthetic methodologies for generating libraries of potential antimicrobial agents. The most prominent among these are the Claisen-Schmidt condensation for chalcone synthesis, the formation of Schiff bases, and the construction of various heterocyclic systems like pyrazoles.
Synthesis of Furan-Containing Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-established class of compounds with a wide array of pharmacological activities, including potent antimicrobial effects.[4][5] The presence of an α,β-unsaturated ketone moiety is a key structural feature believed to be responsible for their biological activity.[5] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is the most direct and efficient method for synthesizing chalcones.[6][7]
Caption: Claisen-Schmidt condensation workflow for chalcone synthesis.
Protocol 1: General Procedure for the Synthesis of Furan-Containing Chalcones
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar quantities of this compound and a substituted acetophenone in ethanol (20-30 mL) with stirring.[8]
-
Catalyst Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (50%) or potassium hydroxide (50%) dropwise.[5][8] The addition should be slow to control the reaction temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature overnight.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with 10% hydrochloric acid.[8]
-
Isolation and Purification: The precipitated solid (the chalcone derivative) is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.[6]
Synthesis of Furan-Containing Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) group, are another important class of compounds with demonstrated antimicrobial properties.[9] The formation of a Schiff base involves the condensation of a primary amine with an aldehyde. This compound readily undergoes this reaction with a variety of primary amines to yield a diverse range of furan-containing Schiff bases.
Protocol 2: General Procedure for the Synthesis of Furan-Containing Schiff Bases
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Amine Addition: Add an equimolar amount of the desired primary amine to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature for several hours.[10] The reaction can also be heated to reflux if necessary.
-
Isolation: The resulting Schiff base often precipitates out of the solution upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried.
Synthesis of Furan-Containing Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a broad spectrum of biological activities, including antimicrobial effects.[11][12] A common synthetic route to pyrazoles involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[13] Therefore, the furan-containing chalcones synthesized in Protocol 1 can serve as valuable intermediates for the synthesis of furan-containing pyrazoles.
Caption: Synthesis of pyrazoles from furan-containing chalcones.
Protocol 3: General Procedure for the Synthesis of Furan-Containing Pyrazoles
-
Reactant Preparation: In a round-bottom flask, dissolve the furan-containing chalcone (1 equivalent) in ethanol or glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.[12]
-
Reaction: Reflux the reaction mixture for 6-8 hours.[12] The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After cooling, the reaction mixture is poured into crushed ice. The resulting solid precipitate is filtered, washed with water, dried, and can be purified by recrystallization from a suitable solvent like acetone.[12]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of derivatives synthesized from this compound is highly dependent on the nature and position of substituents on the aromatic rings and the type of linkage between the furan moiety and the rest of the molecule.
Table 1: Structure-Activity Relationship Summary of Furan-Containing Antimicrobial Agents
| Compound Class | Structural Modification | Impact on Antimicrobial Activity | References |
| Chalcones | Electron-withdrawing groups (e.g., halogens) on the phenyl ring. | Generally enhances antibacterial and antifungal activity. | [4] |
| Electron-donating groups (e.g., methoxy) on the phenyl ring. | Variable effects, can increase or decrease activity depending on position. | [14] | |
| Hydroxyl groups on the phenyl ring. | Often leads to increased activity, particularly against Gram-positive bacteria. | [6] | |
| Schiff Bases | Presence of a nitro group on the aromatic amine. | Can significantly enhance antifungal activity. | [15] |
| Heterocyclic amines (e.g., thiazole). | Can lead to potent and selective antimicrobial agents. | [15] | |
| Pyrazoles | Substitution on the pyrazole nitrogen. | Influences the lipophilicity and can modulate the antimicrobial spectrum. | [13] |
| Aromatic substituents on the pyrazole ring. | The nature of the substituent (electron-donating or withdrawing) affects the potency. | [16] |
Mechanism of Antimicrobial Action
While the precise mechanism of action can vary depending on the specific derivative, several general mechanisms have been proposed for furan-containing antimicrobial agents:
-
Inhibition of Essential Enzymes: Some furan derivatives have been shown to inhibit crucial bacterial enzymes like DNA gyrase and polymerase, thereby disrupting DNA replication and leading to cell death.[1]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some furan-containing compounds allows them to intercalate into the bacterial cell membrane, leading to increased permeability and eventual cell lysis.
-
Quorum Sensing Inhibition: Certain furanone derivatives can interfere with bacterial cell-to-cell communication (quorum sensing), which is essential for the coordination of virulence factor expression and biofilm formation.[1][17]
-
Generation of Reactive Oxygen Species (ROS): Similar to nitrofurantoin, some furan derivatives can be enzymatically reduced within bacterial cells to generate reactive intermediates that cause damage to cellular macromolecules like DNA and proteins.[3]
Conclusion and Future Perspectives
This compound stands as a highly valuable and versatile building block in the synthesis of novel antimicrobial agents. The straightforward and efficient synthetic routes, such as the Claisen-Schmidt condensation, Schiff base formation, and subsequent cyclization to form pyrazoles, allow for the generation of large and diverse libraries of furan-containing compounds. The insights gained from structure-activity relationship studies provide a rational basis for the design of more potent and selective antimicrobial agents. Future research should focus on the optimization of lead compounds, in-depth mechanistic studies, and in vivo efficacy evaluations to fully realize the therapeutic potential of this promising class of molecules in the ongoing battle against infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives | MDPI [mdpi.com]
- 5. rltsc.edu.in [rltsc.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. connectjournals.com [connectjournals.com]
- 13. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Leveraging 2-(Furan-2-yl)benzaldehyde as a Versatile Scaffold for Novel Anticancer Drug Discovery
Introduction
The furan nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous compounds with significant pharmacological activities.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. Within this chemical class, 2-(Furan-2-yl)benzaldehyde emerges as a particularly valuable starting material for the development of anticancer compounds. This bifunctional molecule, featuring a reactive aldehyde group and two aromatic ring systems (furan and benzene), provides a rich platform for structural diversification to target multiple hallmarks of cancer.
This technical guide provides an in-depth exploration of the strategic use of this compound in the synthesis of potent anticancer agents. We will delve into the rationale behind its selection as a scaffold, detail synthetic protocols for its derivatization, elucidate key mechanisms of action of its derivatives, and provide validated protocols for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation oncology therapeutics.
The this compound Scaffold: A Privileged Starting Point
The utility of this compound as a foundational molecule in anticancer drug design is not coincidental. Its chemical architecture offers several distinct advantages:
-
Synthetic Tractability: The aldehyde functional group is a versatile handle for a multitude of chemical transformations. It readily participates in condensation reactions, most notably the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones), which are themselves a well-established class of anticancer agents.[2][3] This reactivity allows for the straightforward introduction of diverse chemical moieties to probe structure-activity relationships (SAR).
-
Structural Rigidity and Planarity: The connection between the furan and benzene rings provides a semi-rigid backbone. This conformational constraint is often beneficial for high-affinity binding to biological targets, such as enzyme active sites or protein-protein interfaces, by reducing the entropic penalty upon binding.
-
Bioisosteric Potential: The furan ring is often considered a bioisostere of a phenyl ring, yet it possesses a dipole moment and hydrogen bond accepting capabilities (via the oxygen atom) that can lead to unique interactions with biological targets, potentially improving potency and selectivity.
-
Lipophilicity and Drug-like Properties: The overall structure provides a favorable lipophilic character that can be fine-tuned through derivatization to optimize pharmacokinetic properties like cell permeability and metabolic stability.
The overarching goal when using this scaffold is to create derivatives that can selectively target cancer cells while minimizing toxicity to normal cells. The following sections will detail how this is achieved through rational design, synthesis, and biological testing.
Synthetic Strategies: From Aldehyde to Active Compound
The primary synthetic route for exploiting this compound involves the aldehyde group. The Claisen-Schmidt condensation is a robust and widely used method for this purpose.[4][5]
Core Reaction: Claisen-Schmidt Condensation to Form Chalcones
This base-catalyzed reaction involves the condensation of an aldehyde with a ketone to form a chalcone. In this context, this compound serves as the aldehyde component, while a variety of substituted acetophenones can be used as the ketone component to generate a library of chalcone derivatives. The rationale for choosing this reaction is its efficiency and the proven anticancer potential of the resulting chalcone scaffold.[6]
Protocol 1: General Synthesis of a Chalcone Derivative from this compound
This protocol describes the synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-(furan-2-yl)phenyl)prop-2-en-1-one, a representative chalcone derivative.
Rationale: The choice of 4-hydroxyacetophenone as the ketone partner introduces a hydroxyl group, which can serve as a hydrogen bond donor, potentially enhancing target binding affinity. The base catalyst (KOH) deprotonates the α-carbon of the ketone, generating a nucleophilic enolate that attacks the electrophilic aldehyde carbon of this compound. Subsequent dehydration yields the stable α,β-unsaturated ketone system.
Materials:
-
This compound (1.0 eq)
-
4-hydroxyacetophenone (1.0 eq)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
Ethanol (as solvent)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1 M solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in a minimal amount of ethanol at room temperature with stirring.
-
Catalyst Preparation: In a separate beaker, prepare a solution of potassium hydroxide (2.0 eq) in ethanol. Cool this solution in an ice bath.
-
Condensation Reaction: Slowly add the cold KOH solution dropwise to the stirred solution of the aldehyde and ketone. Maintain the reaction temperature below 25°C using the ice bath.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture by slowly adding 1 M HCl with constant stirring until the pH is approximately 5-6. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product thoroughly with cold deionized water to remove any inorganic impurities.
-
Drying and Purification: Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone derivative.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic signals for the α,β-unsaturated protons in the ¹H NMR spectrum (typically in the range of 6.5-8.0 ppm as doublets) and the carbonyl carbon in the ¹³C NMR spectrum (around 180-190 ppm) are key indicators of successful synthesis.
Key Anticancer Mechanisms of Action
Derivatives of this compound have been shown to exert their anticancer effects through several mechanisms, primarily by disrupting microtubule dynamics and inducing programmed cell death (apoptosis).
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for anticancer drugs.[7] Many furan-containing compounds, particularly chalcones, have been identified as potent inhibitors of tubulin polymerization.[7][8] They often bind to the colchicine-binding site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently triggers apoptosis.[9]
Caption: Mechanism of tubulin polymerization inhibition.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many furan-based anticancer agents are potent inducers of apoptosis.[10][11] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Often, the arrest of the cell cycle caused by tubulin inhibition is a primary trigger for the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[10]
Caption: Intrinsic pathway of apoptosis induction.
In Vitro Evaluation Protocols
Once a library of compounds has been synthesized, a systematic in vitro evaluation is necessary to identify lead candidates.
Protocol 2: Cell Viability Assessment using MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust and high-throughput method for determining the cytotoxic potential of compounds and calculating their IC50 (half-maximal inhibitory concentration) values.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[1][12]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Dissolution: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Rationale: To confirm that the cytotoxic effect is due to mitotic arrest, cell cycle analysis is performed. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of tubulin inhibition.[11]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound of interest (at its IC50 and 2x IC50 concentrations) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A) and incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The data will generate histograms showing the distribution of cells in different phases of the cell cycle.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent anticancer activity. The data below is a representative summary based on published findings for furan-based chalcones and related structures.
| Compound ID | R1 (on Benzoyl Ring) | R2 (on Furan-phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| Cpd 1 | 4-OH | H | MCF-7 (Breast) | 4.06 | [11] |
| Cpd 2 | 4-OCH₃ | H | HeLa (Cervical) | 5.21 | [1][13] |
| Cpd 3 | 4-Cl | H | HT-29 (Colon) | 2.89 | [10] |
| Cpd 4 | 3,4,5-(OCH₃)₃ | H | A549 (Lung) | 1.15 | [8] |
| Cpd 5 | 4-OH | 3-CH₃ (on Benzofuran) | NCI-H460 (Lung) | 0.0029 (2.9 nM) | [8] |
Key SAR Observations:
-
Electron-Withdrawing vs. Donating Groups: The nature of the substituent on the benzoyl ring (derived from the acetophenone) significantly impacts activity. Often, electron-withdrawing groups like halogens (e.g., Cpd 3) or electron-donating methoxy groups (e.g., Cpd 2, Cpd 4) can enhance potency, suggesting a complex interplay of electronic and steric factors in target binding.
-
The Trimethoxy Motif: The 3,4,5-trimethoxyphenyl moiety (as seen in Cpd 4) is a well-known feature of potent tubulin inhibitors like combretastatin A-4, and its incorporation often leads to a substantial increase in activity.[8]
-
Modifications to the Furan-Phenyl Ring: While most derivatization occurs on the benzoyl ring, modifications to the this compound core itself, such as adding substituents or replacing the furan with a benzofuran (as in Cpd 5), can dramatically improve potency into the nanomolar range.[8]
Conclusion and Future Directions
This compound stands out as a highly promising and synthetically accessible scaffold for the development of novel anticancer therapeutics. Its derivatives, particularly chalcones, have demonstrated potent activity against a range of cancer cell lines, primarily through mechanisms involving tubulin polymerization inhibition and the induction of apoptosis. The established synthetic routes and in vitro evaluation protocols provide a clear and validated workflow for researchers in this field.
Future efforts should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Exploring further derivatization of the furan and phenyl rings, as well as the synthesis of heterocyclic analogs beyond chalcones, could lead to the discovery of compounds with novel mechanisms of action or improved selectivity for cancer-specific targets. The integration of computational modeling and molecular docking studies will also be invaluable in guiding the rational design of the next generation of anticancer agents derived from this versatile scaffold.[10][12]
References
- 1. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New benzimidazole-2-urea derivates as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of novel furan-based VEGFR-2 inhibitors and apoptotic inducers for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Product Formation in Reactions with 2-(Furan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Furan-2-yl)benzaldehyde is a versatile bifunctional building block, prized for its unique electronic and steric properties that lend themselves to the synthesis of a diverse array of heterocyclic compounds. However, the inherent reactivity of the furan ring, coupled with the aldehyde functionality, can lead to a number of undesired side reactions, complicating product purification and reducing yields. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during reactions involving this valuable intermediate. Our focus is on understanding the mechanistic origins of side products and providing actionable protocols to mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown/black. What is causing this?
A1: The formation of dark-colored, often insoluble, materials is a common observation in reactions involving furan derivatives, including this compound. This is typically due to polymerization or decomposition of the furan ring, a process often initiated by strong acids, high temperatures, or oxidative conditions.[1][2] The furan moiety can undergo acid-catalyzed ring-opening, leading to reactive intermediates that readily polymerize.[3][4]
Q2: I am observing a significant amount of an unidentifiable, polar impurity in my crude product. What could it be?
A2: A common polar impurity is the product of furan ring opening. Under acidic conditions, the furan ring can be hydrolyzed to a 1,4-dicarbonyl compound. For this compound, this would result in the formation of a highly functionalized and polar species. Another possibility, especially if oxidative conditions are not rigorously excluded, is the oxidation of the aldehyde to a carboxylic acid.
Q3: My yield is consistently low, even when starting materials are consumed. Where is my product going?
A3: Low yields can be attributed to a variety of factors. In addition to the formation of polymeric materials and ring-opened byproducts, the desired product itself might be unstable under the reaction or workup conditions. Furan-containing products can be sensitive to prolonged exposure to acid or light.[5] It is also crucial to consider the possibility of competing reaction pathways that consume the starting material without leading to the desired product.
Troubleshooting Guides for Specific Reaction Types
Acid-Catalyzed Reactions (e.g., Pictet-Spengler, Condensations)
Acid-catalyzed reactions are frequently employed with this compound. The Pictet-Spengler reaction, for instance, involves the condensation of a β-arylethylamine with an aldehyde, followed by cyclization.[6][7] While effective, the acidic conditions can promote side reactions of the furan ring.
Issue: Formation of Polymeric Byproducts and Furan Ring Opening
Mechanism: The furan ring is susceptible to protonation, particularly at the C5 position, which can initiate a cascade of reactions including polymerization and ring opening to form 1,4-dicarbonyl compounds.[3][8] The presence of an electron-withdrawing aldehyde group can influence the site of protonation.
Troubleshooting Workflow: Mitigating Acid-Catalyzed Degradation
Caption: Troubleshooting acid-catalyzed side reactions.
Detailed Protocols:
-
Acid Selection: Opt for milder Brønsted acids like trifluoroacetic acid (TFA) or acetic acid, or Lewis acids such as BF3·OEt2, over strong mineral acids like HCl or H2SO4.[7] The choice of acid can significantly impact the extent of furan degradation.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. In some cases, running the reaction at 0 °C or even lower can dramatically reduce byproduct formation.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to acidic conditions.
-
Solvent Effects: The use of polar aprotic solvents, such as dimethylformamide (DMF), has been shown to have a stabilizing effect on furan derivatives.[1]
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Acid Catalyst | Conc. HCl | Trifluoroacetic Acid (TFA) | Milder acid reduces protonation of the furan ring. |
| Temperature | Reflux | 0 °C to Room Temperature | Lower temperature minimizes acid-catalyzed degradation. |
| Solvent | Protic (e.g., EtOH) | Aprotic (e.g., CH2Cl2) | Aprotic solvents can suppress proton-mediated side reactions. |
Wittig and Related Olefination Reactions
The Wittig reaction is a powerful tool for converting the aldehyde functionality of this compound into an alkene.[9][10] However, challenges can arise from the stability of the ylide and the potential for side reactions.
Issue: Low Yields and Formation of Triphenylphosphine Oxide (TPPO) Adducts
Mechanism: The primary byproduct in a Wittig reaction is triphenylphosphine oxide (TPPO). While generally straightforward to remove, its presence can sometimes complicate purification.[11] In some instances, incomplete reaction or reaction of the ylide with the furan ring (though less common) can lead to a complex mixture.
Troubleshooting Workflow: Optimizing the Wittig Reaction
Caption: Troubleshooting the Wittig reaction.
Detailed Protocols:
-
Ylide Generation: The phosphonium salt must be rigorously dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the strong base (e.g., n-BuLi, NaH).[12]
-
Ylide Type: The choice between a stabilized or non-stabilized ylide will affect the stereochemical outcome (E/Z ratio) of the alkene product.[9] Non-stabilized ylides are generally more reactive.
-
Purification: Triphenylphosphine oxide can often be removed by crystallization from a non-polar solvent or by column chromatography. The formation of a zinc chloride complex with TPPO can also facilitate its removal by filtration.[11]
Oxidation Reactions
Oxidation of the aldehyde group to a carboxylic acid is a common transformation. However, the furan ring is also susceptible to oxidation, which can lead to a variety of byproducts.
Issue: Furan Ring Oxidation and Degradation
Mechanism: The furan ring can undergo oxidative cleavage, particularly under harsh conditions.[13] This can lead to the formation of maleic anhydride derivatives or other ring-opened products. The choice of oxidant is critical to achieving selective oxidation of the aldehyde.
Troubleshooting Workflow: Selective Aldehyde Oxidation
Caption: Troubleshooting oxidative side reactions.
Detailed Protocols:
-
Choice of Oxidant: Employ mild and selective oxidizing agents. For the aldehyde to carboxylic acid conversion, the Pinnick oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene) is often an excellent choice as it is highly selective for aldehydes.
-
Temperature and pH: Maintain low temperatures and controlled pH to minimize oxidative degradation of the furan ring. Some oxidation reactions of furans are known to produce acidic byproducts, which can further catalyze decomposition.[13]
Conclusion
Successfully employing this compound in synthesis requires a keen awareness of the potential side reactions involving the furan moiety. By understanding the underlying mechanisms of byproduct formation and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve reaction outcomes, leading to higher yields and purer products. Careful control of reaction parameters such as temperature, catalyst choice, and solvent is paramount to mitigating these undesired pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. delval.edu [delval.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Furan-2-yl)benzaldehyde
Welcome to the technical support center for the purification of 2-(Furan-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on achieving high purity of this compound using silica gel column chromatography. Here, we will address common challenges, provide a robust experimental protocol, and offer detailed troubleshooting solutions based on established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses preliminary questions you might have before beginning the purification process.
Q1: What is the expected polarity of this compound and what does this imply for chromatography?
A1: this compound is a moderately polar compound. The polarity is primarily dictated by the aldehyde group (-CHO) and the oxygen atom within the furan ring, which can participate in hydrogen bonding with the silanol groups (Si-OH) of the silica gel stationary phase. Its topological polar surface area is approximately 30.2 Ų.[1] This moderate polarity means it will adhere to the silica gel but can be eluted with a mobile phase of intermediate polarity, such as a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2][3][4]
Q2: My crude this compound was synthesized via a Suzuki-Miyaura coupling. What are the most likely impurities I need to separate?
A2: Suzuki-Miyaura reactions, while powerful, can generate several characteristic byproducts.[5] You should anticipate the presence of:
-
Homocoupling Products: Biphenyl derivatives from the coupling of two benzaldehyde precursors or bi-furan derivatives from the coupling of two furan-boronic acid molecules.[6][7]
-
Unreacted Starting Materials: Residual 2-bromobenzaldehyde and furan-2-boronic acid (or its derivatives).
-
Dehalogenated Byproducts: Benzaldehyde formed from the reduction of 2-bromobenzaldehyde.[6]
-
Protodeborylation Products: Furan resulting from the cleavage of the C-B bond of the boronic acid.[6]
-
Palladium Catalyst Residues: While typically present in small amounts, residual palladium complexes can adhere to the product.
These impurities range from non-polar (homocoupled hydrocarbons) to highly polar (boronic acids), making column chromatography an ideal purification method.
Q3: How do I select the initial solvent system for Thin Layer Chromatography (TLC) analysis?
A3: A systematic approach is best.[3] Start by testing a range of solvent systems with varying polarity. A good starting point for a moderately polar compound like this compound is a 10-30% mixture of ethyl acetate in hexane.
-
Too High Rf (spot near solvent front): The mobile phase is too polar. Decrease the percentage of ethyl acetate.
-
Too Low Rf (spot near baseline): The mobile phase is not polar enough. Increase the percentage of ethyl acetate.
The ideal solvent system for column chromatography will give your target compound an Rf value between 0.25 and 0.35 on the TLC plate, ensuring good separation from impurities.[8]
Q4: Can this compound decompose on silica gel?
A4: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to side reactions like acetal formation if alcohols are used in the mobile phase.[9] While this compound is generally stable, if you observe significant streaking or product loss, you can assess its stability by performing a 2D TLC.[10][11] If decomposition is confirmed, consider using deactivated silica gel (by adding a small amount of triethylamine, ~0.1-1%, to the mobile phase) or switching to a different stationary phase like neutral alumina.[9][12]
Core Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying grams of crude this compound.
Materials and Reagents
-
Crude this compound
-
Silica Gel (Flash grade, e.g., 230-400 mesh)
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade
-
Glass chromatography column
-
TLC plates (silica gel coated with UV254 indicator)
-
Developing chamber, UV lamp, and collection tubes
Workflow Diagram
Caption: Workflow for column chromatography purification.
Detailed Steps
-
TLC Optimization:
-
Dissolve a small amount of the crude material in DCM.
-
Spot the solution on a TLC plate.
-
Develop the plate in a pre-saturated chamber with a starting solvent system (e.g., 20% EtOAc in Hexane).
-
Visualize under a UV lamp.
-
Adjust the solvent ratio until the Rf of the product spot is ~0.3 and it is well-separated from major impurities.[8]
-
-
Column Preparation (Wet Packing):
-
Secure the column vertically and add a small cotton or glass wool plug, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). The amount of silica should be 50-100 times the mass of your crude product.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.[11][13]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to this solution.[11][14]
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[14]
-
Carefully add this powder as a uniform layer on top of the packed column. Add another thin layer of sand to protect the sample layer.[15]
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase to the column.
-
Apply gentle pressure (e.g., using a pump or house air, typically 1-2 psi) to start the flow.[14]
-
Begin collecting fractions. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL for a medium-sized column).
-
Maintain a constant flow rate and never let the column run dry.
-
-
Fraction Analysis:
-
Systematically spot every few fractions on a TLC plate.
-
Develop the TLC plate with the same mobile phase.
-
Visualize under UV light to identify which fractions contain your pure product.
-
Combine the fractions that show a single spot corresponding to the Rf of this compound.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Troubleshooting Guide (Q&A Format)
This section provides solutions to specific problems you may encounter during the experiment.
Problem 1: My compound is streaking on the TLC plate and the column.
-
Potential Cause A: Sample Overloading. Applying too concentrated a sample to the TLC plate or column can exceed the capacity of the stationary phase, leading to tailing.
-
Solution: For TLC, use a more dilute solution. For the column, ensure you are using an appropriate ratio of silica to crude product (at least 50:1 by mass). Overloading can also cause peak tailing.[12]
-
-
Potential Cause B: Compound Instability. The compound may be degrading on the acidic silica gel.[10]
-
Solution: Perform a 2D TLC to check for stability. If degradation is observed, switch to a deactivated stationary phase like neutral alumina or add 0.5-1% triethylamine to your mobile phase to neutralize the acidic sites on the silica.[12]
-
-
Potential Cause C: Poor Solubility. The sample is not fully dissolved in the mobile phase as it moves through the column.
-
Solution: Ensure you are using the dry loading technique, especially if your compound is not highly soluble in the mobile phase.[14] This adsorbs the compound onto silica before it enters the column, leading to a much sharper band.
-
Problem 2: I am getting poor separation between my product and an impurity.
-
Potential Cause A: Inappropriate Solvent System. The polarity of the mobile phase is not optimized to resolve the components.
-
Solution: The key is to maximize the difference in Rf values (ΔRf). If the spots are too close together, decrease the overall polarity of the mobile phase (e.g., move from 20% EtOAc/Hexane to 15% EtOAc/Hexane). This will increase the interaction of all components with the silica, exaggerating their differences in polarity and improving separation.[4]
-
-
Potential Cause B: Column Channeling. The column is not packed uniformly, creating channels where the solvent and sample can flow through without proper interaction with the stationary phase.
-
Solution: Repack the column carefully. Ensure the silica slurry is homogenous and that you tap the column consistently during packing to create a uniform bed. A well-packed column is critical for high resolution.[11]
-
Caption: Troubleshooting logic for poor separation.
Problem 3: My product is not eluting from the column, or the yield is very low.
-
Potential Cause A: Mobile Phase is Not Polar Enough. The solvent system lacks the strength to displace the compound from the silica gel.
-
Solution: If your compound is stuck at the top of the column, you need to increase the polarity of the mobile phase. You can do this isocratically (by switching to a new, more polar solvent mixture) or by using a gradient elution, where you gradually increase the percentage of the polar solvent (e.g., starting with 10% EtOAc and slowly increasing to 30% EtOAc).[2][3]
-
-
Potential Cause B: Irreversible Adsorption/Decomposition. The compound is either permanently stuck to the silica or is degrading entirely.[10]
-
Solution: First, try flushing the column with a very polar solvent (e.g., 10% Methanol in DCM) to see if the compound can be recovered. If not, decomposition is likely. Refer to the solutions for Problem 1 (Cause B) regarding stability checks and using deactivated stationary phases for future attempts.
-
Problem 4: The purified product contains an impurity that was not visible on the initial crude TLC.
-
Potential Cause A: Co-elution. An impurity has an Rf value that is identical to your product in the chosen solvent system.
-
Solution: A single solvent system is not always sufficient. Re-analyze your "pure" fractions using a different TLC solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone).[9] Often, impurities that co-elute in one system will be resolved in another. If a new impurity is found, you may need to perform a second column with the new solvent system.
-
-
Potential Cause B: UV-Inactive Impurity. The impurity does not have a chromophore and is therefore invisible under a UV lamp.
-
Solution: Stain the TLC plate after UV visualization. A potassium permanganate (KMnO₄) stain or p-anisaldehyde stain can reveal compounds that are not UV-active.[16] If an impurity is detected, re-combine the affected fractions and consider re-purification.
-
Data Summary Table
| Property | Value / Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds.[4][17] |
| Mobile Phase (Starting) | 10-30% Ethyl Acetate in Hexane | Good starting polarity for compounds with Rf ~0.3.[3] |
| Target Rf (TLC) | 0.25 - 0.35 | Optimal range for good separation in column chromatography.[8] |
| Sample Loading | Dry Loading | Minimizes band broadening, especially for less soluble compounds.[14] |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler if separation is good. Gradient is better for complex mixtures with wide polarity differences.[2] |
References
- 1. This compound | C11H8O2 | CID 2772294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 3. researchgate.net [researchgate.net]
- 4. columbia.edu [columbia.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. benchchem.com [benchchem.com]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 17. Khan Academy [khanacademy.org]
Minimizing dimerization of 2-aminothiophenol in reactions with 2-(Furan-2-yl)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(Furan-2-yl)benzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the condensation reaction between 2-aminothiophenol and 2-(furan-2-yl)benzaldehyde. Our goal is to help you maximize your product yield while minimizing the formation of the common disulfide dimer of 2-aminothiophenol.
Introduction: The Challenge of Dimerization
The synthesis of 2-substituted benzothiazoles is a cornerstone reaction in medicinal chemistry.[1][2] The reaction of 2-aminothiophenol with an aldehyde, such as this compound, is a common and direct route.[3][4] This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the desired benzothiazole.[3] However, a significant competing reaction is the oxidative dimerization of 2-aminothiophenol to form a disulfide byproduct.[5][6][7] This side reaction can drastically reduce the yield of the target molecule and complicate purification.[6] This guide provides technical insights and practical solutions to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 2-aminothiophenol dimerization?
A1: The primary cause of dimerization is the oxidation of the thiol group (-SH) in 2-aminothiophenol.[5][6] This oxidation can be promoted by atmospheric oxygen, especially under neutral or basic conditions, and can be catalyzed by trace metal impurities. The resulting disulfide is a stable byproduct that reduces the availability of the 2-aminothiophenol for the desired reaction with the aldehyde.
Q2: How does the purity of 2-aminothiophenol affect the reaction?
A2: The purity of 2-aminothiophenol is critical. This compound is susceptible to oxidation over time, so using a freshly opened bottle or purifying it before use is highly recommended.[5] Impurities can not only lower the effective concentration of your starting material but can also introduce catalysts for the unwanted dimerization.
Q3: What are some common "green" or environmentally friendly approaches to this synthesis?
A3: Many modern synthetic protocols focus on environmentally benign methods. These often involve the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[5][8] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption.[9][10]
Q4: Can I use a ketone instead of an aldehyde in this reaction?
A4: Yes, ketones can be used, but they are generally less reactive than aldehydes. Reactions with ketones may require more forcing conditions, such as higher temperatures and longer reaction times, to achieve good yields.[6]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. Visualization can typically be achieved using UV light.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of 2-(Furan-2-yl)benzo[d]thiazole
| Potential Cause | Recommended Solution & Explanation |
| Oxidation of 2-aminothiophenol | The thiol group is likely oxidizing to a disulfide. Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[5][6] Using degassed solvents can also be beneficial. |
| Suboptimal Catalyst | The chosen catalyst may not be efficient for this specific transformation. Solution: A variety of catalysts can be employed. For reactions with aldehydes, systems like H₂O₂/HCl have been shown to be highly effective.[4][11] Other options include L-proline, particularly under microwave conditions, or various Lewis acids.[3][10] |
| Inappropriate Reaction Temperature | The reaction may require specific thermal conditions to proceed efficiently. Solution: If running at room temperature yields poor results, consider gradually increasing the temperature.[5] Conversely, if side product formation is high at elevated temperatures, lowering the temperature may be beneficial. Microwave irradiation can often provide rapid and controlled heating, leading to improved yields.[9] |
| Poor Quality of Starting Materials | Impurities in either the 2-aminothiophenol or the this compound can inhibit the reaction. Solution: Ensure the purity of your starting materials.[5] As mentioned in the FAQ, using freshly opened or purified 2-aminothiophenol is crucial. |
Problem 2: Significant Formation of a High Molecular Weight Side Product
| Potential Cause | Recommended Solution & Explanation |
| Dimerization of 2-aminothiophenol | A higher molecular weight side product is very likely the disulfide dimer of 2-aminothiophenol.[7] Solution: The most effective way to minimize this is to prevent oxidation. Implement the use of an inert atmosphere and consider adding a mild reducing agent or an antioxidant to the reaction mixture.[6] Working under slightly acidic conditions can also disfavor the formation of the thiolate anion, which is more susceptible to oxidation. |
| Self-Condensation of the Aldehyde | Under certain conditions, aldehydes can undergo self-condensation reactions. Solution: This is less common but can be addressed by carefully controlling the reaction conditions, such as temperature and catalyst loading. |
Problem 3: Formation of a Dark, Tarry Reaction Mixture
| Potential Cause | Recommended Solution & Explanation |
| Decomposition of the Furan Ring | The furan moiety in this compound can be sensitive to strongly acidic conditions and high temperatures, leading to polymerization or degradation.[7] Solution: Opt for milder reaction conditions. Use a less aggressive catalyst or lower the reaction temperature. If using a method that generates a strong acid in situ, consider adding a non-nucleophilic base to neutralize it.[7] |
Visualizing the Reaction and Troubleshooting
Reaction Mechanism
References
- 1. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 2. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Optimizing Condensation Reactions of 2-(Furan-2-yl)benzaldehyde
technical_support_center_for_catalyst_selection_in_condensation_reactions_of_2-(furan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center focused on the catalytic condensation reactions of this compound. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) for researchers engaged in the synthesis of novel compounds using this versatile building block. As Senior Application Scientists, we understand that catalyst selection is a critical parameter that dictates reaction efficiency, selectivity, and overall success. This resource synthesizes established chemical principles with practical, field-proven insights to help you navigate the complexities of your experimental work.
The condensation of this compound with various nucleophiles, particularly active methylene compounds, is a cornerstone for the synthesis of a diverse array of heterocyclic and carbocyclic structures, including chalcones and other pharmacologically relevant scaffolds. The choice of catalyst—be it acid, base, or a more sophisticated system—is not merely a routine step but a strategic decision that influences reaction pathways and product outcomes.
This guide is structured to address specific challenges you may encounter, providing not just procedural steps but also the underlying mechanistic rationale to empower your experimental design and troubleshooting efforts.
Troubleshooting Guide: Common Issues in Catalyst Selection and Reaction Optimization
This section addresses specific problems that may arise during the condensation of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: I am attempting a Claisen-Schmidt condensation of this compound with acetophenone using a standard base catalyst (e.g., NaOH, KOH) and observing very low to no yield of the desired chalcone. What are the potential causes and how can I improve the outcome?
-
Answer: Low yields in base-catalyzed condensations involving furan aldehydes can stem from several factors. The furan ring itself can be sensitive to strong reaction conditions.
-
Potential Cause 1: Catalyst Incompatibility or Degradation. While strong bases like NaOH and KOH are commonly used for Claisen-Schmidt reactions, the furan moiety can be susceptible to side reactions under harsh basic conditions, leading to resinification or decomposition.[1]
-
Solution 1: Catalyst Screening and Optimization.
-
Switch to a Milder Base: Consider using milder inorganic bases such as sodium carbonate (Na₂CO₃) or a solid-supported base catalyst. A study on the condensation of furfural with acetophenone found that a solid super base catalyst, 15% w/w Al₂O₃ on CaO, was highly effective and selective.
-
Employ an Organocatalyst: Amines like piperidine or pyrrolidine can be effective catalysts for Knoevenagel and related condensations, often under milder conditions.[2][3]
-
Solvent-Free Conditions: Sometimes, running the reaction under solvent-free conditions with a solid catalyst can improve yields by increasing reactant concentration.[4]
-
-
Potential Cause 2: Inefficient Enolate Formation. The reaction relies on the formation of an enolate from the active methylene compound (e.g., acetophenone). If the base is not strong enough or if steric hindrance is an issue, enolate formation will be slow, leading to poor yields.
-
Solution 2: Enhancing Enolate Generation.
-
Choice of Base and Solvent: Ensure your base is sufficiently strong to deprotonate the active methylene compound in the chosen solvent. For instance, NaOH or KOH in ethanol is a standard and effective system for generating the enolate of acetophenone.[5][6]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also promote side reactions. It's often beneficial to start the reaction at a lower temperature (e.g., 0-10 °C) during the addition of the base to control the initial exothermic reaction and then allow it to proceed at room temperature or with gentle heating.[6][7]
-
-
Potential Cause 3: Reversibility of the Aldol Addition Step. The initial aldol addition is often reversible. If the subsequent dehydration to the final conjugated product is slow, the equilibrium may favor the starting materials.
-
Solution 3: Driving the Reaction Forward.
-
Removal of Water: In some systems, removing the water formed during the condensation can drive the reaction to completion. This is more relevant in acid-catalyzed reactions but can be a factor in some base-catalyzed systems as well.
-
Use of a Catalyst that Promotes Dehydration: The choice of catalyst can influence the rate of both the addition and the dehydration step. Strong bases are generally effective at promoting the E1cB elimination of water.[8][9]
-
-
Issue 2: Formation of Multiple Products and Side Reactions
-
Question: My reaction is producing a complex mixture of products, making purification difficult. What are the likely side reactions, and how can I improve the selectivity for my target compound?
-
Answer: The formation of multiple products is a common challenge, particularly with substrates like this compound which possess multiple reactive sites.
-
Potential Cause 1: Self-Condensation of the Ketone/Active Methylene Compound. If a strong base is used, the ketone or other active methylene compound can undergo self-condensation.[10]
-
Solution 1: Controlled Addition and Stoichiometry.
-
Slow Addition of Base: Add the base catalyst slowly to the mixture of the aldehyde and the active methylene compound. This helps to ensure that the enolate formed reacts preferentially with the more electrophilic aldehyde.
-
Use of Excess Aldehyde: A slight excess of the aldehyde can sometimes suppress the self-condensation of the ketone.
-
-
Potential Cause 2: Cannizzaro Reaction of the Aldehyde. In the presence of a strong base and in the absence of an enolizable partner, aldehydes lacking alpha-hydrogens, like this compound, can undergo the Cannizzaro reaction to yield the corresponding alcohol and carboxylic acid. While less common in the presence of an active methylene compound, it can occur if the primary condensation is slow.
-
Solution 2: Optimize Reaction Conditions to Favor Condensation.
-
Ensure Efficient Enolate Formation: As discussed in Issue 1, ensuring the rapid and efficient formation of the enolate will promote the desired condensation pathway over the Cannizzaro reaction.
-
Use of Milder Catalysts: Switching to a milder base or an amine catalyst can often mitigate this side reaction.
-
-
Potential Cause 3: Furan Ring Opening or Polymerization. The furan ring is susceptible to opening under strongly acidic conditions, which can lead to the formation of polymeric or resinous materials.[1][11]
-
Solution 3: Judicious Choice of Acid Catalyst.
-
Avoid Strong Mineral Acids: If an acid-catalyzed pathway is desired, avoid strong mineral acids like concentrated H₂SO₄ unless the substrate is stabilized with electron-withdrawing groups.[1][12]
-
Use Solid Acid Catalysts: Heterogeneous solid acid catalysts like zeolites (e.g., H-ZSM-5), Amberlyst resins, or sulfated zirconia can provide acidic sites for the reaction while potentially reducing the degradation of the furan ring due to their defined pore structures and milder surface acidity.[13][14]
-
Lewis Acid Catalysis: Lewis acids can be effective in activating the aldehyde carbonyl group towards nucleophilic attack without the harshness of Brønsted acids.[15][16]
-
-
Issue 3: Difficulty in Catalyst Removal or Product Purification
-
Question: I am using a homogeneous catalyst (e.g., NaOH, H₂SO₄), and its removal during workup is problematic, leading to product contamination or decomposition. What are my options?
-
Answer: The use of homogeneous catalysts often necessitates aqueous workups that can be cumbersome and may not be suitable for water-sensitive products.
-
Solution 1: Transition to Heterogeneous Catalysis.
-
Solid Base Catalysts: As mentioned, materials like Al₂O₃/CaO are effective and can be easily removed by simple filtration. Other options include hydrotalcites and basic zeolites.
-
Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst-15)[13] and zeolites offer the advantage of easy separation and potential for recycling, which is beneficial for both purification and green chemistry principles.
-
-
Solution 2: Use of Recyclable Catalysts.
-
Magnetic Nanoparticle-Supported Catalysts: Catalysts immobilized on magnetic nanoparticles can be efficiently recovered from the reaction mixture using an external magnet. For instance, a pyridine-immobilized magnetic silica catalyst has been shown to be effective for Knoevenagel condensations.[12]
-
Phase-Transfer Catalysts: In some cases, a phase-transfer catalyst can be employed to facilitate the reaction between reactants in different phases, simplifying the subsequent separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between acid- and base-catalyzed condensation for this compound?
A1: The primary difference lies in the mechanism of nucleophile generation and aldehyde activation.
-
Base-Catalyzed Condensation (e.g., Claisen-Schmidt, Knoevenagel): A base is used to deprotonate an active methylene compound (e.g., a ketone, malonate, or nitroalkane) to form a nucleophilic enolate.[8][17] This enolate then attacks the electrophilic carbonyl carbon of this compound. The reaction is typically followed by dehydration to yield an α,β-unsaturated product.[9] This is the most common approach for synthesizing chalcones and related compounds from this aldehyde.[5]
-
Acid-Catalyzed Condensation: An acid catalyst protonates the carbonyl oxygen of the aldehyde, which enhances its electrophilicity. The nucleophile in this case is often an electron-rich aromatic or heteroaromatic ring (like another furan molecule) or the enol form of a ketone. The 2- and 5-positions of the furan ring are particularly susceptible to electrophilic attack, which can lead to the formation of difurylalkyl derivatives.[1] However, strong acids can also cause undesired side reactions like ring-opening and polymerization of the furan moiety.[1][11]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my reaction?
A2: The choice depends on several factors including reaction scale, desired purity, cost, and environmental considerations.
| Feature | Homogeneous Catalysts (e.g., NaOH, H₂SO₄, Piperidine) | Heterogeneous Catalysts (e.g., Zeolites, Resins, Supported Metals/Bases) |
| Activity/Selectivity | Often exhibit high activity and selectivity due to good accessibility of active sites. | Can be highly selective, sometimes due to shape-selectivity imposed by pore structure. Activity can be diffusion-limited. |
| Reaction Conditions | Typically milder conditions (temperature, pressure). | May require higher temperatures to overcome mass transfer limitations. |
| Catalyst Separation | Requires extraction, neutralization, or distillation, which can be complex and generate waste. | Simple filtration or decantation. |
| Catalyst Reusability | Generally not reusable. | Often reusable and recyclable, improving process economics and sustainability.[13] |
| Cost | Often inexpensive reagents. | Initial cost may be higher, but reusability can make them more economical in the long run. |
| Ideal Application | Small-scale laboratory synthesis, initial screening of reaction conditions. | Larger scale synthesis, continuous flow processes, green chemistry applications. |
Q3: Can Lewis acids be used to catalyze these condensation reactions?
A3: Yes, Lewis acids can be very effective catalysts. They function by coordinating to the carbonyl oxygen of this compound, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile (like a silyl enol ether in a Mukaiyama aldol reaction or even another furan ring). Lewis acids like ZnI₂, SnCl₄, or TiCl₄ can be employed.[16] Zeolites containing Lewis acidic sites (e.g., Sn-BEA) have also been shown to catalyze Diels-Alder reactions involving furan, demonstrating their ability to activate furan derivatives.[15] The advantage of Lewis acids is that they can often promote reactions under milder and less protic conditions than Brønsted acids, which can be beneficial for preserving the integrity of the furan ring.[18]
Q4: What role does the solvent play in catalyst selection and reaction efficiency?
A4: The solvent plays a crucial role and its choice is intrinsically linked to the type of catalyst used.
-
For Base-Catalyzed Reactions: Protic solvents like ethanol or methanol are commonly used as they can dissolve the base (e.g., NaOH) and the reactants, and also participate in the protonation/deprotonation steps of the mechanism.[6][7]
-
For Acid-Catalyzed Reactions: The choice is critical. For instance, using concentrated sulfuric acid often means the acid itself is the solvent.[1] In other cases, non-polar aprotic solvents may be preferred to minimize side reactions.
-
Green Solvents: There is a growing interest in using more environmentally benign solvents. Water can be an excellent solvent for certain base-catalyzed condensations.[19] Ethanol, being derived from biomass, is also a good choice.[3]
-
Solvent-Free Conditions: As mentioned earlier, performing the reaction neat or with minimal solvent can sometimes lead to higher yields and easier purification, especially when using solid catalysts.[4]
Experimental Protocols & Data
Protocol 1: General Procedure for Base-Catalyzed Claisen-Schmidt Condensation
This protocol provides a general method for the synthesis of a chalcone derivative from this compound and an acetophenone derivative.
-
To a stirred solution of this compound (1.0 eq.) and the substituted acetophenone (1.0 eq.) in ethanol (5-10 mL per mmol of aldehyde) in a round-bottom flask, add an aqueous solution of sodium hydroxide (e.g., 40-50% w/w, 2-3 eq.) dropwise at room temperature or while cooling in an ice bath.[5][7]
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, pour the reaction mixture into cold water or a mixture of ice and dilute HCl to neutralize the excess base.
-
The precipitated solid product is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[6]
Table 1: Comparison of Catalytic Systems for Furan-based Condensations
| Reaction Type | Aldehyde | Nucleophile | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Claisen-Schmidt | Furfural | Acetophenone | 15% w/w Al₂O₃/CaO | Toluene | 120 | ~95% | |
| Claisen-Schmidt | Benzaldehyde Derivatives | Acetophenone Derivatives | 40% NaOH | Ethanol | RT | 93-97% | [7] |
| Knoevenagel | Furfural | Malononitrile | Piperidine | Ethanol | RT | High | [3] |
| Knoevenagel | 5-Substituted Furan-2-carboxaldehyde | Creatinine | Piperidine | Acetic Anhydride/Acetic Acid | Reflux | 55-80% | [2] |
| Acid-Catalyzed | Methyl 2-furoate | Aromatic Aldehydes | Conc. H₂SO₄ | H₂SO₄ | RT | Variable | [1] |
| Acid-Catalyzed | 2-Methylfuran | Aldehydes | Amberlyst-15 | Ethanol/Water | Moderate | 80% | [13] |
Visualizations
Diagram 1: Catalyst Selection Workflow
Caption: A workflow for selecting a catalyst for this compound condensations.
Diagram 2: Generalized Reaction Mechanisms
Caption: Comparison of base-catalyzed and acid-catalyzed condensation pathways.
References
- 1. scispace.com [scispace.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rjlbpcs.com [rjlbpcs.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. personal.tcu.edu [personal.tcu.edu]
- 18. [PDF] The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving 2-(Furan-2-yl)benzaldehyde
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for researchers, scientists, and drug development professionals experiencing challenges with reactions involving 2-(Furan-2-yl)benzaldehyde. This molecule, while a versatile building block, presents unique challenges due to the interplay between the aromatic aldehyde and the furan ring. Low conversion rates are a common complaint, often stemming from substrate instability, catalyst inhibition, or non-obvious side reactions.
This guide is structured as a series of troubleshooting questions and answers, designed to help you diagnose and solve common problems encountered in the lab.
Troubleshooting Guide: Diagnosing and Solving Low Conversion
This section addresses specific, common failure modes in a question-and-answer format.
Q1: My reaction is sluggish or fails to start. I suspect my starting material. What should I do?
A1: This is the most critical first step. The purity and stability of this compound are paramount. The aldehyde functional group is susceptible to oxidation, and the furan ring can be sensitive to acidic conditions.[1][2]
Causality:
-
Oxidation: Benzaldehydes can readily oxidize to the corresponding benzoic acid, especially upon prolonged exposure to air. This benzoic acid impurity can interfere with subsequent reactions, for instance, by neutralizing basic reagents or catalysts.
-
Acid-Catalyzed Degradation: The furan ring is an electron-rich heterocycle that is prone to polymerization or ring-opening under strongly acidic conditions.[1][2] Any acidic impurities in your starting material can catalyze this degradation upon heating. Furan compounds with electron-withdrawing groups are generally more stable in acid, but caution is still warranted.[3]
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for substrate quality.
Protocol 1: Purity Assessment and Purification of this compound
-
Purity Check:
-
¹H NMR: Check for the characteristic aldehyde proton signal (typically >9.5 ppm) and the absence of a broad carboxylic acid peak. Integrate the signals to quantify major impurities.
-
TLC: Run a sample on a silica gel plate (e.g., 4:1 Hexane:Ethyl Acetate). A pure sample should show a single spot. Streaking or multiple spots may indicate impurities like the corresponding benzoic acid or polymers.
-
-
Aqueous Wash (to remove acidic impurities):
-
Dissolve the crude aldehyde in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Transfer to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. Swirl gently and vent frequently to release CO₂. Continue until gas evolution ceases.[4]
-
Wash with deionized water, followed by a saturated brine solution to aid phase separation.[4]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification (if necessary):
-
Vacuum Distillation: This is effective for removing non-volatile impurities like polymers.[4][5] Given the boiling point, a good vacuum is required.
-
Column Chromatography: Use silica gel with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes). This is effective but can be lower yielding due to potential adsorption on the silica.
-
-
Storage:
-
Store the purified aldehyde under an inert atmosphere (Argon or Nitrogen) at a low temperature (e.g., <4 °C) to prevent oxidation and degradation.[6]
-
Q2: I'm running a Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) and the reaction stalls at 30-50% conversion. What's the problem?
A2: This is a classic symptom of catalyst deactivation or poisoning. The furan ring's oxygen atom can act as a Lewis base and coordinate to the palladium center, inhibiting its catalytic activity.[7]
Causality:
-
Catalyst Poisoning: The lone pair electrons on the furan's oxygen atom can bind to the active sites of the palladium catalyst. This binding can be strong enough to block reactants from accessing the catalyst, effectively "poisoning" it and halting the catalytic cycle.[7][8][9] This is a known issue for heteroaromatic compounds in metal-catalyzed reactions.
-
Steric Hindrance: The ortho-position of the furan ring creates significant steric bulk around the aldehyde's benzene ring. This can hinder the crucial oxidative addition step in the catalytic cycle, especially with less reactive coupling partners (e.g., aryl chlorides).[10]
Troubleshooting Strategies & Data
The key is to select a catalyst system (ligand and palladium precursor) that is resistant to poisoning and can overcome steric hindrance. Bulky, electron-rich phosphine ligands are often the solution.[10]
Table 1: Ligand Selection for Suzuki Coupling of Hindered Aryl Halides
| Ligand Type | Example | Typical Performance with Hindered Substrates | Rationale |
|---|---|---|---|
| Simple Phosphines | PPh₃ | Poor to Moderate | Not electron-rich or bulky enough to promote oxidative addition and prevent catalyst decomposition. |
| Buchwald Ligands | SPhos, XPhos | Good to Excellent | Bulky, electron-rich dialkylbiaryl phosphines that create a highly active and stable catalytic species.[10] |
| N-Heterocyclic Carbenes | IPr, SIMes | Good to Excellent | Strong σ-donors that form very stable palladium complexes, often resistant to poisoning. |
References
- 1. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Removal of unreacted starting materials from 2-(Furan-2-yl)benzaldehyde product
Welcome to the technical support guide for the purification of 2-(Furan-2-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials from this valuable synthetic intermediate. Our goal is to provide not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot and optimize your purification strategy effectively.
The synthesis of this compound, commonly achieved via a Suzuki-Miyaura coupling, presents a typical purification challenge: separating the desired biaryl product from the unreacted starting materials, namely 2-bromobenzaldehyde and furan-2-ylboronic acid, as well as residual catalyst.[1] This guide offers a question-and-answer format to directly address the specific issues you may encounter.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, practical problems encountered during the purification process. Each answer provides a step-by-step protocol and explains the underlying chemical principles.
Q1: My crude reaction mixture contains a significant amount of furan-2-ylboronic acid. What is the most efficient way to remove it during the workup?
A1: The most effective method for removing furan-2-ylboronic acid is a basic aqueous wash, a form of liquid-liquid extraction.
The Scientific Principle: Furan-2-ylboronic acid is, as its name implies, acidic (pKa ≈ 8.3).[2] By washing your organic reaction mixture with an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate), you deprotonate the boronic acid to form its corresponding water-soluble boronate salt.[3][4] This salt will partition into the aqueous layer, effectively separating it from your desired neutral product, which remains in the organic solvent.
Detailed Protocol: Basic Liquid-Liquid Extraction
-
Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction by adding deionized water.
-
Solvent Addition: Add an appropriate organic solvent in which your product is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Basic Wash: Add a 1 M aqueous solution of sodium hydroxide (NaOH). The volume should be approximately half the volume of the organic layer.
-
Extraction: Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes.
-
Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The aqueous layer (containing the sodium furan-2-boronate) can be drained and discarded.
-
Repeat: For highly contaminated mixtures, repeat the basic wash (Steps 4-6) one more time.
-
Neutralization and Brine Wash: Wash the organic layer with deionized water, followed by a wash with a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic layer.[5]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Caption: Workflow for removing furan-2-ylboronic acid via basic extraction.
Q2: After an aqueous workup, my product is still contaminated with unreacted 2-bromobenzaldehyde. How can I remove this impurity?
A2: Flash column chromatography is the gold standard for separating this compound from the less polar 2-bromobenzaldehyde. [6]
The Scientific Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[7] Silica gel is highly polar. Non-polar compounds have a weaker interaction with the silica and travel down the column faster, while more polar compounds interact more strongly and elute later. Your product, this compound, is more polar than the starting material 2-bromobenzaldehyde due to the presence of the furan ring's oxygen atom. Therefore, 2-bromobenzaldehyde will elute from the column first.
Physicochemical Properties Comparison
| Compound | Molecular Weight ( g/mol ) | Polarity | Boiling Point (°C) |
| 2-Bromobenzaldehyde | 185.02[8] | Less Polar | 230[9] |
| This compound | 172.18 [10] | More Polar | - |
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate.[11] The ideal eluent system should give your product a Retention Factor (Rf) of approximately 0.3.[12]
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your starting eluent (a low-polarity mixture, e.g., 95:5 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
-
Begin collecting fractions in test tubes.
-
-
Gradient Elution (Optional but Recommended): Start with a low-polarity eluent to first elute the non-polar 2-bromobenzaldehyde. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your more polar product, this compound.[6]
-
Fraction Analysis: Spot each collected fraction on a TLC plate alongside your crude mixture and a reference spot of the pure product (if available).
-
Combine and Concentrate: Combine the pure fractions containing your desired product and remove the solvent by rotary evaporation.
Caption: Step-by-step process for purification by flash column chromatography.
Q3: My product appears to be "oiling out" instead of crystallizing during recrystallization. What can I do?
A3: "Oiling out" during recrystallization typically occurs when the solution is cooled too quickly, is overly saturated, or the chosen solvent is not ideal. The presence of impurities can also hinder proper crystal lattice formation.[6]
The Scientific Principle: Recrystallization works by exploiting the differences in solubility of a compound in a hot versus a cold solvent.[13] The ideal solvent dissolves the compound completely when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent. When a compound "oils out," it separates from the solution as a liquid phase rather than a solid crystalline phase.
Troubleshooting "Oiling Out"
| Problem | Causality | Recommended Solution |
| Cooling Too Rapidly | The rate of cooling exceeds the rate of crystal lattice formation, leading to an amorphous liquid precipitate. | Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath or refrigerator. |
| Supersaturation | The concentration of the solute is too high, exceeding the metastable zone width for crystallization. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly. |
| Inappropriate Solvent | The solvent's properties are not conducive to crystal formation for your specific compound. | Try a different solvent or a two-solvent system (e.g., ethanol/water or toluene/hexane). The second solvent (anti-solvent) should be one in which your compound is poorly soluble.[6] |
| Presence of Impurities | Impurities can disrupt the crystal lattice, preventing proper nucleation and growth. | Add a small amount of seed crystal (a tiny crystal of the pure product) to the solution as it cools to provide a template for crystallization. If no seed crystal is available, gently scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended overall purification strategy for this compound from a Suzuki coupling reaction?
A1: A robust, multi-step strategy is most effective. This ensures the removal of different types of impurities at each stage.
Caption: Recommended multi-step purification strategy.
-
Aqueous Workup: Begin with a basic wash (e.g., 1M NaOH) to remove the acidic furan-2-ylboronic acid.[3][4]
-
Column Chromatography: Follow with flash column chromatography on silica gel to separate the product from the non-polar 2-bromobenzaldehyde and any residual palladium catalyst.[6]
-
Recrystallization (Optional): If exceptionally high purity is required for applications like drug development, a final recrystallization step can be employed to "polish" the product and remove any remaining trace impurities.
Q2: How can I use Thin Layer Chromatography (TLC) to monitor my purification?
A2: TLC is an indispensable, rapid tool for monitoring your purification at every stage.
-
Before Purification: Run a TLC of your crude reaction mixture to visualize the product and impurities. Spot your starting materials in separate lanes for comparison. This confirms the presence of the impurities you need to remove.
-
During Column Chromatography: As you collect fractions, spot a small amount from each onto a TLC plate. This allows you to see which fractions contain your product and whether it is separated from impurities. You can then decide which fractions to combine.[12]
-
After Purification: Run a final TLC of your purified product. A pure compound should ideally show a single spot.
Staining: Since benzaldehyde derivatives are often UV-active, they can be visualized under a UV lamp. For compounds that are not UV-active or for better visualization, staining with a potassium permanganate (KMnO₄) solution is effective. Aldehydes and furans will typically appear as yellow-brown spots on a purple background.
Q3: Are there any stability concerns with this compound during purification?
A3: Aldehydes, in general, are susceptible to air oxidation, which converts the aldehyde functional group (-CHO) to a carboxylic acid (-COOH). While this compound is relatively stable, prolonged exposure to air, especially during heating (like in distillation), can lead to degradation.[14][15]
Best Practices:
-
Avoid unnecessarily long heating times.
-
When concentrating the product, use a rotary evaporator under reduced pressure to lower the solvent's boiling point.
-
For long-term storage, it is advisable to keep the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Furanboronic acid | 13331-23-2 [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. columbia.edu [columbia.edu]
- 8. 2-Bromobenzaldehyde | C7H5BrO | CID 81129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-溴苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | C11H8O2 | CID 2772294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. mt.com [mt.com]
- 14. benchchem.com [benchchem.com]
- 15. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Improving the Purity of 2-(Furan-2-yl)benzaldehyde Derivatives
Welcome to the technical support center for the purification of 2-(Furan-2-yl)benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying this important class of chemical intermediates. Achieving high purity is critical for reliable downstream applications, from medicinal chemistry to materials science.
This document provides a structured approach to troubleshooting common purification challenges, offering detailed, experience-driven solutions and protocols.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Issue 1: My isolated product is a yellow-to-brown oil/solid with a persistent gray or black tint. What is causing this discoloration and how can I remove it?
Answer:
A persistent gray or black color in your product is almost certainly due to residual palladium catalyst from the cross-coupling reaction (e.g., Suzuki or Stille coupling) used in its synthesis.[1][2] Palladium, even at trace levels (ppm), can appear as finely dispersed palladium black, which is notoriously difficult to remove by simple filtration. These residues can interfere with subsequent reactions and biological assays.
Core Problem: Palladium species, whether heterogeneous (like Pd/C) or decomposed homogeneous catalysts, can exist as extremely fine, colloidal particles that pass through standard filter paper. Furthermore, nitrogen or oxygen atoms in your molecule can chelate soluble palladium, keeping it in the organic phase during aqueous workups.[3]
Solutions:
The choice of method depends on the nature of the palladium species and the scale of your reaction. A multi-step approach is often most effective.
-
Step 1 (Bulk Removal): Filtration through Celite: This is the first and most crucial step to remove the majority of particulate palladium.[4][5] It is significantly more effective than filtration with paper alone.
-
Step 2 (Trace Removal): Adsorption Methods: After bulk removal, trace amounts of soluble or colloidal palladium can be captured using adsorbents.
Comparison of Palladium Removal Techniques
| Method | Principle | Pros | Cons | Best For |
| Filtration through Celite | Physical filtration of fine particulates through a porous diatomaceous earth bed.[4] | Simple, fast, inexpensive, removes bulk heterogeneous Pd. | Ineffective against soluble palladium species. | First-pass purification for all Pd-catalyzed reactions. |
| Activated Carbon Treatment | Adsorption of palladium and organic impurities onto a high-surface-area carbon matrix.[3] | Cost-effective, can remove color and some organic by-products. | Non-specific; can lead to significant product loss via adsorption.[3] Requires careful optimization. | Removing trace Pd and colored organic impurities. |
| Scavenger Resins | Covalent or coordinative binding of palladium to functionalized silica or polymer beads (e.g., thiol-based scavengers).[3][6] | Highly selective for metals, leading to minimal product loss. Very effective for achieving low ppm levels. | Higher cost, may require elevated temperatures or longer reaction times for efficient scavenging. | Final purification step to meet stringent purity requirements (e.g., for APIs). |
A recommended workflow for comprehensive palladium removal is illustrated in the diagram below.
Caption: Decision workflow for effective palladium removal.
Issue 2: My NMR shows a new, broad singlet around 10-12 ppm and my product streaks on TLC. What is this impurity?
Answer:
This is a classic sign of over-oxidation of your target aldehyde to the corresponding 2-(furan-2-yl)benzoic acid.[7] The aldehyde group is susceptible to oxidation, which can occur during the reaction, workup (if exposed to air for extended periods), or even during purification on silica gel.[8][9][10] The carboxylic acid proton typically appears as a broad singlet far downfield in the ¹H NMR spectrum.[11]
Solutions:
-
Preventative Measures:
-
Inert Atmosphere: Conduct your reaction and workup under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.[7]
-
Control Reaction Time: Avoid unnecessarily long reaction times or excessive heating, which can promote oxidation.
-
-
Removal Protocol: Basic Aqueous Wash: The acidic nature of the carboxylic acid by-product allows for its simple removal with a mild basic wash.
-
Step 1: Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Step 2: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer.
-
Step 3: Separate the layers. Repeat the wash if necessary (monitor by TLC).
-
Step 4: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Issue 3: I'm struggling to separate my product from unreacted starting materials using column chromatography.
Answer:
This is a common challenge when the product and starting materials have similar polarities, such as unreacted 2-halobenzaldehyde or the boronic acid/stannane coupling partner.[12] Standard silica gel chromatography may not provide sufficient resolution.
Solutions:
-
Optimize Flash Chromatography:
-
Solvent System Screening: Before running a large column, perform a detailed TLC analysis using various solvent systems. Test different ratios of a non-polar solvent (e.g., hexanes, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane, diethyl ether). The goal is to find a system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.
-
Use a High-Performance Stationary Phase: Consider using a smaller particle size silica gel (e.g., 25-40 µm) for improved resolution, although this will require higher pressure.
-
-
Alternative Purification: Bisulfite Extraction: Aldehydes reversibly form solid adducts with sodium bisulfite, a property that can be exploited for purification.[13] This method is excellent for separating aldehydes from non-aldehyde impurities.
-
See Protocol 4 in the "Key Experimental Protocols" section for a detailed procedure. This technique is highly effective but should be performed in a well-ventilated fume hood as sulfur dioxide gas can be generated.[13]
-
Issue 4: My pure, isolated product darkens and shows signs of decomposition upon storage.
Answer:
Both the furan ring and the benzaldehyde moiety contribute to the potential instability of these derivatives. The furan ring is susceptible to oxidation and photodegradation, which can lead to ring-opening and polymerization.[14] The aldehyde can auto-oxidize to the corresponding carboxylic acid, especially in the presence of light and air.[8]
Recommended Storage Conditions:
To ensure long-term stability, your purified this compound derivative should be stored with the following precautions[14]:
| Condition | Recommendation | Rationale |
| Temperature | Store at low temperatures (4°C or -20°C). | Slows the rate of all potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen). | Prevents oxidation of the aldehyde and furan ring. |
| Light | Protect from light using an amber vial or by wrapping the container in foil. | Furan-containing compounds can be susceptible to photodegradation.[14] |
| Purity | Ensure the material is free of trace acid, base, or metal impurities. | These impurities can catalyze decomposition pathways. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to these compounds and their associated impurities?
A1: The most common methods are palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction of a 2-halobenzaldehyde with furan-2-boronic acid (or vice-versa).
-
Common Impurities: Unreacted starting materials, homocoupled by-products (e.g., biphenyl or difuranyl species), deborylated/dehalogenated starting materials, and residual palladium.
-
-
Stille Coupling: Reaction of a 2-halobenzaldehyde with 2-(tributylstannyl)furan (or vice-versa).
Caption: Common impurity classes from Suzuki and Stille couplings.
Q2: Which analytical techniques are best for assessing the purity of my this compound derivative?
A2: A combination of techniques is recommended for a comprehensive purity assessment.
-
¹H and ¹³C NMR: Provides structural confirmation and detects organic impurities with distinct signals. Integration of the aldehyde proton (~9.5-10.5 ppm) against other aromatic signals can give a good purity estimate.[7]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting non-volatile impurities, even those present at low levels. It can separate compounds with very similar structures and provide mass information for identification.[18]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable derivatives. It provides high-resolution separation and mass data.[19]
-
Elemental Analysis (CHN): Used to confirm the elemental composition of the final, highly purified compound against theoretical values.
Q3: How do I select an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[20][21] The impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor). A good starting point is to test solubility in a range of common lab solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene) in small test tubes.
Q4: My ¹H NMR spectrum looks perfectly clean, but my LC-MS analysis shows a persistent impurity. What could it be?
A4: This situation often arises when the impurity lacks protons that are distinct from your product or the solvent, or if it is present at a concentration below the NMR detection limit. Common culprits include:
-
Homocoupled By-products: Symmetrical homocoupled products may have simpler NMR spectra that are obscured by the signals of your main product.
-
Inorganic Salts: Leftover from the workup, these will not appear in the ¹H NMR but might be detected by MS.
-
High Molecular Weight, Non-UV Active Species: Some polymeric by-products may not be easily visible by UV detection in LC but could be picked up by the mass spectrometer.
Section 3: Key Experimental Protocols
Protocol 1: High-Performance Palladium Removal via Filtration through Celite[4][5]
-
Preparation: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or toluene) to reduce viscosity.
-
Celite Pad Assembly: Place a sintered glass funnel on a filter flask. Add a layer of Celite (~1-2 cm thick) to the funnel. Gently press it down to form a compact pad.
-
Filtration: Wet the Celite pad with the same solvent used for dilution. Slowly pour the reaction mixture onto the Celite pad under gentle vacuum.
-
Washing: Wash the pad thoroughly with additional fresh solvent to ensure all of the product is collected. The palladium black should be trapped in the Celite pad.
-
Concentration: Collect the clear filtrate and concentrate it in vacuo to obtain the crude product, now largely free of heterogeneous palladium.
Protocol 2: Purification by Flash Column Chromatography[24]
-
Solvent Selection: Determine the optimal solvent system (mobile phase) using TLC as described in Issue 3 . A typical starting point for this class of compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the selected mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Purification by Recrystallization[23][25]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimum amount of the chosen hot recrystallization solvent to just dissolve the compound.
-
Decolorization (Optional): If the solution is colored by soluble impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum.
Protocol 4: Selective Removal of Aldehyde via Bisulfite Adduct Formation[13]
-
Adduct Formation: Dissolve the crude mixture (containing the aldehyde and non-aldehyde impurities) in methanol. Add this solution to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake vigorously for 1-2 minutes. A white precipitate (the bisulfite adduct of your aldehyde) should form.
-
Extraction of Impurities: Add a water-immiscible organic solvent (e.g., hexanes or ethyl acetate) and water to the funnel. Shake and separate the layers. The non-aldehyde impurities will remain in the organic layer. Discard the organic layer.
-
Regeneration of Aldehyde: To the aqueous layer containing the solid adduct, add either a saturated aqueous NaHCO₃ solution or a dilute HCl solution. This will regenerate the aldehyde, which can then be extracted back into a fresh portion of an organic solvent.
-
Isolation: Dry the organic layer containing the purified aldehyde over an anhydrous salt, filter, and concentrate to yield the pure product.
Section 4: References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online discussion]. Available at: --INVALID-LINK--
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online discussion]. Available at: --INVALID-LINK--
-
Welch, C. J., et al. (2005). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development, 9(2), 198-205. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Available at: --INVALID-LINK--
-
BenchChem. (2025). Identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis. Available at: --INVALID-LINK--
-
ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product. Available at: --INVALID-LINK--
-
BenchChem. (2025). Stability issues of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in solution. Available at: --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Available at: --INVALID-LINK--
-
Malík, I., & Vlček, J. (1979). Benzaldehyde oxidation test, a model reaction with radical mechanism. II. The purification of benzaldehyde and stabilization of. Chemical Papers, 33(2), 214-221. Available at: --INVALID-LINK--
-
Zellner, G., et al. (1989). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 55(9), 2253-2257. Available at: --INVALID-LINK--
-
Daugulis, O., et al. (2011). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, 13(16), 4172-4175. Available at: --INVALID-LINK--
-
Magritek. (n.d.). Column Chromatography. [Application Note]. Available at: --INVALID-LINK--
-
ResearchGate. (2018). Oxidation of Benzaldehyde to Benzoic Acid. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Available at: --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online discussion]. Available at: --INVALID-LINK--
-
SIELC. (n.d.). Separation of Benzaldehyde, 4-ethoxy-3-hydroxy- on Newcrom R1 HPLC column. Available at: --INVALID-LINK--
-
Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(12), 1645-1651. Available at: --INVALID-LINK--
-
Brody, A., & Morgan, J. (2014). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia University Student Research Journal, 2(1). Available at: --INVALID-LINK--
-
Chen, Y., et al. (2020). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Molecules, 25(22), 5366. Available at: --INVALID-LINK--
-
Allen Career Institute. (n.d.). When benzaldehyde is oxidised to give benzoic acid then the oxidation state of carbon of aldehydic group is changed from. Available at: --INVALID-LINK--
-
Miles, D. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57422. Available at: --INVALID-LINK--
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online discussion]. Available at: --INVALID-LINK--
-
Bäuerle, P., et al. (1995). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry, 60(16), 5266-5275. Available at: --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound. Available at: --INVALID-LINK--
-
European Patent Office. (2022). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE (EP 4032881 A1). Available at: --INVALID-LINK--
-
ResearchGate. (2020). Rapid determination of aldehydes in food by high-throughput reactive paper spray ionization mass spectrometry. Available at: --INVALID-LINK--
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: --INVALID-LINK--
-
ResearchGate. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Available at: --INVALID-LINK--
-
Centers for Disease Control and Prevention. (1994). ALDEHYDES, SCREENING 2539. NIOSH Manual of Analytical Methods. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Stille reaction. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: --INVALID-LINK--
-
CDC Stacks. (1999). New analytical method for determining aldehydes in aqueous samples. Available at: --INVALID-LINK--
-
de Oliveira, A. R. M., et al. (2005). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of AOAC International, 88(6), 1641-1645. Available at: --INVALID-LINK--
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Lab Manual]. Available at: --INVALID-LINK--
-
Nagpal, A. (n.d.). Suzuki Coupling. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: --INVALID-LINK--
-
Maleczka, R. E., et al. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 69(21), 7042-7052. Available at: --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Stille reaction (Stille coupling). Available at: --INVALID-LINK--
-
BenchChem. (2025). Minimizing by-product formation in furan derivative synthesis. Available at: --INVALID-LINK--
-
MDPI. (2018). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: --INVALID-LINK--
-
PubChem. (n.d.). This compound. Available at: --INVALID-LINK--
-
PubMed Central. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chemicalpapers.com [chemicalpapers.com]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 11. When benzaldehyde is oxidised to give benzoic acid then the oxidation state of carbon of aldehydic group is changed from [allen.in]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Illustrated Glossary of Organic Chemistry - Stille reaction (Stille coupling) [chem.ucla.edu]
- 18. Separation of Benzaldehyde, 4-ethoxy-3-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. cdc.gov [cdc.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mt.com [mt.com]
Validation & Comparative
HPLC analysis of 2-(Furan-2-yl)benzaldehyde reaction mixtures
An In-Depth Technical Guide to the HPLC Analysis of 2-(Furan-2-yl)benzaldehyde Reaction Mixtures
Authored by a Senior Application Scientist
In the landscape of pharmaceutical synthesis and drug development, this compound stands as a valuable heterocyclic building block, pivotal in the construction of complex molecular architectures with potential therapeutic activities. Its synthesis, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, yields reaction mixtures that are complex in nature.[1][2][3] The accurate monitoring of these reactions and the precise assessment of product purity are not merely procedural formalities; they are the cornerstones of robust process development and quality control.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound and its associated reaction impurities. We will move beyond rote protocols to explore the causality behind chromatographic choices, ensuring that the methods described are not only effective but also fundamentally sound and self-validating.
Understanding the Analyte: Physicochemical Properties
This compound is an aromatic compound featuring both a benzaldehyde and a furan ring.[4] This structure imparts moderate hydrophobicity and strong UV absorbance, making Reversed-Phase HPLC (RP-HPLC) with UV detection the analytical method of choice. The primary goal is to resolve the target molecule from starting materials (e.g., boronic acids/esters, aryl halides), catalysts, and potential byproducts, which may be structurally similar.
Comparative Analysis of HPLC Stationary Phases
The column is the heart of the separation, and its selection is the most critical decision in method development.[5][6][7] For an analyte like this compound, several reversed-phase chemistries are viable, each offering distinct advantages.
| Stationary Phase | Core Characteristics | Suitability for this compound Analysis |
| C18 (Octadecyl) | High Hydrophobicity: Strong retention for non-polar and moderately polar compounds. The industry "workhorse".[8] | Excellent Starting Point: Provides robust retention for the main analyte. Ideal for separating it from more polar starting materials or byproducts. High carbon load C18 columns are particularly effective for retaining hydrophobic compounds.[9][10] |
| C8 (Octyl) | Moderate Hydrophobicity: Less retentive than C18.[11] | Alternative for Faster Analysis: Useful if retention times on a C18 column are excessively long, or to fine-tune selectivity between closely eluting peaks. |
| Phenyl (Phenyl-Hexyl) | Alternative Selectivity (π-π Interactions): Offers unique interactions with aromatic compounds.[8][11] | Highly Recommended for Complex Mixtures: The phenyl rings in the stationary phase can interact with the furan and benzene rings of the analyte and related impurities, often providing superior resolution for aromatic isomers or structurally similar compounds that are difficult to separate based on hydrophobicity alone. |
Expert Recommendation: Begin method development with a high-quality, end-capped C18 column. If co-elution of aromatic impurities is observed, a Phenyl-Hexyl column should be evaluated as it often provides the necessary orthogonal selectivity.
Comparative Analysis of Mobile Phase Composition
The mobile phase dictates the elution strength and selectivity of the separation.[12][13][14] Its optimization is key to achieving the desired resolution.
| Parameter | Option 1: Acetonitrile (ACN) | Option 2: Methanol (MeOH) | Rationale and Causality |
| Organic Modifier | Lower viscosity (lower backpressure), better UV transparency below 220 nm.[14] | Higher viscosity, different selectivity profile due to its protic nature.[14] | ACN is generally the preferred solvent for gradient elution and for analytes with strong UV absorbance.[9] Switching between ACN and MeOH is a powerful tool to alter selectivity if resolution is poor. |
| Aqueous Phase | HPLC-Grade Water | HPLC-Grade Water with Acid Modifier (e.g., 0.1% Formic Acid) | Pure water is sufficient if all peaks are sharp and symmetrical. However, residual silanol groups on the silica-based column can cause peak tailing. An acid modifier suppresses the ionization of these silanols and any acidic/basic analytes, leading to sharper peaks and more reproducible retention times.[15] |
| Elution Mode | Isocratic (Constant Composition) | Gradient (Composition Varies) | Isocratic elution is simpler and faster, suitable for quality control of the final, purified product where impurities are minimal.[13] Gradient elution is essential for analyzing complex reaction mixtures, as it allows for the separation of compounds with a wide range of polarities, from polar starting materials to the non-polar final product, within a single run.[9] |
Visualizing the Workflow
Logical Workflow for HPLC Method Development
The process of developing a robust HPLC method follows a logical progression from initial screening to final validation.
Caption: A structured workflow for HPLC method development and validation.
General Synthetic and Analysis Workflow
HPLC analysis is integral at multiple stages of the synthesis of this compound.
Caption: Integration of HPLC analysis in a typical synthetic workflow.
Experimental Protocols
Protocol 1: Optimized HPLC Method for Reaction Analysis
This protocol provides a robust starting point for analyzing a typical Suzuki coupling reaction mixture.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). A C18 column (4.6 x 150 mm, 5 µm) is a suitable alternative.[16]
-
Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Formic Acid (FA).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v)
-
Gradient Program:
Time (min) % B 0.0 40 15.0 95 18.0 95 18.1 40 | 22.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimized based on UV scan of the analyte)
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Accurately weigh ~1 mg of the crude reaction mixture or final product.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a stock solution of ~100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to prevent column clogging.[13]
Causality: The gradient starts at 40% B to retain and separate polar starting materials and slowly increases to 95% B to elute the more hydrophobic product and byproducts. The 30 °C column temperature ensures reproducible retention times. A detection wavelength of 254 nm is a good starting point as most aromatic compounds absorb strongly at this wavelength.[16]
Protocol 2: Method Validation Framework (ICH Q2(R1) Guidelines)
For use in a regulated environment, the analytical method must be validated to prove its suitability.[17][18][19][20] This protocol outlines the necessary validation parameters.
1. System Suitability Testing (SST):
-
Purpose: To verify the performance of the chromatographic system before analysis.
-
Procedure: Inject a standard solution of this compound (e.g., 50 µg/mL) five or six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%
-
Tailing factor (Asymmetry): 0.8 - 1.5
-
Theoretical plates (N): > 2000
-
2. Validation Parameters and Typical Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, starting materials, and degradation products. | Peak purity analysis (using PDA detector) should pass. Resolution (Rs) between the analyte and adjacent peaks should be > 2.0. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of at least 5 concentration levels (e.g., 1 µg/mL to 150 µg/mL). |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).[17][20] |
| Precision | Repeatability (Intra-assay): To show precision over a short interval.[18] Intermediate Precision: To show precision within the lab (different days, analysts, equipment). | RSD ≤ 2.0% for six replicate preparations at 100% concentration. Overall RSD for intermediate precision should also be ≤ 2.0%. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision at the LOQ concentration should meet acceptance criteria (e.g., RSD ≤ 10%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The results should remain within system suitability criteria when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic) are varied. |
Trustworthiness through Self-Validation: The daily execution of System Suitability Tests is a form of self-validation. If the SST passes, it provides a high degree of confidence that the instrument and method are performing as validated. Any failure in SST immediately halts analysis and triggers an investigation, ensuring the integrity of all reported data.[21]
Conclusion
The successful hinges on a logical and scientifically-driven approach to method development. While a C18 column with an ACN/water gradient serves as a reliable starting point, difficult separations often necessitate the alternative selectivity offered by a Phenyl stationary phase. By understanding the causal relationships between column chemistry, mobile phase composition, and chromatographic performance, researchers can develop robust, reliable, and validated methods. This ensures the generation of high-quality data, which is indispensable for accelerating drug discovery and development timelines.
References
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. This compound | C11H8O2 | CID 2772294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HPLC Column Selection Guide [scioninstruments.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. welch-us.com [welch-us.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 14. mastelf.com [mastelf.com]
- 15. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. benchchem.com [benchchem.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 19. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the GC-MS Characterization of 2-(Furan-2-yl)benzaldehyde and its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. 2-(Furan-2-yl)benzaldehyde and its derivatives represent a class of heterocyclic aromatic compounds with significant potential in medicinal chemistry and materials science. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of such volatile and semi-volatile compounds, offering both high-resolution separation and detailed structural information.
This guide provides an in-depth technical comparison of methodologies for the GC-MS characterization of this compound. We will explore direct analysis versus derivatization techniques, detailing the underlying principles, experimental protocols, and expected data. The focus is on providing a scientifically rigorous framework that ensures trustworthy and reproducible results.
The Analytical Challenge: Direct vs. Derivatization
The analysis of aromatic aldehydes like this compound by GC-MS can be approached in two primary ways: direct injection or analysis following chemical derivatization. The choice between these methods is critical and depends on the analyte's concentration, the complexity of the matrix, and the specific analytical goals.
-
Direct Analysis: This is the most straightforward approach. The sample, dissolved in a suitable solvent, is injected directly into the GC-MS system. While simple, it may not be optimal for all situations. Aldehydes can be reactive and may exhibit poor chromatographic peak shape or thermal degradation in the injector port.
-
Derivatization: This involves a chemical reaction to convert the aldehyde into a more suitable derivative for GC-MS analysis. For aldehydes, a common and highly effective method is oximation, particularly with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[1] This process enhances volatility, improves chromatographic behavior, and introduces a fragment-rich tag that can significantly increase sensitivity, especially in negative chemical ionization (NCI) mode.[1]
Experimental Protocols
A self-validating analytical method requires meticulous attention to detail in the experimental protocol. Below are step-by-step methodologies for both direct and derivatized analysis of this compound.
Protocol 1: Direct GC-MS Analysis
This protocol is suitable for relatively pure samples or for initial screening.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.
-
Transfer the final solution to a 2 mL GC vial.
-
-
GC-MS Instrumentation and Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: A non-polar or medium-polarity column is recommended. A good starting point is a 30 m x 0.25 mm ID x 0.25 µm film thickness column, such as an HP-5MS or DB-5MS.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan from m/z 40 to 350.
-
Workflow for Direct GC-MS Analysis
Caption: Workflow for the direct GC-MS analysis of this compound.
Protocol 2: GC-MS Analysis via PFBHA Derivatization
This protocol is recommended for trace-level analysis or for complex matrices where enhanced sensitivity and selectivity are required.
-
Derivatization Reagent Preparation:
-
Prepare a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent like methanol or pyridine.
-
-
Derivatization Procedure:
-
To 100 µL of the sample solution (in a suitable organic solvent), add 100 µL of the PFBHA reagent solution in a sealed vial.
-
Heat the mixture at 60-70 °C for 60 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
The resulting solution containing the PFBHA-oxime derivative can be directly injected or further diluted if necessary.
-
-
GC-MS Instrumentation and Parameters:
-
The GC-MS parameters are similar to the direct analysis protocol, with potential adjustments to the temperature program to accommodate the higher molecular weight and different volatility of the derivative.
-
Oven Temperature Program (Adjusted):
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 10 minutes at 300 °C.
-
-
Ionization Mode: Both Electron Ionization (EI) and Negative Chemical Ionization (NCI) can be used. NCI is often preferred for PFBHA derivatives due to its high sensitivity.
-
Acquisition Mode (EI): Full Scan from m/z 50 to 500.
-
Acquisition Mode (NCI): Selected Ion Monitoring (SIM) of characteristic ions.
-
Workflow for PFBHA Derivatization and GC-MS Analysis
Caption: Workflow for the PFBHA derivatization and subsequent GC-MS analysis.
Data Interpretation and Comparison
The mass spectra obtained from direct analysis and after derivatization will be significantly different. Understanding these differences is key to a comprehensive characterization.
Predicted Mass Spectrum of this compound (Direct Analysis)
The molecular formula of this compound is C₁₁H₈O₂, with a molecular weight of 172.18 g/mol .[2] Under electron ionization, the fragmentation is expected to be driven by the stability of the aromatic systems and the reactivity of the aldehyde group.
Predicted Fragmentation Pathway:
Caption: Predicted EI fragmentation of this compound.
Table 1: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment | Interpretation |
| 172 | [C₁₁H₈O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 171 | [M-H]⁺ | Loss of the aldehydic hydrogen, a common fragmentation for aldehydes. |
| 143 | [M-CHO]⁺ | Loss of the formyl radical, another characteristic aldehyde fragmentation. |
| 115 | [M-C₂H₃O]⁺ | Loss of an acetyl radical, possibly from rearrangement and cleavage of the furan ring. |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the bond between the rings. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the benzoyl fragment. |
| 67 | [C₄H₃O]⁺ | Furyl cation, from cleavage of the bond between the rings. |
Mass Spectrum of the PFBHA-Oxime Derivative
The reaction with PFBHA forms an oxime derivative, which often appears as two geometric isomers (syn and anti) that may be chromatographically resolved. The mass spectrum of the PFBHA derivative is dominated by fragments from the pentafluorobenzyl group.
Table 2: Comparison of Analytical Approaches
| Feature | Direct Analysis | PFBHA Derivatization |
| Sensitivity | Moderate | High, especially with NCI-MS |
| Selectivity | Dependent on chromatographic resolution | High, due to the specific mass of the derivative |
| Chromatography | Potential for peak tailing or degradation | Generally improved peak shape and thermal stability |
| Mass Spectrum | Provides direct structural information of the parent molecule | Dominated by fragments of the derivatizing agent, confirming the presence of a carbonyl group |
| Complexity | Simple and fast | Adds an extra step to sample preparation |
| Best For | Screening, analysis of high-concentration samples | Trace analysis, complex matrices, confirmation of aldehyde functionality |
Conclusion
The GC-MS characterization of this compound and its derivatives can be effectively achieved through both direct analysis and derivatization techniques. The choice of method should be guided by the specific requirements of the analysis.
-
Direct analysis offers a rapid and straightforward approach for initial identification and for samples with sufficient concentration. The interpretation of the resulting mass spectrum provides direct evidence of the molecule's structure, with key fragments arising from the loss of the aldehydic hydrogen and formyl group, as well as cleavage yielding benzoyl and furyl moieties.
-
PFBHA derivatization is the superior method for trace-level quantification and for analysis in complex sample matrices. While it adds a step to the workflow, the benefits of increased sensitivity, improved chromatography, and high selectivity often outweigh this drawback. The resulting mass spectrum, while less informative about the parent structure's complete fragmentation, provides definitive confirmation of the aldehyde functional group.
For comprehensive and robust characterization, a dual approach is often ideal: direct analysis to elucidate the core fragmentation pattern and derivatization to achieve sensitive quantification and confirm the presence of the carbonyl functionality. This integrated strategy, grounded in the detailed protocols provided, will empower researchers to confidently identify and characterize this compound and its derivatives in their work.
References
A Comparative Guide to the Synthetic Routes of 2-(Furan-2-yl)benzaldehyde for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of biaryl compounds, particularly those incorporating heterocyclic moieties, is of paramount importance. Among these, 2-(Furan-2-yl)benzaldehyde stands out as a valuable building block due to the presence of the furan ring, a common motif in numerous biologically active molecules, and the reactive aldehyde functionality, which serves as a versatile handle for further chemical transformations. This guide provides an in-depth, objective comparison of four prominent palladium-catalyzed cross-coupling reactions for the synthesis of this compound: the Suzuki-Miyaura coupling, the Stille coupling, the Heck reaction, and the direct C-H arylation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy based on their specific experimental and practical constraints.
Introduction to this compound and its Synthetic Challenges
The this compound scaffold is a key intermediate in the synthesis of a variety of more complex molecules. The furan component can influence the electronic properties and bioavailability of a target compound, while the benzaldehyde group offers a gateway for constructing diverse molecular architectures through reactions such as reductive amination, Wittig reactions, and aldol condensations. The primary challenge in its synthesis lies in the efficient and selective formation of the C-C bond between the furan and benzene rings. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful tools for this purpose, each with its own set of advantages and disadvantages.
Comparative Analysis of Synthetic Routes
This section will delve into the mechanistic details, experimental protocols, and a comparative summary of four key synthetic methodologies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boronic acid reagents.[1]
Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[1]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol (Representative): A mixture of 2-bromobenzaldehyde (1.0 mmol), 2-furylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography.[2][3]
Stille Coupling
The Stille coupling is another powerful C-C bond-forming reaction that utilizes organotin reagents. A key advantage is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups.[4][5] However, the high toxicity of organotin compounds is a significant drawback.[4]
Mechanism: The catalytic cycle of the Stille coupling is similar to the Suzuki coupling, involving oxidative addition, transmetalation (with the organotin reagent), and reductive elimination.[6]
Figure 2: Catalytic cycle of the Stille coupling.
Experimental Protocol (Representative): To a solution of 2-bromobenzaldehyde (1.0 mmol) and 2-(tributylstannyl)furan (1.1 mmol) in an anhydrous solvent such as DMF or toluene is added a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%). The mixture is then heated under an inert atmosphere until the starting materials are consumed. The workup typically involves quenching with an aqueous solution of KF to remove the tin byproducts, followed by extraction and chromatographic purification.[7]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[8] For the synthesis of this compound, this would entail the coupling of 2-bromobenzaldehyde with furan. A key advantage is the direct use of the C-H bond of the alkene, avoiding the pre-functionalization required in Suzuki and Stille couplings.
Mechanism: The Heck reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond. Subsequent β-hydride elimination forms the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[8]
Figure 3: Catalytic cycle of the Heck reaction.
Experimental Protocol (Representative): A mixture of 2-bromobenzaldehyde (1.0 mmol), furan (2.0 mmol), a palladium source like Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃), and a base such as triethylamine in a polar aprotic solvent like DMF is heated. After the reaction is complete, the mixture is cooled, filtered, and the product is isolated by extraction and purified by chromatography.[9]
Direct C-H Arylation
Direct C-H arylation is a more recent and atom-economical approach that directly couples a C-H bond of one aromatic ring with a C-X bond of another.[10] This method avoids the need for pre-functionalized organometallic reagents, thereby reducing synthetic steps and waste.
Mechanism: The mechanism of direct C-H arylation often involves a concerted metalation-deprotonation (CMD) pathway, where the C-H bond cleavage and C-Pd bond formation occur in a single step, often assisted by a ligand or an additive like a carboxylate.[10]
Figure 4: Proposed catalytic cycle for direct C-H arylation.
Experimental Protocol (Representative): In a reaction vessel, 2-bromobenzaldehyde (1.0 mmol), furan (2.0 mmol), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a ligand (e.g., a bulky phosphine like SPhos), and a base like Cs₂CO₃ or a carboxylate salt (e.g., cesium pivalate) are combined in a high-boiling solvent like DMAc or xylene. The mixture is heated at an elevated temperature (typically >100 °C) under an inert atmosphere. The product is then isolated through standard workup and purification procedures.[10][11]
Quantitative Comparison of Synthetic Routes
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Heck Reaction | Direct C-H Arylation |
| Typical Yield | High (often >80%) | High (often >80%) | Moderate to High | Moderate to High |
| Reaction Time | 2-24 hours | 2-24 hours | 4-48 hours | 12-48 hours |
| Reaction Temp. | 60-110 °C | 80-120 °C | 100-140 °C | 120-150 °C |
| Reagent Toxicity | Low (Boronic acids) | High (Organotins) | Moderate | Moderate (depends on aryl halide) |
| Atom Economy | Good | Moderate | Excellent | Excellent |
| Substrate Pre-functionalization | Required (Boronic acid) | Required (Organostannane) | Not required for furan | Not required for furan |
| Byproducts | Boron salts | Toxic tin salts | Amine salts | Carboxylic acid/salt |
Note: The values in this table are representative and can vary significantly depending on the specific catalyst system, ligands, and reaction conditions employed.
Discussion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon several factors, including the desired scale of the reaction, cost considerations, and the available laboratory infrastructure.
-
For high-yield, reliable, and scalable synthesis with low toxicity concerns, the Suzuki-Miyaura coupling is often the preferred method. The commercial availability of a wide range of boronic acids and the generally mild reaction conditions make it a workhorse in both academic and industrial settings.[1]
-
The Stille coupling, while offering excellent yields and functional group tolerance, is significantly hampered by the toxicity of the organotin reagents and byproducts. Its use is generally reserved for situations where other methods have failed or for specific applications where the unique reactivity of organostannanes is required.[4][5]
-
The Heck reaction presents an attractive, atom-economical alternative as it circumvents the need for pre-functionalized furan. However, controlling regioselectivity can sometimes be a challenge, and higher reaction temperatures are often necessary.[8]
-
Direct C-H arylation represents the most modern and atom-economical approach. By eliminating the need for pre-functionalization of the furan coupling partner, it offers a more streamlined and environmentally friendly process. While yields can be very good, this method often requires higher temperatures and careful optimization of the catalyst and ligand system.[10][11]
For researchers in drug development, where speed and efficiency in generating diverse analogs are crucial, the Suzuki-Miyaura coupling and direct C-H arylation are likely the most appealing options. The former offers reliability and a vast library of commercially available starting materials, while the latter provides a more direct and potentially shorter synthetic route.
Conclusion
The synthesis of this compound can be successfully achieved through several palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling remains a robust and popular choice due to its reliability and the low toxicity of its reagents. However, for researchers prioritizing atom economy and seeking to minimize synthetic steps, the direct C-H arylation presents a compelling and increasingly viable alternative. The Stille and Heck reactions, while effective, come with significant drawbacks in terms of toxicity and potentially harsher reaction conditions, respectively. Ultimately, the selection of the most suitable synthetic route will depend on a careful evaluation of the specific project requirements, balancing factors such as yield, cost, safety, and environmental impact.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. par.nsf.gov [par.nsf.gov]
A Comparative Guide to Catalytic Systems for Quinazolinone Synthesis from Biomass-Derived Furan Aldehydes
Introduction: The Imperative for Greener Synthesis of a Privileged Scaffold
Quinazolinones represent a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1] Traditionally, their synthesis has relied on multi-step procedures often requiring harsh conditions or expensive, toxic reagents. The contemporary drive towards sustainable chemistry necessitates the development of methodologies that are not only efficient but also environmentally benign.
A significant leap in this direction involves utilizing biomass-derived platform chemicals as starting materials. Furan aldehydes, such as furfural and 5-hydroxymethylfurfural (HMF), are readily accessible from lignocellulosic biomass and present an attractive, renewable C1 building block. However, their use in quinazolinone synthesis is non-trivial, requiring an innovative C-C bond cleavage step. This guide provides a comparative analysis of diverse catalytic systems developed to address this challenge, offering researchers a data-driven framework for catalyst selection in this emerging area of green synthesis. We will dissect the performance of photocatalysts, organocatalysts, and advanced nanocatalysts, grounding our analysis in mechanistic principles and empirical data.
The Mechanistic Challenge: Unlocking Furan Aldehydes as C1 Synthons
The synthesis of the quinazolinone core from a 2-aminobenzamide and an aldehyde typically proceeds via a condensation reaction to form a dihydroquinazolinone intermediate, followed by an oxidation step. When using a standard aldehyde (e.g., benzaldehyde), the aldehyde's carbonyl carbon and its attached substituent are incorporated into the final structure.
The use of a furan-2-carbaldehyde introduces a unique mechanistic hurdle and opportunity. The goal is to utilize the aldehyde's carbonyl group as the C1 source for the quinazolinone ring while cleaving the C-C bond between the carbonyl group and the furan ring. This requires a catalytic system capable of orchestrating a cascade of reactions: initial condensation, C-C bond cleavage, and subsequent cyclization/aromatization.
Caption: Logical workflow for quinazolinone synthesis from furan aldehydes.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount to successfully navigating the C-C bond cleavage pathway. We will compare three major classes of catalysts that have shown promise in either this specific reaction or analogous aldehyde-based cyclizations.
Visible-Light Photocatalysis: A Modern, Ligand-Free Approach
Recent breakthroughs have demonstrated the remarkable efficacy of copper-based photocatalysis for this transformation. This strategy leverages the energy of visible light to initiate the key C-C bond cleavage step under mild, often room-temperature, conditions.
Causality Behind Experimental Choices: A simple, ligand-free copper salt (e.g., CuCl) is chosen for its ability to form a photoactive complex with the condensation intermediate. Visible light irradiation excites this complex, promoting a single-electron transfer (SET) process that generates a radical cation. This intermediate is primed for fragmentation, leading to the desired C-C bond scission. The choice of an oxygen atmosphere is critical; O₂ acts as the terminal oxidant in the final aromatization step, regenerating the catalyst and completing the catalytic cycle. This avoids the need for stoichiometric chemical oxidants, enhancing the green credentials of the process.
Proposed Mechanism:
Caption: Simplified mechanism for copper-photocatalyzed quinazolinone synthesis.
Organocatalysis: The Metal-Free Alternative
Organocatalysts, particularly Brønsted acids like p-toluenesulfonic acid (p-TSA) and citric acid, offer a cost-effective, metal-free route for the condensation of 2-aminobenzamides with aldehydes.[2] While not specifically optimized for furan aldehydes and C-C cleavage, they are the workhorses for the initial condensation step.
Causality Behind Experimental Choices: The acid catalyst's primary role is to activate the aldehyde's carbonyl group by protonation, rendering it more electrophilic and susceptible to nucleophilic attack by the amino group of the 2-aminobenzamide.[2] This facilitates the initial condensation and subsequent cyclization. For the reaction to proceed to the final quinazolinone, a separate oxidation step is typically required, often involving an external oxidant or harsh conditions, which detracts from the overall efficiency and "greenness" compared to the integrated photocatalytic system. Solvent-free conditions, often using mechanochemical grinding, can dramatically accelerate these reactions, reducing waste and energy consumption.[2]
Heterogeneous Nanocatalysis: Designing for Reusability
The principles of green chemistry strongly advocate for catalyst reusability.[3] Heterogeneous nanocatalysts, where the active catalytic species are immobilized on a solid support (e.g., silica, magnetic nanoparticles), are designed for easy separation and recycling.[4][5]
Causality Behind Experimental Choices: For quinazolinone synthesis, magnetic nanoparticles (e.g., Fe₃O₄) functionalized with an acidic group or a metal catalyst offer significant advantages.[6] The magnetic core allows for near-perfect recovery of the catalyst from the reaction mixture using an external magnet, eliminating the need for tedious filtration or chromatography.[4] The high surface area of nanoparticles can lead to enhanced catalytic activity compared to their bulk counterparts.[5] While this approach is highly effective for standard aldehyde condensations, its application to the more complex furan aldehyde C-C cleavage cascade is still an area of active research. The primary benefit lies in its robust reusability, a critical factor for industrial-scale synthesis.
Performance Data at a Glance
The following table summarizes the performance of representative catalysts for quinazolinone synthesis. Note that direct comparison is nuanced, as system "A" is specifically designed for furan aldehydes, while "B" and "C" represent broader classes of catalysts for general aldehyde precursors.
| Parameter | System A: CuCl (Photocatalytic) | System B: p-TSA (Organocatalytic) [2] | System C: Magnetic Nanocatalyst [3][6] |
| Catalyst Type | Homogeneous, Metal-based | Homogeneous, Metal-free Acid | Heterogeneous, Metal/Acid on Support |
| Typical Precursors | 2-Aminobenzamide, Furan-2-carbaldehyde | 2-Aminobenzamide, Various Aldehydes | Isatoic Anhydride, Amines, Aldehydes |
| Catalyst Loading | 5-10 mol% | 10 mol% | 1-5 wt% |
| Key Condition | Visible Light (Blue LED), O₂ atm | Thermal (Reflux) or Mechanochemical | Thermal (Reflux) |
| Solvent | DMSO | Water, Ethanol, or Solvent-free | Ethanol, Water |
| Reaction Time | 12-24 hours | 15 min - 5 hours | 1-6 hours |
| Typical Yield | Good to Excellent (70-95%) | Moderate to Excellent (75-95%) | Good to Excellent (78-96%) |
| Catalyst Reusability | Not readily reusable | Not reusable | Excellent (5-7 cycles with minimal loss)[3] |
| Key Advantage | Uses biomass feedstock, mild conditions | Low cost, metal-free, fast (grinding) | Excellent reusability, easy separation |
| Key Limitation | Homogeneous catalyst recovery | Requires separate oxidation step | Not yet demonstrated for C-C cleavage |
Detailed Experimental Protocols
To provide actionable insights, we present detailed methodologies for two distinct approaches.
Protocol 1: Photocatalytic Synthesis from Furan-2-carbaldehyde (Based on Ref.[4])
Objective: To synthesize 2-phenylquinazolin-4(3H)-one using a copper photocatalyst and a furan aldehyde as a C1 source surrogate for benzaldehyde.
Materials:
-
2-Aminobenzamide (1.0 mmol)
-
Furan-2-carbaldehyde (1.2 mmol)
-
Copper(I) Chloride (CuCl) (0.1 mmol, 10 mol%)
-
Dimethyl sulfoxide (DMSO), 3 mL
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (460-470 nm)
-
Oxygen balloon
-
Standard workup and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add 2-aminobenzamide, furan-2-carbaldehyde, and CuCl.
-
Evacuate and backfill the tube with oxygen from a balloon three times.
-
Add DMSO (3 mL) via syringe.
-
Place the reaction tube approximately 5 cm from the blue LED light source and begin vigorous stirring.
-
Irradiate the mixture at room temperature for 24 hours. Monitor reaction progress via TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired quinazolinone.
Protocol 2: Organocatalytic Synthesis via Mechanochemical Grinding (Based on Ref.[5])
Objective: To synthesize a quinazolinone derivative via a rapid, solvent-free organocatalytic method.
Materials:
-
Anthranilamide (1.0 mmol)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%)
-
Mortar and pestle or ball mill
-
Standard workup supplies
Procedure:
-
In a mortar, combine anthranilamide, the chosen aldehyde, and p-TSA.
-
Grind the solid mixture vigorously with a pestle at room temperature for 10-15 minutes. The mixture may become paste-like.
-
Monitor the reaction by TLC by dissolving a small aliquot in ethanol.
-
Once the starting materials are consumed, add water to the mortar and triturate the solid product.
-
Filter the solid, wash thoroughly with water to remove the catalyst and any unreacted starting materials, and dry to obtain the dihydroquinazolinone intermediate.
-
Note: This product requires a subsequent oxidation step (not detailed here) to yield the final aromatic quinazolinone.
Conclusion and Future Outlook
This comparative guide illuminates the distinct advantages and specific application domains of different catalytic systems for quinazolinone synthesis.
-
For Sustainable Innovation: Visible-light photocatalysis stands out as the most innovative and promising method for directly utilizing biomass-derived furan aldehydes. Its ability to perform the critical C-C bond cleavage under mild, ambient conditions makes it a superior choice for green chemistry-focused research and development.
-
For Simplicity and Cost-Effectiveness: Organocatalysis , especially when paired with mechanochemistry, offers an unparalleled advantage in terms of speed, simplicity, and low cost for traditional aldehyde condensations.[2] Its primary drawback is the need for a separate, often non-green, oxidation step.
-
For Scalability and Process Chemistry: Heterogeneous nanocatalysis provides the most robust solution for industrial applications where catalyst longevity and ease of recovery are paramount.[3][4] The future challenge lies in designing nanocatalysts that can perform the complex C-C cleavage cascade, thereby combining the reusability of heterogeneous systems with the advanced reactivity of photocatalysis.
The continued development of catalysts that can efficiently transform renewable feedstocks like furan aldehydes into high-value pharmaceutical scaffolds is a critical frontier in drug development. Future research should focus on developing heterogeneous photocatalysts to merge the benefits of both worlds, creating truly sustainable and scalable routes to these vital molecules.
References
- 1. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 2. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 3. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst [frontiersin.org]
A Senior Application Scientist's Guide to the Synthesis of 2-(Furan-2-yl)benzaldehyde Derivatives: A Comparative Validation of Synthetic Protocols
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(furan-2-yl)benzaldehyde scaffold is a key structural motif in a multitude of pharmacologically active molecules and advanced materials. The efficient and scalable synthesis of its derivatives is, therefore, a critical endeavor in modern organic chemistry and drug discovery. This guide provides a comprehensive validation and comparative analysis of the primary synthetic routes to this important class of biaryl compounds. With a focus on scientific integrity and practical applicability, we delve into the nuances of the Suzuki-Miyaura and Stille cross-coupling reactions, offering detailed experimental protocols, quantitative performance data, and an exploration of alternative synthetic strategies. This document is intended to serve as an in-depth technical resource, empowering researchers to make informed decisions in the design and execution of their synthetic campaigns.
Introduction: The Strategic Importance of this compound Derivatives
The fusion of furan and benzaldehyde moieties gives rise to a class of compounds with significant potential in medicinal chemistry. The furan ring, a bioisostere for the benzene ring, can modulate pharmacokinetic properties, while the benzaldehyde functionality serves as a versatile handle for further synthetic transformations. The efficient construction of the pivotal carbon-carbon bond between these two rings is a subject of ongoing research and optimization. This guide will primarily focus on the two most prominent palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling and the Stille coupling. We will dissect the mechanistic underpinnings of each reaction, present a head-to-head comparison of their performance, and provide detailed, validated protocols. Furthermore, we will briefly explore alternative methodologies to provide a holistic view of the synthetic landscape.
Comparative Analysis of Leading Synthetic Protocols: Suzuki-Miyaura vs. Stille Coupling
The choice between the Suzuki-Miyaura and Stille coupling reactions for the synthesis of this compound derivatives is often a nuanced decision, influenced by factors such as substrate scope, functional group tolerance, and practical considerations like reagent toxicity and cost.
The Suzuki-Miyaura Coupling: A Powerful and "Greener" Approach
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, has become a workhorse in academic and industrial laboratories due to its generally high yields, mild reaction conditions, and the low toxicity of the boron-containing reagents and byproducts.[1][2]
Causality Behind Experimental Choices: The key to a successful Suzuki-Miyaura coupling lies in the activation of the boronic acid by a base, which facilitates the crucial transmetalation step.[3] The choice of palladium catalyst and ligand is also critical; bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Trustworthiness of the Protocol: The provided protocol is a self-validating system. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC), and the identity and purity of the final product are confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Stille Coupling: High Yields and Broad Functional Group Tolerance
The Stille coupling utilizes an organotin reagent to couple with an organic halide. A significant advantage of the Stille reaction is its exceptional tolerance for a wide range of functional groups, as it is often performed under neutral conditions.[4] For substrates containing coordinating functional groups, such as aldehydes and furans, the Stille coupling can sometimes offer superior yields compared to the Suzuki coupling.[4]
Causality Behind Experimental Choices: The Stille coupling does not typically require a base for the transmetalation step, which contributes to its broad functional group compatibility. The choice of palladium catalyst and the use of additives like lithium chloride or copper(I) iodide can significantly influence the reaction rate and yield.
Trustworthiness of the Protocol: Similar to the Suzuki protocol, the Stille reaction's progress can be monitored by TLC. However, a key consideration is the removal of toxic organotin byproducts, which often requires specific workup procedures. The purity of the final product must be rigorously assessed to ensure the absence of tin residues.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of this compound via the Suzuki-Miyaura and Stille couplings, based on literature data for similar biaryl syntheses.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Key Advantages | Key Disadvantages |
| Starting Materials | 2-Halobenzaldehyde, Furan-2-boronic acid | 2-Halobenzaldehyde, 2-(Tributylstannyl)furan | Low toxicity of boron reagents. | High toxicity of organotin reagents. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. | Pd(PPh₃)₄, Pd₂(dba)₃, etc. | Wide availability of catalysts. | Catalyst choice can be crucial. |
| Catalyst Loading | Typically 1-5 mol% | Typically 1-5 mol% | Lower loadings often possible. | May require higher loadings for challenging substrates. |
| Base/Additive | K₂CO₃, Cs₂CO₃, K₃PO₄ | Often none, or LiCl, CuI | Readily available and inexpensive. | Additives can complicate workup. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Toluene, THF, DMF | Use of aqueous systems is "greener". | Anhydrous conditions often required. |
| Reaction Temperature | 80-110 °C | 80-110 °C | Generally mild conditions. | Can vary depending on substrates. |
| Reaction Time | 4-24 hours | 2-18 hours | Can be optimized. | Can be faster for some substrates. |
| Typical Yield | Good to Excellent (70-95%) | Good to Excellent (75-95%) | High yields are common. | Can be higher for substrates with coordinating groups. |
| Byproduct Removal | Generally straightforward (water-soluble boron compounds). | Can be challenging (removal of tin residues). | Easy purification. | Requires specific workup procedures. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound via Suzuki-Miyaura and Stille couplings. These protocols are designed to be robust and reproducible.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of similar biaryl compounds.[5]
Materials:
-
2-Bromobenzaldehyde (1.0 mmol, 185 mg)
-
Furan-2-boronic acid (1.2 mmol, 134 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg)
-
Triphenylphosphine (PPh₃, 0.12 mmol, 31.4 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde, furan-2-boronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in 1 mL of toluene.
-
Add the catalyst solution to the reaction flask.
-
Add the remaining toluene (4 mL) and water (1 mL) to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Add 10 mL of water and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Stille Coupling
This protocol is a representative procedure for the Stille coupling of a heteroaryl stannane.[6]
Materials:
-
2-Iodobenzaldehyde (1.0 mmol, 232 mg)
-
2-(Tributylstannyl)furan (1.1 mmol, 404 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add 2-iodobenzaldehyde and anhydrous toluene.
-
Add 2-(tributylstannyl)furan to the solution via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with 20 mL of diethyl ether.
-
To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) and stir vigorously for 30 minutes for each wash.
-
Filter the mixture through a pad of Celite to remove the precipitated tin salts, washing the pad with diethyl ether.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Mechanistic Insights and Workflow Diagrams
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
Catalytic Cycles
Caption: Catalytic cycles for the Suzuki-Miyaura and Stille cross-coupling reactions.
Experimental Workflow
References
- 1. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Spectroscopic Comparison of 2-(Furan-2-yl)benzaldehyde Isomers: A Guide for Researchers
In the fields of synthetic chemistry and drug development, the precise identification of isomers is a critical step to ensure the desired efficacy and safety of a compound. Molecules with the same chemical formula but different arrangements of atoms, known as isomers, can exhibit markedly different biological and chemical properties. This guide provides a detailed spectroscopic analysis of the isomers of 2-(Furan-2-yl)benzaldehyde, offering a practical framework for their differentiation using common analytical techniques.
The focus of this comparison will be on the ortho-, meta-, and para- isomers of (Furan-2-yl)benzaldehyde. The spatial relationship between the furan ring and the benzaldehyde group in these isomers leads to unique spectroscopic fingerprints. This guide will explore how these structural nuances are reflected in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Isomeric Structures
The isomers discussed in this guide are distinguished by the point of attachment of the furan ring to the benzaldehyde molecule.
-
This compound (ortho-isomer): The furan ring is adjacent to the aldehyde group.
-
3-(Furan-2-yl)benzaldehyde (meta-isomer): The furan ring is one carbon removed from the aldehyde group.
-
4-(Furan-2-yl)benzaldehyde (para-isomer): The furan ring is opposite the aldehyde group.
The proximity of the two ring systems in the ortho-isomer can introduce steric hindrance and intramolecular interactions that are absent in the meta- and para-isomers, leading to observable differences in their spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules. The chemical environment of each proton in the molecule determines its signal in the ¹H NMR spectrum.
Key Differentiators in ¹H NMR:
-
Chemical Shifts: The electron-withdrawing aldehyde group and the aromatic rings influence the chemical shifts of the protons. In the ortho-isomer, the close proximity of the furan and benzene rings can cause unique shielding or deshielding effects on the protons of both rings compared to the meta- and para-isomers.
-
Splitting Patterns: The substitution pattern on the benzene ring will result in distinct splitting patterns for the aromatic protons. The para-isomer, due to its symmetry, will show a simpler pattern (typically two doublets) compared to the more complex multiplets of the ortho- and meta-isomers.
Comparative ¹H NMR Data (Predicted in CDCl₃)
| Proton Position | ortho-Isomer | meta-Isomer | para-Isomer |
| Aldehyde (-CHO) | ~10.3 ppm | ~10.0 ppm | ~10.0 ppm |
| Furan Protons | ~6.5-7.7 ppm | ~6.5-7.6 ppm | ~6.5-7.6 ppm |
| Benzaldehyde Protons | Complex Multiplet | Complex Multiplet | Two Doublets |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectrum using the TMS signal at 0 ppm.
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key Differentiators in IR:
-
Carbonyl (C=O) Stretch: The position of the C=O stretching vibration of the aldehyde can be influenced by the electronic environment. Conjugation and potential intramolecular interactions in the ortho-isomer may cause a slight shift in this peak compared to the other isomers. Typically, the aldehyde C=O stretch appears around 1700 cm⁻¹.[1]
-
Out-of-Plane C-H Bending: The substitution pattern on the benzene ring gives rise to characteristic absorption bands in the fingerprint region (below 1500 cm⁻¹).[1] Ortho-, meta-, and para-substitution patterns have distinct and well-documented absorption ranges for these bending vibrations.
Comparative IR Data (Predicted)
| Vibrational Mode | ortho-Isomer | meta-Isomer | para-Isomer |
| C=O Stretch | ~1690-1705 cm⁻¹ | ~1695-1710 cm⁻¹ | ~1695-1710 cm⁻¹ |
| C-H Bending (out-of-plane) | ~740-760 cm⁻¹ | ~690-710 cm⁻¹ and ~810-880 cm⁻¹ | ~800-860 cm⁻¹ |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically subtract the background.
-
Analysis: Identify the characteristic absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extent of conjugation in the isomeric structures will affect the wavelength of maximum absorption (λ_max).
Key Differentiators in UV-Vis:
-
λ_max: The para-isomer allows for the most effective extension of the conjugated π-system across both rings, which is expected to result in a bathochromic (red) shift to a longer λ_max compared to the meta-isomer. The ortho-isomer may experience steric hindrance that forces the rings out of planarity, potentially leading to a hypsochromic (blue) shift relative to the para-isomer. For benzaldehyde in water, the π → π* transition is observed at a λ_max of 248 nm.[2]
Comparative UV-Vis Data (Predicted)
| Isomer | Expected λ_max |
| ortho-Isomer | Intermediate λ_max |
| meta-Isomer | Shortest λ_max |
| para-Isomer | Longest λ_max |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or hexane).
-
Blank Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Record the spectrum of the sample solution.
-
Analysis: Determine the λ_max from the spectrum.
Caption: Correlation between isomer structure and expected λ_max.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.
Key Differentiators in MS:
-
Molecular Ion Peak (M⁺): All three isomers have the same molecular formula, C₁₁H₈O₂, and therefore the same molecular weight (172.18 g/mol ).[3] The mass spectrum will show a molecular ion peak at an m/z of 172.
-
Fragmentation Pattern: While the molecular ion will be the same, the relative intensities of the fragment ions may differ. The ortho-isomer might exhibit unique fragmentation pathways due to the proximity of the furan and aldehyde groups. Common fragments for benzaldehyde-containing structures include the loss of a hydrogen atom (M-1) and the loss of the aldehyde group (M-29), leading to a phenyl cation.[4]
Predicted Fragmentation Data (Electron Ionization)
| m/z | Possible Fragment | Expected Abundance |
| 172 | [C₁₁H₈O₂]⁺ (Molecular Ion) | Present in all isomers |
| 171 | [C₁₁H₇O₂]⁺ (Loss of H) | Present in all isomers |
| 143 | [C₁₀H₇O]⁺ (Loss of CHO) | Present in all isomers |
| 115 | [C₉H₇]⁺ | Present in all isomers |
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with high-energy electrons to generate ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions to generate a mass spectrum.
Conclusion
The differentiation of this compound isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR and IR spectroscopy are particularly powerful for distinguishing these isomers based on the substitution pattern of the benzene ring. UV-Vis spectroscopy provides supporting evidence based on the extent of electronic conjugation, and mass spectrometry confirms the molecular weight and can offer further structural clues from fragmentation patterns. By employing these methods in a complementary fashion, researchers can confidently identify and characterize these closely related compounds.
References
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C11H8O2 | CID 2772294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Condensation Reactions for 2-(Furan-2-yl)benzaldehyde: A Benchmarking Study
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, derivatives of 2-(Furan-2-yl)benzaldehyde are of significant interest due to the unique electronic properties and conformational flexibility imparted by the furan ring. Condensation reactions, which form new carbon-carbon bonds, are the primary route to elaborating this aldehyde into more complex structures such as chalcones, stilbenes, and α,β-unsaturated nitriles—all of which are precursors to potent therapeutic agents and advanced materials.
However, the efficiency of these transformations can vary dramatically depending on the chosen synthetic methodology. This guide provides a comprehensive benchmark of three cornerstone condensation methods applied to this compound: the Claisen-Schmidt, Knoevenagel, and Wittig reactions. By presenting objective experimental data and delving into the mechanistic rationale behind each protocol, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic route for their specific application.
Theoretical Framework: A Mechanistic Overview
The choice of a condensation strategy is fundamentally a choice between different mechanistic pathways, each with inherent strengths and weaknesses. Understanding these mechanisms is crucial for troubleshooting, optimization, and rational reaction design.
-
Claisen-Schmidt Condensation : A variant of the aldol condensation, this reaction involves the base-catalyzed reaction of an aldehyde (in this case, this compound) with a ketone or other enolizable carbonyl compound.[1][2] The reaction proceeds via the formation of a nucleophilic enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the aldehyde.[2] A subsequent dehydration step is typically spontaneous, driven by the formation of a highly conjugated α,β-unsaturated system, yielding the chalcone product.[3] The choice of base is critical; strong bases like NaOH or KOH are common, but they can promote side reactions if not controlled.[4][5]
-
Knoevenagel Condensation : This reaction is defined by the condensation of an aldehyde or ketone with a compound possessing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (Z and Z'), such as malononitrile or ethyl cyanoacetate.[6] The reaction is typically catalyzed by a weak base, like piperidine or an amine salt, which is sufficient to deprotonate the highly acidic active methylene compound without causing self-condensation of the aldehyde.[6] The resulting product is a stable, conjugated α,β-unsaturated system.
-
Wittig Reaction : A powerful and highly specific method for synthesizing alkenes, the Wittig reaction utilizes a phosphonium ylide (a Wittig reagent) to convert a carbonyl group directly into a C=C double bond.[7][8] The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[7][9] This intermediate then collapses to form the desired alkene and a very stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[8] A key advantage is the unambiguous placement of the double bond, and the stereochemistry (E/Z) can often be controlled by the choice of ylide and reaction conditions.[7][10]
Visualizing the Mechanisms
The following diagrams illustrate the fundamental transformations for each condensation method.
References
- 1. Claisen-Schmidt Condensation [cs.gordon.edu]
- 2. praxilabs.com [praxilabs.com]
- 3. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for 2-(Furan-2-yl)benzaldehyde
Introduction: The Analytical Challenge of 2-(Furan-2-yl)benzaldehyde
In the landscape of pharmaceutical development and fine chemical synthesis, the precise determination of purity is not merely a quality control checkpoint; it is the foundation upon which safety, efficacy, and reproducibility are built. This compound, a molecule incorporating both a reactive aldehyde and an acid-sensitive furan ring, presents a distinct analytical challenge. The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid, while the furan moiety can be prone to degradation under certain conditions.[1] Consequently, the chosen analytical method must be robust, accurate, and provide unambiguous results without inducing degradation of the analyte.
This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide researchers and quality control professionals in selecting the most appropriate methodology.
The Principle of qNMR: A Primary Ratio Method
Unlike chromatographic techniques, which are relative methods that compare an analyte's response to that of a reference standard of the same compound, qNMR is a primary analytical method.[2][3] The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly and strictly proportional to the number of atomic nuclei giving rise to that signal.[4] This allows for the "absolute" quantification of a target compound by comparing the integral of one of its characteristic signals to the integral of a signal from a certified reference material (CRM), or internal standard, of known purity and mass, which is co-dissolved in the same NMR tube.[2][4][5] This approach, recognized by major pharmacopeias like the USP and Ph. Eur., provides a direct, SI-traceable measurement of purity without the need for analyte-specific reference standards.[6][7][8][9][10]
Comparative Analysis: qNMR vs. Chromatographic Techniques
The selection of an analytical technique should be a deliberate process based on the specific requirements of the analysis and the chemical nature of the analyte. Below is a comparative overview of qNMR, HPLC-UV, and GC-FID for the purity assessment of this compound.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Principle of Quantification | Absolute (Primary Ratio Method). Signal area is directly proportional to the number of nuclei.[4][11] | Relative. Compares analyte peak area to a calibration curve from an analyte-specific standard. | Relative. Compares analyte peak area to a calibration curve from an analyte-specific standard. |
| Analyte-Specific Standard | Not required for the analyte. Uses a certified internal standard of a different compound.[3][12] | Required for accurate purity assay. Area % can be used but is less accurate.[13] | Required for accurate purity assay. |
| Accuracy & Precision | Excellent (<1% RSD achievable with proper setup).[14] Recognized as a metrological method.[15] | High, but dependent on the purity of the reference standard and method validation. | High, but dependent on the purity of the reference standard and analyte volatility. |
| Structural Confirmation | Yes. Provides full structural information of the analyte and impurities in a single experiment.[3] | No. Retention time provides limited identification. | No. Retention time provides limited identification. |
| Sample Throughput | Moderate to High. Minimal method development required. Analysis time per sample is short (minutes).[16] | Low to Moderate. Method development can be time-consuming. Run times are typically 10-30 minutes. | Low to Moderate. Method development is required. Run times can be optimized but may be long. |
| Destructive/Non-destructive | Non-destructive. The sample can be fully recovered.[17] | Destructive. | Destructive. |
| Sensitivity | Lower than modern chromatographic techniques. Typically requires mg-scale sample quantities. | High (µg/mL to ng/mL). | Very High (pg level), especially for volatile compounds.[18] |
| Key Limitation | Lower sensitivity, potential for peak overlap in complex mixtures. | Co-eluting impurities can interfere. Requires pure, characterized reference material. | Limited to thermally stable and volatile compounds. Potential for on-column degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H-qNMR
This protocol details the steps for determining the purity of this compound using an internal standard method.
Causality of Choices:
-
Internal Standard (IS): Maleic acid is chosen. It is a crystalline solid, stable, and possesses two vinyl protons that produce a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically free from analyte signals. Its high purity is commercially available and certified. Key criteria for IS selection include stability, non-overlapping signals, and high solubility.[19][20][21][22]
-
Solvent: DMSO-d₆ is selected because it readily dissolves both the aromatic analyte and the polar maleic acid internal standard, preventing solubility issues that can compromise quantification.[19]
-
Relaxation Delay (D1): A long D1 of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and IS protons is critical. This ensures all protons are fully relaxed before the next pulse, guaranteeing that the signal integrals are truly proportional to the number of nuclei.[20] A value of 30 seconds is a conservative and safe choice for most small molecules.[23]
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial using a calibrated analytical balance. Record the mass (m_analyte).
-
Accurately weigh approximately 5 mg of certified maleic acid (Purity_IS) into the same vial. Record the mass (m_IS).
-
-
Sample Dissolution:
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer operating at ≥400 MHz.
-
Use the following critical acquisition parameters:
-
-
Data Processing & Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved aldehyde proton signal of this compound (expected ~9.5-10.0 ppm). This signal corresponds to 1 proton (N_analyte).
-
Integrate the singlet from the two vinyl protons of maleic acid (expected ~6.3 ppm). This signal corresponds to 2 protons (N_IS).
-
Calculate the purity of the analyte using the following formula:[2][5]
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight (this compound = 172.18 g/mol ; Maleic acid = 116.07 g/mol )
-
m: Mass
-
Purity_IS: Purity of the internal standard (e.g., 99.9%)
-
Workflow for qNMR Purity Determination
The following diagram illustrates the logical flow of the qNMR experiment from sample preparation to the final purity calculation.
Caption: Workflow for qNMR Purity Assessment.
Protocol 2: Purity Assessment by HPLC-UV
This method is suitable for detecting UV-active impurities.
-
System & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Temperature: 30 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in Acetonitrile at approximately 1.0 mg/mL.
-
Dilute to a working concentration of ~0.1 mg/mL for injection.
-
-
Analysis:
-
Inject 10 µL of the sample solution.
-
Purity is typically reported as area percent (%), which assumes all impurities have the same response factor as the main peak. This is an estimation and not an absolute purity value. For an accurate assay, a certified reference standard of this compound would be required to create a calibration curve.
-
Protocol 3: Purity Assessment by GC-FID
This method is ideal for identifying volatile impurities.
-
System & Conditions:
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Program: Hold at 80 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
Sample Preparation:
-
Prepare a solution of ~1 mg/mL of this compound in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
-
Analysis:
-
Inject 1 µL of the sample solution with a split ratio (e.g., 50:1).
-
Similar to HPLC, purity is often reported as area percent, which is an estimation unless response factors for all impurities are determined.
-
Conclusion and Recommendation
For the definitive purity assessment of this compound, qNMR stands out as the superior technique. Its status as a primary ratio method provides a direct, absolute measure of purity without the dependency on an often unavailable, certified analyte-specific reference standard.[3][11] This is particularly valuable in research and development settings where novel compounds are synthesized. Furthermore, the non-destructive nature of qNMR allows for sample recovery, and the rich structural information obtained in the same experiment can simultaneously confirm the identity of the analyte and help identify any impurities present.
While HPLC-UV and GC-FID are powerful separation techniques with excellent sensitivity for trace impurity detection, their reliance on relative quantification makes them secondary methods for absolute purity assignment. They serve as excellent orthogonal techniques to complement qNMR. For routine quality control where a method has been established and validated against a primary standard, chromatography is highly effective. However, for primary characterization and certification of a material like this compound, qNMR provides a more robust, direct, and self-validating system.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. [Ensuring Traceability Using qNMR in the Quantitative Analysis of Formaldehyde and Acetaldehyde] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
- 8. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 9. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 10. European Pharmacopoeia (Ph. Eur.) 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. almacgroup.com [almacgroup.com]
- 13. reddit.com [reddit.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. [PDF] Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 | Semantic Scholar [semanticscholar.org]
- 16. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. resolvemass.ca [resolvemass.ca]
- 20. m.youtube.com [m.youtube.com]
- 21. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-(Furan-2-yl)benzaldehyde: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-(Furan-2-yl)benzaldehyde (CAS No. 16191-32-5). As a compound featuring both an aromatic aldehyde and a furan moiety, its disposal requires careful consideration of the reactivity and toxicity associated with both functional groups. This document is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information to ensure regulatory compliance and minimize environmental and health risks.
The procedural framework herein is built upon established principles of chemical waste management and an analysis of the hazards associated with analogous structures, such as benzaldehyde and furan. The primary directive is to treat this compound as a hazardous waste stream, requiring professional disposal by a licensed entity.
Part 1: Hazard Profile & Risk Assessment
A thorough risk assessment is the foundation of safe chemical handling. While a comprehensive Safety Data Sheet (SDS) for this compound is not always readily accessible, its hazard profile can be reliably inferred from its constituent chemical groups.
-
Aromatic Aldehyde Group: Aldehydes as a class are reactive and can be toxic.[1] Benzaldehyde, the parent aromatic aldehyde, is classified as harmful if swallowed.[2][3] Aldehydes can undergo oxidation, sometimes exothermically, and may react with a variety of nucleophiles. They are also known respiratory tract irritants.[1][4]
-
Furan Moiety: The furan ring presents distinct hazards. Furan itself is flammable and can form explosive peroxides upon exposure to air and light, particularly after prolonged storage.[5] Furthermore, many furan derivatives are toxic, and the incineration of chlorinated organic materials can produce highly toxic chlorinated furans, which are persistent environmental pollutants.
Given this profile, this compound must be managed as a reactive and potentially toxic chemical waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical wastes are deemed hazardous if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] The combined properties of this compound necessitate its classification as hazardous waste.
Data Summary: Chemical & Hazard Properties
| Property | Value / Information | Rationale & Source(s) |
| Chemical Name | This compound | IUPAC Name[7] |
| CAS Number | 16191-32-5 | PubChem, Sigma-Aldrich[7] |
| Molecular Formula | C₁₁H₈O₂ | PubChem[7] |
| Molecular Weight | 172.18 g/mol | PubChem[7] |
| Physical Form | Liquid | Sigma-Aldrich |
| Primary Hazards | - Harmful if swallowed (inferred from benzaldehyde).[2][3]- Potential for skin, eye, and respiratory irritation (inferred from aldehydes).[1][8]- Potential for peroxide formation upon storage (inferred from furan).[5]- Toxic to aquatic life.[2] |
Part 2: Personal Protective Equipment (PPE) & Engineering Controls
To mitigate exposure risks during handling and disposal, stringent adherence to safety protocols is mandatory.
Engineering Controls
All handling of this compound, including transfer to a waste container, must be performed within a certified chemical fume hood.[9][10] This is the most effective measure to control the inhalation of vapors, which can cause respiratory irritation.[1] An eyewash station and safety shower must be readily accessible.[9]
Personal Protective Equipment (PPE)
The following PPE is required to prevent dermal and ocular exposure:
-
Eye Protection: Chemical safety goggles and a full-face shield must be worn to protect against splashes.[1][9]
-
Gloves: Use aldehyde-resistant gloves. Butyl rubber or nitrile gloves are recommended for protection against aldehyde solutions.[1] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[2]
-
Protective Clothing: A standard laboratory coat is required to protect clothing and skin.[11] For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.
Part 3: Waste Segregation & Containerization Protocol
Proper segregation and containerization are critical steps to prevent hazardous reactions and ensure compliant disposal.
Step 1: Waste Segregation Isolate waste containing this compound from all other waste streams. Crucially, do not mix with:
-
Strong Oxidizing Agents: Aldehydes can react violently with oxidizers.
-
Strong Acids or Bases: These can catalyze polymerization or other degradation reactions of the furan ring.
-
Aqueous Waste: Unless the disposal procedure specifically calls for it, keep organic waste separate from aqueous waste.
Step 2: Selecting a Waste Container Use a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate for liquid organic waste.[6][11] The container must be clean, in good condition, and free of leaks.
Step 3: Labeling the Waste Container Proper labeling is a primary EPA compliance requirement.[12] The label must include:
-
The words "HAZARDOUS WASTE" .[11]
-
The full chemical name: "this compound" . Avoid abbreviations.
-
A clear description of the associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste is added).
Step 4: Accumulating Waste
-
Keep the waste container closed at all times except when adding waste.[6][13] This is a common and serious regulatory violation.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks or spills.[14]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[15]
Part 4: Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood. [9][14]
Procedure:
-
Preparation: Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
Waste Transfer: Carefully transfer the waste this compound from your experimental apparatus into the designated, pre-labeled hazardous waste container. Use a funnel to prevent spillage.
-
Container Sealing: Tightly seal the waste container. Clean any external contamination from the container surface.
-
Storage: Place the sealed container in its designated secondary containment within the satellite accumulation area.
-
Arrange for Pickup: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service to schedule a pickup.[16] Follow all institutional procedures for waste collection requests.[13]
-
Documentation: Complete any required waste manifest forms provided by the EHS office or disposal vendor. This documentation tracks the waste from its point of generation to its final disposal ("cradle to grave").[6][12]
Part 5: Spill & Emergency Management
Accidents can occur, and a clear, rehearsed emergency plan is essential.
Minor Spills (Contained within a fume hood)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure PPE: Don appropriate PPE, including double-gloving with nitrile or butyl rubber gloves.
-
Containment & Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[2][4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[17]
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Major Spills (Outside of a fume hood or large volume)
-
Evacuate: Immediately evacuate the laboratory, alerting all personnel.
-
Isolate: If safe to do so, close the laboratory doors to contain the vapors. Restrict access to the area.[9]
-
Notify: Contact your institution's emergency response team (e.g., EHS) and provide the chemical name, location, and estimated quantity of the spill.[9]
-
Do Not Attempt to Clean: A major spill requires specialized training and equipment (such as a self-contained breathing apparatus) and should only be handled by professional responders.[4]
Part 6: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. homework.study.com [homework.study.com]
- 2. kasturiaromatics.com [kasturiaromatics.com]
- 3. technopharmchem.com [technopharmchem.com]
- 4. web.stanford.edu [web.stanford.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pfw.edu [pfw.edu]
- 7. This compound | C11H8O2 | CID 2772294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. concordia.ca [concordia.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. epa.gov [epa.gov]
- 13. vumc.org [vumc.org]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. ethz.ch [ethz.ch]
- 16. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 17. Environmental Health & Safety: Laboratory Safety: Formaldehyde Spills [safety.rochester.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(Furan-2-yl)benzaldehyde
This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-(Furan-2-yl)benzaldehyde (CAS No. 16191-32-5). It is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety, maintaining experimental integrity, and adhering to environmental regulations.
Hazard Identification and Risk Profile
This compound is an aromatic aldehyde containing a furan moiety. While comprehensive toxicological data for this specific compound is limited, a robust safety plan must be developed by considering the hazards of its structural components: benzaldehyde and furan.
-
Acute Hazards: The compound is classified as harmful if swallowed.[1] Like many aldehydes, it can cause irritation to the skin, eyes, and respiratory system.[2] Direct contact should be avoided.[3]
-
Chronic & Severe Hazards: The primary concern arises from the furan group. Furan itself is classified as a possible human carcinogen (IARC Group 2B) and is known to cause liver toxicity in animal studies.[4][5][6] The toxicity is linked to its metabolic activation to the reactive electrophile, cis-2-butene-1,4-dial.[5] Furthermore, data for the closely related benzaldehyde suggests potential for reproductive toxicity, with the potential to damage fertility or the unborn child.[7]
Given these potential hazards, this compound must be handled as a substance with potential carcinogenic and reproductive risks. All work must be conducted with appropriate engineering controls and a stringent personal protective equipment (PPE) regimen.
The Hierarchy of Controls: A Foundational Approach
Before detailing PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety strategies involve implementing controls higher up in the hierarchy.
-
Engineering Controls: These are the most critical for this compound. All handling of this compound, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.
-
Administrative Controls: Establish standard operating procedures (SOPs), provide thorough training on the specific hazards, and ensure work areas are clearly labeled. Limit the quantity of the chemical handled to the minimum required for the experiment.
-
Personal Protective Equipment (PPE): Used in conjunction with the controls above, PPE provides a final barrier against exposure.
PPE Selection Framework: A Risk-Based Approach
The selection of appropriate PPE is dictated by the specific task and the associated risks of exposure, such as splashes, aerosol generation, or spills. The following decision-making workflow should be used to determine the necessary level of protection.
Caption: PPE Selection Workflow for this compound.
Detailed Personal Protective Equipment (PPE) Recommendations
The following table summarizes the minimum PPE required for various laboratory operations involving this compound. All operations must be conducted within a chemical fume hood.
| Task/Operation | Minimum Required PPE | Rationale & Key Considerations |
| Receiving & Storage | Safety Glasses, Lab Coat, Nitrile Gloves | Protects against incidental contact from a potentially compromised container during unpacking and transport to a designated storage area. |
| Weighing & Transfers | Safety Goggles, Lab Coat, Double Nitrile Gloves | Safety goggles provide a full seal to protect against airborne particulates or minor splashes.[8] Double gloving minimizes the risk of exposure from a single glove failure. |
| Solution Preparation | Face Shield over Safety Goggles, Chemical-Resistant Apron over Lab Coat, Double Nitrile Gloves | The risk of splashing is highest during dissolving and mixing. A face shield protects the entire face, and an apron provides an additional barrier for the torso.[1][9] |
| Reaction & Work-up | Face Shield over Safety Goggles, Chemical-Resistant Apron over Lab Coat, Double Nitrile Gloves | Similar to solution preparation, these tasks carry a significant splash hazard. Ensure glove compatibility with all solvents and reagents used. |
| Small Spill Cleanup (<50 mL) | Face Shield over Safety Goggles, Chemical-Resistant Apron over Lab Coat, Double Nitrile Gloves | Protects against direct contact and splashes during the containment and cleanup process. |
| Large Spill Cleanup (>50 mL) | Full-face Respirator with Organic Vapor Cartridge, Chemical-Resistant Coveralls, Heavy-duty Gloves (e.g., Butyl), Shoe Covers | A large spill presents a significant inhalation and contact hazard. This requires a higher level of protection for the entire body and respiratory system.[10][11] |
Operational Plans: Donning, Doffing, and Disposal
Protocol 1: Step-by-Step PPE Donning Procedure
Correctly donning PPE is essential to ensure a protective barrier.
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Put on Lab Coat/Apron: Fasten the lab coat completely. If required, don a chemical-resistant apron over the coat.
-
Put on Safety Goggles/Face Shield: Place safety goggles on, ensuring a snug fit. If a splash risk exists, place a face shield over the goggles.
-
Put on Gloves: Don the first pair of nitrile gloves. Pull the cuff of the glove over the cuff of the lab coat sleeve. Don a second pair of gloves over the first.
Protocol 2: Step-by-Step PPE Doffing (Removal) Procedure
The removal process is critical to prevent self-contamination.
-
Inspect Gloves: Before removal, inspect the outer gloves for any visible contamination or tears.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside-out without touching the exterior surface with your bare hand. Dispose of them immediately in a designated hazardous waste container.
-
Remove Face Shield/Apron: Remove the face shield and/or apron from the rear. Place in a designated area for decontamination or disposal.
-
Remove Lab Coat: Remove the lab coat by rolling it down the arms and folding it inward to contain any potential contamination.
-
Remove Goggles: Remove safety goggles from the rear.
-
Remove Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of surplus and non-recyclable solutions in a designated, labeled hazardous waste container. This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated PPE: All disposable PPE (gloves, aprons, absorbent pads) must be collected in a sealed, clearly labeled hazardous waste bag or container for disposal by a licensed company.[11]
-
Empty Containers: Rinse the original container three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. Dispose of the decontaminated container according to institutional guidelines.
Emergency Procedures
In Case of Accidental Exposure
Immediate action is required to mitigate harm.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately.[1]
In Case of a Spill
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Ventilate: Ensure the area is well-ventilated, keeping the spill contained within the fume hood if possible.
-
Protect: Don the appropriate level of PPE as outlined in the table above.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
References
- 1. kasturiaromatics.com [kasturiaromatics.com]
- 2. furan.com [furan.com]
- 3. fishersci.be [fishersci.be]
- 4. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity and carcinogenicity of furan in human diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2-FURAN-2-YL-BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
